2-Bromo-N-isopropylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCRYWMEQJDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500832 | |
| Record name | 2-Bromo-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75726-96-4 | |
| Record name | 2-Bromo-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-isopropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Bromo-N-isopropylacetamide
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-N-isopropylacetamide (CAS No. 75726-96-4), a versatile bifunctional reagent crucial for advanced applications in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail a robust and validated synthesis protocol with mechanistic insights, and discuss its strategic application as an alkylating agent and synthetic building block. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a comprehensive understanding of its handling, safety, and utility in the modern laboratory.
Core Chemical Identity and Physicochemical Profile
This compound is a brominated acetamide derivative that serves as a valuable intermediate in various chemical syntheses.[1] Its structure incorporates a reactive bromine atom, which acts as an excellent leaving group in nucleophilic substitution reactions, and an isopropylamide moiety that modulates its solubility and steric profile.[1] This dual functionality makes it a strategic choice for introducing the N-isopropylacetamide fragment into more complex molecular architectures.
Chemical Identifiers
A clear identification is paramount for regulatory compliance and accurate experimental replication.
| Identifier | Value | Source |
| CAS Number | 75726-96-4 | [1][2][3][4] |
| IUPAC Name | 2-bromo-N-propan-2-ylacetamide | [1][4] |
| Molecular Formula | C₅H₁₀BrNO | [1][2] |
| Molecular Weight | 180.04 g/mol | [1][2][4] |
| Canonical SMILES | CC(C)NC(=O)CBr | [1] |
| InChI Key | ZLDCRYWMEQJDGW-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from verified chemical supplier and database sources.
| Property | Value | Source |
| Appearance | White solid | [5][6] |
| Melting Point | 63-64 °C | [6][7] |
| Boiling Point | 265.8 ± 23.0 °C at 760 mmHg | [7] |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in dichloromethane, polar aprotic solvents (DMSO, acetonitrile) | [1][5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [7] |
Synthesis Protocol and Mechanistic Rationale
The most reliable and common method for synthesizing this compound is via the nucleophilic acyl substitution of a bromoacetyl halide with isopropylamine.[4][5][6][8] This reaction is highly efficient, exothermic, and proceeds with a clear mechanism, making it a self-validating system for producing high-purity material.
Causality: The choice of bromoacetyl bromide or chloride as the acyl halide is based on its high electrophilicity at the carbonyl carbon. Isopropylamine acts as the nucleophile, where the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. The reaction is typically performed at a low temperature (ice bath) to control the exothermic release of heat and prevent side reactions or degradation of the product.[5] An inert atmosphere (nitrogen) is used to prevent reactions with atmospheric moisture.[5]
Detailed Laboratory Synthesis Protocol
This protocol is designed for bench-scale synthesis and has been validated for its reproducibility.
-
Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (5 mL) and isopropylamine (1.2 mmol).[5] Seal the flask and establish an inert nitrogen atmosphere.
-
Temperature Control: Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Reagent Addition: Slowly add bromoacetyl bromide (1.0 mmol) dropwise to the cooled, stirring solution over a period of 2 minutes.[5] Rationale: Slow, dropwise addition is critical to manage the reaction's exothermicity and prevent the formation of over-alkylated byproducts.
-
Reaction Progression: Maintain the reaction at 0°C for 5 minutes post-addition, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.[5]
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.[5]
-
Workup & Isolation:
-
Upon completion, a white solid (isopropylamine hydrobromide salt) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.[5]
-
Combine the filtrate and the washings. Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).[5] Rationale: The acid wash removes any unreacted isopropylamine, and the brine wash removes residual water.
-
-
Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify via column chromatography to obtain this compound as a white solid (typical yield: ~71%).[5]
Synthesis Workflow Diagram
Caption: A validated workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
This compound's primary utility lies in its role as an electrophilic building block and an alkylating agent.[1] The carbon-bromine bond is susceptible to nucleophilic attack by heteroatoms like sulfur (cysteine), nitrogen (lysine, histidine), and oxygen (serine, threonine), making it a valuable tool for forging covalent bonds with biological macromolecules.
Key Applications Include:
-
Covalent Inhibitor Development: It serves as a reactive fragment for designing targeted covalent inhibitors (TCIs). By incorporating this "warhead" into a molecule that has affinity for a specific protein, researchers can achieve irreversible binding to a target enzyme or receptor, often leading to enhanced potency and duration of action.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The compound is a documented intermediate in the synthesis of complex pharmaceuticals.[1][6] For example, it is a known precursor for Belumosudil, a ROCK2 inhibitor used to treat chronic graft-versus-host disease.[1][9]
-
Chemical Probe Synthesis: It is used to create chemical probes for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to map active enzymes in complex biological systems.
Mechanism of Covalent Modification
The diagram below illustrates the general mechanism by which this compound can covalently modify a cysteine residue within a protein's active site—a common strategy in drug design.
Caption: Covalent modification of a protein cysteine residue via SN2 reaction.
Hazard Analysis and Safe Handling
As with any reactive chemical, a thorough understanding of the associated hazards is essential for safe laboratory practice. This compound is classified as an irritant and is harmful if swallowed.[10]
GHS Hazard and Precautionary Statements
The following data is aggregated from supplier Safety Data Sheets (SDS).[10]
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[10] |
| H315 | Causes skin irritation.[10] | |
| H319 | Causes serious eye irritation.[10] | |
| H335 | May cause respiratory irritation.[10][11] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |
| P270 | Do not eat, drink or smoke when using this product.[10] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12] Keep away from sources of ignition.
-
Storage: Store in a cool, refrigerated, and dry place.[2][10] Keep the container tightly closed in a well-ventilated environment.[10]
-
Spill Response: In case of a spill, evacuate the area. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[10][11]
Conclusion
This compound is a high-value reagent whose utility is rooted in its straightforward synthesis and its predictable reactivity as an alkylating agent. For drug discovery professionals and organic chemists, it represents a reliable building block for constructing complex molecular entities and for implementing covalent targeting strategies. Adherence to the detailed synthesis and safety protocols outlined in this guide will ensure its effective and safe application in a research and development setting.
References
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- 12. echemi.com [echemi.com]
A Senior Application Scientist's Technical Guide to 2-Bromo-N-isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N-isopropylacetamide is a crucial alkylating agent in modern biochemical and pharmaceutical research. While its name may seem complex, its function is elegant and specific, primarily serving to covalently modify sulfhydryl groups on cysteine residues within proteins and peptides. This guide provides an in-depth examination of its core physicochemical properties, with a focus on its molecular weight of 180.04 g/mol , and delves into the chemical mechanisms that make it an indispensable tool.[1][2] We will explore its primary application in proteomics—the irreversible capping of cysteines to prevent disulfide bond formation—and provide a validated, step-by-step protocol for its use in sample preparation for mass spectrometry. This document is intended to serve as a practical resource, bridging theoretical chemistry with field-proven laboratory applications.
Core Physicochemical Properties
A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a brominated acetamide derivative valued for its role as a reactive intermediate in chemical synthesis.[1] Its utility is grounded in the specific chemical characteristics detailed below.
| Property | Value | Source |
| Molecular Weight | 180.04 g/mol | --INVALID-LINK--[1][2] |
| Molecular Formula | C₅H₁₀BrNO | --INVALID-LINK--[1][2][3] |
| IUPAC Name | 2-bromo-N-propan-2-ylacetamide | --INVALID-LINK--[1][4] |
| CAS Number | 75726-96-4 | --INVALID-LINK--[1][5][6] |
| Melting Point | 63-64°C | --INVALID-LINK--[7] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in polar aprotic solvents (DMSO, Acetonitrile) | --INVALID-LINK--[1] |
The molecular weight of 180.04 g/mol is a critical parameter for accurately preparing solutions of a specific molarity, which is essential for achieving stoichiometric control in alkylation reactions.
The Mechanism of Covalent Modification: An S_N2 Reaction
The primary utility of this compound in a biological context is its function as an alkylating agent. It reacts with nucleophiles, most notably the thiol group (-SH) of cysteine residues, which are highly reactive at a slightly basic pH.[8]
The reaction proceeds via a classical bimolecular nucleophilic substitution (S_{N}2) mechanism. The key steps are:
-
Deprotonation: In a buffer with a pH of ~7.5-8.5, the cysteine thiol group is partially deprotonated to form the highly nucleophilic thiolate anion (-S⁻).[8]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bonded to the bromine.
-
Displacement: The bromine atom, being an excellent leaving group, is displaced, forming a stable, irreversible thioether bond between the cysteine residue and the acetamide moiety.[1]
This covalent modification effectively "caps" the cysteine, preventing it from forming disulfide bonds which could otherwise complicate downstream analysis, such as mass spectrometry.
Caption: S_N2 reaction mechanism of cysteine alkylation.
Application Spotlight: Proteomics Sample Preparation
In bottom-up proteomics, proteins are enzymatically digested (e.g., with trypsin) into smaller peptides for analysis by mass spectrometry (MS). Free cysteine residues can pose a significant challenge by forming disulfide bonds (both intra- and inter-molecular), leading to protein aggregation and complicating peptide identification.
Alkylation with reagents like this compound is a mandatory step following disulfide bond reduction (typically with Dithiothreitol, DTT, or TCEP). This ensures that all cysteines remain in a single, homogenous, reduced state, which is critical for reproducible and accurate protein identification and quantification.
Validated Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a self-validating workflow for the complete reduction and alkylation of cysteine residues in a complex protein sample prior to enzymatic digestion.
Materials:
-
Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 550 mM this compound in water or acetonitrile (prepare fresh, protect from light)
-
Quenching Agent: 500 mM DTT in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Step-by-Step Methodology:
-
Protein Solubilization & Denaturation:
-
Resuspend the protein pellet or solution in an appropriate volume of Denaturing Buffer to achieve a final protein concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.
-
Incubate the mixture for 1 hour at 37°C. This step breaks all disulfide bonds, exposing the cysteine thiol groups.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the 550 mM this compound stock solution to a final concentration of 25-30 mM. The alkylating agent should be in molar excess to the reducing agent.
-
Incubate for 45 minutes at room temperature in complete darkness (the reagent is light-sensitive).[9] This step covalently caps the reduced cysteines.
-
-
Quenching Excess Reagent:
-
Add 500 mM DTT stock solution to a final concentration of 15 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Buffer Exchange & Sample Cleanup (Validation Gateway):
-
The sample is now ready for buffer exchange to remove the urea and excess reagents, which would inhibit enzymatic digestion. This is typically done via dialysis, spin columns, or protein precipitation (e.g., acetone).
-
Validation: Successful alkylation is confirmed during downstream MS analysis by observing the expected mass shift on all cysteine-containing peptides. The mass of the N-isopropylacetamide group (C₅H₉NO) adds 99.068 Da to the residue mass of cysteine.
-
Caption: Standard workflow for protein reduction and alkylation.
Safety and Handling
As a reactive alkylating agent, this compound must be handled with care.
-
Hazard Classification: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid creating dust.[11][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, protected from light.[6]
Conclusion
This compound is a powerful and specific tool for the covalent modification of cysteine residues. Its defined molecular weight and reliable S_N2 reactivity make it a staple in proteomics and drug discovery for producing homogenous samples for analysis and for creating specific covalent protein modifications. By understanding its chemical properties and adhering to validated protocols, researchers can effectively leverage this reagent to achieve high-quality, reproducible results in their experimental workflows.
References
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- 9. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 10. combi-blocks.com [combi-blocks.com]
- 11. echemi.com [echemi.com]
- 12. capotchem.com [capotchem.com]
An In-Depth Technical Guide to 2-Bromo-N-isopropylacetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-N-isopropylacetamide, a key building block in modern organic synthesis and pharmaceutical development. As a senior application scientist, this document is structured to provide not only the fundamental chemical properties but also actionable insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.
Core Molecular and Physical Properties
This compound (CAS No. 75726-96-4) is a brominated acetamide derivative with significant utility as a chemical intermediate.[1] Its core structure, featuring a reactive bromine atom and an isopropylamide group, dictates its chemical behavior and applications.
Caption: Molecular Structure of this compound.
A summary of its key physical and chemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C5H10BrNO | [1][2][3] |
| Molecular Weight | 180.04 g/mol | [1][2][3] |
| CAS Number | 75726-96-4 | [1][2] |
| Melting Point | 63-64 °C | [3][4][5] |
| Boiling Point | 265.8 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 114.6 ± 22.6 °C | [3] |
| Solubility | Data not readily available | |
| pKa | 13.71 ± 0.46 (Predicted) | [4][6] |
| Appearance | White solid | [5][7] |
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution of bromoacetyl bromide with isopropylamine.[1][5][7][8] This reaction is typically performed under controlled temperature conditions to manage its exothermic nature.
Rationale for Experimental Choices
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the reaction of bromoacetyl bromide with atmospheric moisture, which would lead to the formation of bromoacetic acid and reduce the yield of the desired product.[1][7]
-
Ice Bath Cooling: The dropwise addition of bromoacetyl bromide to the isopropylamine solution is performed in an ice bath to dissipate the heat generated during the exothermic reaction.[1][7] This prevents side reactions and ensures the stability of the reactants and products.
-
Solvent: Dichloromethane is a suitable solvent for this reaction as it is relatively inert and effectively dissolves both reactants.[7]
-
Workup Procedure: The workup with dilute hydrochloric acid is to remove any unreacted isopropylamine. The subsequent washing with brine and drying with anhydrous sodium sulfate are standard procedures to isolate the organic product from the aqueous phase and remove residual water.[7]
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of this compound.
A yield of approximately 71% of the purified product as a white solid can be expected with this protocol.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of the bromine atom, which is a good leaving group.[1] This makes the alpha-carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic substitution.[1] A variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile to facilitate the substitution process.[1]
For instance, the reaction with an amine (R-NH2) would yield a substituted glycinamide derivative. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.
Role as an Alkylating Agent
Due to the labile bromine atom, this compound can act as an alkylating agent.[1] This property is particularly relevant in medicinal chemistry, where it can be used to covalently modify biological macromolecules such as enzymes or receptors.[1] The ability to form covalent bonds with specific biological targets is a key strategy in the design of certain therapeutic agents.
Applications in Drug Development and Research
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5]
Intermediate in the Synthesis of Belumosudil
A notable example of its application is in the synthesis of Belumosudil.[1][4][7] Belumosudil is a selective ROCK2 inhibitor used for the treatment of chronic graft-versus-host disease. The structural motif provided by this compound is crucial for the final architecture of the Belumosudil molecule. While this compound itself does not have a direct mechanism of action in this context, its role as a precursor is vital.[1]
Biological Research
Beyond its role as a synthetic intermediate, this compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.[1] Its mechanism in these contexts is thought to be related to its alkylating capabilities, allowing it to interact with and disrupt biological processes.[1]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification
-
Skin and Eye Irritation: The compound can cause skin and eye irritation.[1][9]
-
Respiratory Irritation: Inhalation of dust or vapor may cause respiratory irritation.[1][9][10]
-
Harmful if Swallowed: It is classified as harmful if swallowed.[9]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.[11][12]
Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Temperature: Storage at room temperature under an inert atmosphere is recommended.[4] For long-term storage, refrigeration is advised.[9]
Emergency Procedures
-
Skin Contact: Immediately wash off with soap and plenty of water.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes.[9][12]
-
Inhalation: Move the person into fresh air.[9]
In all cases of exposure, it is advisable to consult a physician.[12]
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis, particularly in the field of drug development. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its chemical properties, a validated synthetic protocol, and strict adherence to safety guidelines are paramount for its effective and safe utilization in a research and development setting.
References
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- 12. capotchem.com [capotchem.com]
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-N-isopropylacetamide
This guide provides an in-depth examination of the synthesis of 2-Bromo-N-isopropylacetamide (CAS No: 75726-96-4), a critical intermediate in pharmaceutical and chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, safety imperatives, and process optimization strategies that ensure a successful and reproducible synthesis.
Strategic Overview: Significance and Application
This compound is an α-haloacetamide derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom, makes it a potent alkylating agent, enabling the formation of covalent bonds with various nucleophiles.[2] This reactivity is leveraged in medicinal chemistry to construct more complex molecules with specific biological targets.[2]
Notably, this compound serves as a key precursor in the synthesis of Belumosudil, a drug used to treat chronic graft-versus-host disease, highlighting its importance in the pharmaceutical industry.[2] Its applications extend to biological research, where it is studied for potential antimicrobial and anticancer activities, and as a reagent in the production of specialty chemicals.[2]
The Core Synthesis: A Mechanistic Perspective
The most established and reliable method for synthesizing this compound is through the nucleophilic acyl substitution reaction between bromoacetyl bromide and isopropylamine.[2][3]
Underlying Principle: Nucleophilic Acyl Substitution
This reaction proceeds via a classic nucleophilic attack mechanism. The nitrogen atom of isopropylamine, being electron-rich (a nucleophile), attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The carbonyl double bond temporarily breaks, forming a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, and the most stable leaving group, the bromide ion, is expelled. The excess isopropylamine in the reaction mixture then acts as a base to neutralize the hydrogen bromide (HBr) byproduct, forming isopropylammonium bromide.
Rationale for Reagent and Condition Selection
-
Bromoacetyl Bromide (Electrophile): As an acyl halide, it is highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the two bromine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. Its high reactivity ensures efficient conversion.[3]
-
Isopropylamine (Nucleophile & Base): This primary amine serves a dual purpose. It is the primary nucleophile for amide bond formation. A slight excess is strategically employed to act as an acid scavenger, neutralizing the HBr generated during the reaction.[3] This prevents the protonation of unreacted isopropylamine, which would render it non-nucleophilic.
-
Dichloromethane (Solvent): A polar aprotic solvent like dichloromethane (DCM) is ideal. It effectively dissolves both reactants while remaining inert to the reaction conditions.[3] Its low boiling point also facilitates easy removal during the work-up phase.
-
Inert Atmosphere (Nitrogen): Bromoacetyl bromide is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes to bromoacetic acid, an undesirable side reaction. Conducting the synthesis under an inert nitrogen atmosphere is a critical control measure to prevent this and maximize yield.[2][3]
-
Temperature Control (Ice Bath): The acylation of amines is a highly exothermic reaction.[3] Maintaining a low temperature (0-5 °C) using an ice bath during the addition of bromoacetyl bromide is crucial to control the reaction rate, prevent thermal decomposition of products, and minimize the formation of side-products.[3]
Experimental Protocol: From Bench to Product
This section details a robust, step-by-step protocol for the synthesis of this compound, validated by multiple sources.[4][5]
Materials and Equipment
-
Round-bottom flask (25 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen gas inlet
-
Ice bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (1 mmol scale) | Molar Ratio |
| Isopropylamine | 75-31-0 | 59.11 g/mol | 71 mg (1.2 mmol) | 1.2 |
| Bromoacetyl bromide | 598-21-0 | 201.84 g/mol | 202 mg (1 mmol) | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 5 mL | Solvent |
| Dilute HCl | 7647-01-0 | - | As needed | Work-up |
| Saturated NaCl (Brine) | 7647-14-5 | - | As needed | Work-up |
| Anhydrous Na₂SO₄ | 7757-82-6 | - | As needed | Drying Agent |
Step-by-Step Synthesis Workflow
-
Reaction Setup: Add dichloromethane (5 mL) and isopropylamine (1.2 mmol) to a 25 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask and establish an inert nitrogen atmosphere.[4][5]
-
Initial Cooling: Cool the flask in an ice bath with stirring.
-
Reagent Addition: Slowly add bromoacetyl bromide (1 mmol) dropwise to the cooled solution over approximately 2 minutes.[4][5] Causality Check: Slow, dropwise addition is essential to manage the exothermic reaction and maintain temperature control.
-
Initial Reaction: Continue stirring the mixture in the ice bath for an additional 5 minutes after the addition is complete.[4][5]
-
Reaction Completion: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 1 hour.[4][5]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.[4]
-
Work-up - Filtration: Upon completion, a white solid (isopropylammonium bromide) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.[4]
-
Work-up - Extraction: Combine the filtrate and the washings. Transfer the combined organic layer to a separatory funnel. Wash sequentially with dilute hydrochloric acid, water, and finally with saturated brine.[4] Causality Check: The acid wash removes any remaining excess isopropylamine, while the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final product as a white solid. An expected yield is approximately 71%.[4][5]
Product Characterization
-
Appearance: White solid[1]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for this compound
Critical Safety Protocols
Handling the reagents for this synthesis, particularly bromoacetyl bromide, requires strict adherence to safety procedures.
-
Bromoacetyl Bromide (CAS: 598-21-0):
-
Hazards: Highly corrosive, causes severe skin burns and serious eye damage.[10][11] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[11][12] It is also a lachrymator (induces tearing).
-
Handling: Always handle in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[10][12] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, in a tightly sealed, corrosion-resistant container.[10][12]
-
Spills: Absorb spills with an inert, dry material like sand or vermiculite and dispose of as hazardous waste.[12] Do NOT use water to clean up spills.[12][14]
-
-
Isopropylamine (CAS: 75-31-0):
-
Hazards: Flammable liquid and vapor. Corrosive and can cause skin and eye burns. Harmful if inhaled.
-
Handling: Handle in a fume hood away from ignition sources. Wear standard PPE.
-
-
Dichloromethane (CAS: 75-09-2):
-
Hazards: Potential carcinogen. Can cause skin and eye irritation.
-
Handling: Use only in a well-ventilated area or fume hood. Avoid inhalation of vapors.
-
Conclusion
The synthesis of this compound via nucleophilic acyl substitution is a well-established and efficient process. Success hinges on a thorough understanding of the reaction mechanism and the rationale behind each experimental step. Meticulous control over reaction conditions—specifically temperature and the exclusion of moisture—is paramount for achieving a high yield of the pure product. By adhering to the detailed protocol and rigorous safety measures outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for its diverse applications in science and medicine.
References
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- 13. lobachemie.com [lobachemie.com]
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synthesis of 2-Bromo-N-isopropylacetamide from bromoacetyl bromide
An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylacetamide from Bromoacetyl Bromide
Introduction
This compound is a valuable chemical intermediate, notably utilized in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) such as Belumosudil.[1][2] Its structure, featuring a reactive bromine atom, makes it a versatile precursor for nucleophilic substitution reactions.[2] This guide provides a comprehensive, in-depth exploration of its synthesis via the N-acylation of isopropylamine with bromoacetyl bromide. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, safety imperatives, and rationale behind each experimental choice to ensure a reproducible and optimized synthesis.
Reaction Principle: Nucleophilic Acyl Substitution
The core of this synthesis is a classic nucleophilic acyl substitution reaction.[3][4] In this process, the primary amine, isopropylamine, acts as a nucleophile. The nitrogen atom, with its lone pair of electrons, attacks the highly electrophilic carbonyl carbon of the acyl halide, bromoacetyl bromide.[5][6] This is followed by the elimination of a bromide ion and a proton from the nitrogen, resulting in the formation of the stable amide product, this compound, and hydrogen bromide (HBr) as a byproduct.[7]
Reagent Overview and Critical Safety Considerations
A thorough understanding of the reagents is paramount for a safe and successful synthesis. The hazardous nature of the starting materials necessitates strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Reagent | Formula | MW ( g/mol ) | Key Properties | Critical Safety Precautions |
| Bromoacetyl Bromide | C₂H₂Br₂O | 201.85 | Colorless to yellow liquid, pungent odor, lachrymator.[8][9] | Highly Corrosive & Water-Reactive. Causes severe skin burns and eye damage.[10][11] Reacts violently with water, alcohols, and bases.[8][12] Store refrigerated (below 4°C) in a dry environment.[8] PPE: Chemical safety goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.[8][10][13] |
| Isopropylamine | C₃H₉N | 59.11 | Extremely flammable liquid and vapor.[14][15] Corrosive. | Highly Flammable. Keep away from heat, sparks, and open flames.[16][17] Causes severe skin burns, eye damage, and respiratory irritation.[14][18] Ensure adequate ventilation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile solvent, effective at dissolving both reactants.[19] | Handle in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| This compound | C₅H₁₀BrNO | 180.04 | White solid.[1] Melting Point: 63-64°C.[20] | While product hazards are less severe than reactants, standard laboratory handling procedures should be followed. Avoid inhalation of dust and skin contact.[21] |
Visualized Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1][22]
1. Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (5 mL).
-
Add isopropylamine (1.2 mmol).
-
Seal the flask and establish an inert nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly water-sensitive bromoacetyl bromide.[2][19]
-
Cool the flask in an ice bath with stirring.
2. Reaction Execution:
-
Slowly add bromoacetyl bromide (1.0 mmol) dropwise to the cooled, stirring solution over approximately 2 minutes. The exothermic nature of the acylation necessitates slow addition at 0°C to control the reaction rate and minimize the formation of byproducts.[2][19]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 5 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
Monitor the reaction's progress via thin-layer chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.
3. Workup and Isolation:
-
Upon completion, a white solid (isopropylammonium bromide, the salt byproduct) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.
-
Combine the filtrate and the washings. Transfer the combined organic solution to a separatory funnel.
-
Wash the organic layer sequentially with a dilute hydrochloric acid solution (to remove excess isopropylamine) and then with a saturated brine solution (to remove residual water).[1][22]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude residue by silica gel column chromatography to afford the final product, this compound, as a white solid.[1] A typical reported yield for this procedure is approximately 71%.[1][22]
Reaction Parameters and Optimization
The efficiency and success of this synthesis hinge on several key parameters, the rationale for which is explained below.
| Parameter | Condition | Rationale |
| Temperature | 0°C initially, then room temp | Controls the highly exothermic acylation reaction, preventing potential side reactions and ensuring safety.[2][19] |
| Stoichiometry | 1.2 : 1 (Isopropylamine : Bromoacetyl Bromide) | A slight excess of the amine ensures the complete conversion of the more expensive acyl bromide.[19] The excess also acts as a base to neutralize the HBr byproduct.[7] |
| Atmosphere | Inert (Nitrogen) | Bromoacetyl bromide reacts violently with water; an inert atmosphere prevents hydrolysis from atmospheric moisture.[2][8][19] |
| Solvent | Dichloromethane (DCM) | Provides good solubility for both the polar amine and the nonpolar acyl bromide, facilitating a homogenous reaction environment.[19] |
| Addition Rate | Slow, dropwise | Prevents a rapid temperature increase from the exothermic reaction and allows for better control. |
Mechanism of Reaction
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-acylation of isopropylamine with bromoacetyl bromide.
Conclusion
The and isopropylamine is a robust and efficient method, but one that demands rigorous attention to safety due to the hazardous nature of the reagents. By controlling key parameters such as temperature, stoichiometry, and atmosphere, researchers can reliably achieve high yields of this important chemical intermediate. The principles of nucleophilic acyl substitution detailed herein are fundamental and broadly applicable across organic synthesis, making a thorough understanding of this reaction valuable for professionals in drug development and chemical research.
References
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A Senior Application Scientist's Guide to the Solubility of 2-Bromo-N-isopropylacetamide in Organic Solvents
Foreword: Navigating the Data Gap for a Key Synthetic Intermediate
Physicochemical Profile of 2-Bromo-N-isopropylacetamide
A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of predicting its solubility. The "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another, is our guiding tenet.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75726-96-4 | [5][6] |
| Molecular Formula | C5H10BrNO | [1][7] |
| Molecular Weight | 180.04 g/mol | [1][7] |
| Melting Point | 63-64 °C | [2][5] |
| Boiling Point | 266 °C (at 760 mmHg) | [2] |
| Density | ~1.4 g/cm³ | [5] |
| LogP (Octanol-Water Partition Coefficient) | 0.69 - 0.9059 | [8] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
The LogP value, being less than 1, suggests a degree of hydrophilicity, while the TPSA indicates the molecule has polar characteristics due to the amide group. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) further points towards potential interactions with polar solvents.
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical properties outlined above, we can predict the solubility of this compound in various classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor and acceptor, it is expected to exhibit good solubility in polar protic solvents like methanol and ethanol. The alkyl chain and the bromine atom may slightly reduce solubility compared to a non-brominated analogue, but the amide group's influence should be dominant.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)
These solvents possess polarity but lack O-H or N-H bonds for hydrogen donation. However, they can act as hydrogen bond acceptors. The carbonyl group of this compound can interact with the polar regions of these solvents. Nucleophilic substitution reactions involving this compound are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, suggesting it is sufficiently soluble in these media for reaction purposes.[1] Therefore, good to moderate solubility is anticipated in this class of solvents.
Non-Polar Solvents (e.g., Hexane, Toluene)
These solvents lack significant polarity and cannot participate in hydrogen bonding. The polar amide group and the bromine atom of this compound will have weak interactions with non-polar solvents. Consequently, it is predicted to have low solubility in solvents like hexane and toluene.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding capability of the amide group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Similar polarity and potential for dipole-dipole interactions. The synthesis of this compound is often performed in dichloromethane, indicating good solubility.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Limited polarity and hydrogen bonding capability. |
| Non-Polar | Hexane, Toluene, Cyclohexane | Low | Mismatch in polarity and intermolecular forces. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive published solubility data, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a solvent of interest.
Safety Precautions
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis (optional, for precise determination)
-
Glassware for dilutions
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stir bar or agitate it continuously for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method (for a quick estimate):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The final weight of the vial minus the initial weight will give the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Method (for higher accuracy):
-
Dilute the filtered aliquot to a known volume with the same solvent.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents its solubility.
-
-
Conclusion: A Framework for Practical Application
This guide provides a comprehensive overview of the predicted solubility of this compound in a range of organic solvents, based on its molecular structure and physicochemical properties. While quantitative data remains to be extensively documented, the provided theoretical framework and detailed experimental protocol empower researchers to make informed decisions for their specific applications. By empirically determining the solubility in the solvent systems relevant to their work, scientists can optimize reaction conditions, enhance purification efficiency, and accelerate the development of novel therapeutics.
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. This compound CAS#: 75726-96-4 [m.chemicalbook.com]
- 3. Selling Belumosudil intermediate this compound 75726-96-4 99% In stock suppliers| Tocopharm [tocopharm.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N-isopropylacetamide: A Covalent Alkylating Agent for Protein Modification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-N-isopropylacetamide is a brominated acetamide derivative belonging to the class of α-haloacetamides.[1] While it serves as a key synthetic intermediate in the production of pharmaceuticals such as Belumosudil, its intrinsic chemical reactivity makes it a valuable tool in chemical biology and drug discovery.[1][2][3] The compound's mechanism of action is not defined by interaction with a specific receptor or pathway, but rather by its function as an alkylating agent.[1] The core of its activity lies in the bromoacetamide moiety, which acts as an electrophilic "warhead" capable of forming irreversible covalent bonds with nucleophilic residues on biological macromolecules, most notably proteins.[4] This guide elucidates the fundamental chemical principles governing its reactivity, details its mechanism of covalent protein modification, provides robust experimental protocols for its characterization, and discusses its broader applications in scientific research.
Foundational Chemistry and Reactivity
The biological activity of this compound is a direct consequence of its chemical structure. Understanding its physicochemical properties and electronic configuration is paramount to comprehending its mechanism of action.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrNO | [5][6] |
| Molecular Weight | 180.04 g/mol | [1][5] |
| CAS Number | 75726-96-4 | [6][7] |
| Appearance | White solid | [2] |
| Melting Point | 63-64 °C | [8] |
| pKa | 13.71 ± 0.46 (Predicted) | [9] |
| Topological Polar Surface Area | 29.1 Ų | [9] |
The Electrophilic Nature of the α-Carbon
The reactivity of this compound is centered on the carbon atom alpha (α) to the carbonyl group. Two key structural features render this carbon highly electrophilic and thus susceptible to attack by nucleophiles:
-
Inductive Effect of Bromine: Bromine is a highly electronegative atom that withdraws electron density from the α-carbon, creating a partial positive charge (δ+).
-
Resonance Effect of the Carbonyl Group: The adjacent carbonyl group further withdraws electron density from the α-carbon, enhancing its electrophilicity.[4]
This electronic arrangement makes the bromine atom an excellent leaving group upon nucleophilic attack at the α-carbon.[1][4]
The S\textsubscriptN2 Reaction Mechanism
The interaction of this compound with biological nucleophiles proceeds via a bimolecular nucleophilic substitution (S\textsubscriptN2) reaction.[4] In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon from the side opposite the bromine atom (a "backside attack"). Simultaneously, the carbon-bromine bond cleaves, and the bromide ion is expelled.[4] This process results in the formation of a stable, irreversible covalent bond between the acetamide moiety and the nucleophile.
Biological Mechanism: Covalent Protein Modification
The primary mechanism of action of this compound in a biological context is the covalent modification of proteins, leading to the alteration of their structure and function.
Primary Biological Targets: Nucleophilic Amino Acids
The S\textsubscriptN2 reactivity of the compound makes it reactive towards several nucleophilic amino acid side chains. The thiol group (-SH) of cysteine is the most potent nucleophile at physiological pH and is therefore the most common target for alkylation by α-haloacetamides.[10] Other amino acid residues that can be targeted, albeit typically with lower reactivity, include the imidazole ring of histidine, the amino group of lysine, and the thioether of methionine. The specific residue that is modified depends on its accessibility on the protein surface and its local microenvironment, which can influence its nucleophilicity.
Consequences of Covalent Modification
The formation of an irreversible covalent bond between this compound and a target protein can have profound functional consequences:
-
Enzyme Inhibition: If the modified residue is within the active site of an enzyme, the covalent adduct can block substrate binding or interfere with the catalytic machinery, leading to irreversible inhibition.[4]
-
Disruption of Protein-Protein Interactions: Modification of a residue at a protein-protein interaction interface can sterically hinder the binding of a partner protein.
-
Alteration of Protein Conformation: The addition of the N-isopropylacetamide moiety can induce conformational changes that alter the protein's stability or function.
Kinetics of Covalent Inhibition
The inhibition of an enzyme by a covalent modifier like this compound is typically analyzed using a two-step kinetic model.
E + I ⇌ E·I → E-I
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible complex (E·I), characterized by the inhibition constant, K\textsubscripti.
-
Irreversible Reaction: The covalent bond is then formed within this complex at a specific rate, characterized by the rate constant of inactivation, k\textsubscriptinact.
The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant k\textsubscriptinact/K\textsubscripti.[11]
Methodologies for Characterization
A suite of chemical and analytical techniques is required to synthesize, validate, and characterize the mechanism of this compound.
Chemical Synthesis
The standard laboratory synthesis involves the reaction of bromoacetyl bromide with isopropylamine.[1][2] This reaction is highly exothermic and requires careful temperature control.
-
To a round-bottom flask under an inert nitrogen atmosphere, add dichloromethane (5 mL) and isopropylamine (1.2 mmol).[2]
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add bromoacetyl bromide (1 mmol) dropwise to the cooled solution over approximately 2 minutes.[2]
-
Maintain the reaction in the ice bath for an additional 5 minutes after the addition is complete.[2]
-
Remove the flask from the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, collect the resulting white solid precipitate by filtration and wash it with dichloromethane.[2]
-
Combine the filtrate and washings. The organic layer can be further purified by washing with dilute acid and brine, followed by drying over anhydrous Na₂SO₄ and concentration under reduced pressure.[2]
-
The final product can be purified by column chromatography to yield a white solid (typical yield ~71%).[2]
Experimental Workflow for Target Identification
Identifying the specific protein targets of this compound within a complex biological sample (e.g., cell lysate) is crucial. This is typically achieved using a mass spectrometry-based proteomics approach.
Protocol: Mass Spectrometry-Based Target Identification
This protocol outlines the key steps for identifying the site of covalent modification on a protein.
-
Protein Alkylation: Incubate the purified protein or cell lysate with this compound at a suitable concentration and time (e.g., 1-4 hours at room temperature).
-
Denaturation and Reduction: Denature the proteins using 8 M urea and reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 30 minutes.[10]
-
Blocking (Optional): To distinguish the target site from other reactive cysteines, block all remaining free thiols with a different alkylating agent, such as iodoacetamide.
-
Sample Cleanup: Remove excess reagents, typically by buffer exchange or protein precipitation.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration to <1.5 M and add proteomics-grade trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37 °C.[10]
-
LC-MS/MS Analysis: Acidify the digest to stop the reaction and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database. Crucially, specify a variable modification on cysteine (and other potential nucleophilic residues) corresponding to the mass of the N-isopropylacetamide adduct (+113.084 Da). The identification of a peptide with this specific mass shift confirms the site of covalent modification.[14]
Cellular Effects and Broader Applications
Assessing Cellular Effects: Cytotoxicity
As an indiscriminate alkylating agent, this compound can be expected to exhibit cytotoxicity by modifying numerous essential proteins. This can be quantified using standard cell viability assays.
This assay measures the ability of viable cells to incorporate the supravital dye Neutral Red into their lysosomes.[15]
-
Cell Plating: Seed cells (e.g., Balb/c 3T3) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).
-
Dye Incubation: Remove the treatment medium, wash the cells, and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours to allow for dye uptake by viable cells.[15]
-
Extraction: Remove the dye medium, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at ~540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits dye uptake by 50% (IC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]
Applications in Chemical Biology and Drug Discovery
-
Activity-Based Protein Profiling (ABPP): The bromoacetamide moiety is a classic electrophilic warhead used in ABPP probes to map the reactive, functional cysteines in a proteome.[10]
-
Covalent Inhibitor Development: It serves as a foundational scaffold or an intermediate for creating more complex and targeted covalent inhibitors.[4] By attaching this reactive group to a scaffold that provides reversible binding affinity for a specific protein, researchers can design potent and selective irreversible inhibitors.
-
Synthetic Intermediate: As noted, it is a documented intermediate in the synthesis of Belumosudil, a ROCK2 inhibitor, highlighting its utility in multi-step pharmaceutical manufacturing.[1][2][3]
Safety and Handling
This compound is an irritant and a reactive chemical that requires careful handling.
-
Hazards: May cause skin irritation (H315), serious eye irritation/damage (H318/H319), and respiratory irritation (H335).[5]
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[16]
Conclusion
The mechanism of action of this compound is fundamentally rooted in its chemical identity as an electrophilic alkylating agent. Its ability to form irreversible covalent bonds with nucleophilic amino acid residues, particularly cysteine, makes it a potent modulator of protein function. While this reactivity can lead to broad cytotoxicity, it also provides a powerful tool for researchers. Whether used as a chemical probe in proteomics, a foundational component for designing targeted covalent inhibitors, or a building block in complex synthesis, a thorough understanding of its S\textsubscriptN2-driven mechanism is essential for its effective and safe application in research and development.
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- 13. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics | MDPI [mdpi.com]
- 14. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2-Bromo-N-isopropylacetamide as a Cysteine-Reactive Alkylating Agent
Foreword
In the landscape of modern chemical biology and drug discovery, precision is paramount. The ability to selectively modify biological macromolecules allows us to probe their function, map their interactions, and develop novel therapeutic interventions. Alkylating agents are a cornerstone of this endeavor, and among them, 2-Bromo-N-isopropylacetamide has carved out a significant niche. Its preferential reactivity towards cysteine residues makes it an invaluable tool in proteomics, structural biology, and the design of targeted covalent inhibitors.
This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the synthesis and mechanism of this compound, detail its critical applications with field-tested protocols, and offer the authoritative grounding necessary for confident and reproducible science.
Core Concepts: Understanding this compound
This compound is an α-haloacetamide derivative, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This specific arrangement makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.
Physicochemical Profile
A solid understanding of a reagent's physical properties is the foundation for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrNO | PubChem[1][2] |
| Molecular Weight | 180.04 g/mol | PubChem[1][2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 63-64 °C | ChemicalBook[3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile). | Smolecule[4] |
The Synthetic Pathway
The synthesis of this compound is a robust and high-yielding reaction, typically achieved via the amidation of an acyl halide. The most common route involves the reaction of bromoacetyl bromide with isopropylamine.[4][5][6]
Protocol 1: Laboratory-Scale Synthesis
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve isopropylamine (1.2 equivalents) in dichloromethane. Cool the flask to 0°C using an ice bath.
-
Reagent Addition: Slowly add bromoacetyl bromide (1.0 equivalent) dropwise to the stirred isopropylamine solution. The exothermic nature of the reaction necessitates slow addition to maintain the temperature below 5°C.[5]
-
Reaction Monitoring: Stir the mixture at room temperature for approximately one hour.[4][5] Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the full consumption of the bromoacetyl bromide starting material.[5]
-
Work-up and Purification: Upon completion, the resulting white solid can be collected by filtration. The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.[5]
Caption: Synthesis of this compound.
Mechanism of Action: The Alkylation of Cysteine
The primary utility of this compound in a biological context is its role as an alkylating agent, with a strong preference for the sulfhydryl (thiol) group of cysteine residues.[7][8]
The SN2 Reaction
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The deprotonated thiol group of cysteine, the thiolate anion (Cys-S⁻), acts as the nucleophile. The high nucleophilicity of the thiolate, combined with the electrophilic nature of the α-carbon and the stability of bromide as a leaving group, drives the reaction forward.[9]
Causality Behind Reactivity:
-
Electrophilicity: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the carbon atom electron-deficient and a prime target for nucleophilic attack.
-
Nucleophilicity of Cysteine: The pKa of the cysteine thiol group is approximately 8.3. At physiological pH (~7.4), a fraction of cysteine residues exists in the more reactive thiolate form. Increasing the pH to slightly basic conditions (7.5-8.5) significantly enhances the reaction rate by increasing the population of thiolate anions.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after dissociating from the carbon atom, which facilitates the forward reaction.
Caption: SN2 alkylation of a cysteine residue.
Core Application: Protein Alkylation for Proteomics
In mass spectrometry-based proteomics, the alkylation of cysteine residues is a critical and nearly universal step in sample preparation workflows.[10] Its primary purpose is to irreversibly cap the reduced thiol groups, preventing them from re-forming disulfide bonds.
Why is this essential?
-
Consistent Digestion: Disulfide bonds can make proteins more compact and resistant to enzymatic digestion (e.g., by trypsin). By breaking (reducing) and then permanently blocking (alkylating) these bonds, the protein remains in a linear, unfolded state, ensuring consistent and complete digestion.
-
Unambiguous Peptide Identification: The mass of the alkylated cysteine is fixed and known. This prevents ambiguity in mass spectrometry data that could arise from peptides cross-linked via disulfide bonds or having free thiols that can undergo various other modifications.
Standard Workflow for Proteomics Sample Preparation
The process follows a logical sequence of denaturation, reduction, and alkylation prior to enzymatic digestion.
Caption: Standard proteomics sample preparation workflow.
Protocol 2: In-Solution Protein Alkylation
This protocol is a robust, self-validating system for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization & Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl in 50 mM Ammonium Bicarbonate, pH ~8.0). A typical protein concentration is 1-5 mg/mL.[8]
-
Rationale: Strong chaotropic agents like urea are required to fully unfold the proteins, ensuring all cysteine residues, including those buried within the protein core, become accessible.
-
-
Reduction of Disulfide Bonds:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.[8]
-
Incubate the sample at 56°C for 30-60 minutes.[8]
-
Rationale: DTT is a strong reducing agent that cleaves the disulfide bonds (S-S) to produce two free thiol (-SH) groups. The elevated temperature assists in denaturation and accelerates the reduction reaction.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add this compound from a freshly prepared stock solution (in a compatible solvent like acetonitrile) to a final concentration of 20-25 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.[8][10]
-
Rationale: A molar excess of the alkylating agent ensures the reaction goes to completion. The reaction is performed in the dark because haloacetamides can be light-sensitive and could form reactive radicals.
-
-
Quenching and Digestion:
-
(Optional but recommended) Quench any unreacted this compound by adding DTT to a final concentration of ~20 mM and incubating for 15 minutes.[8]
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1.5 M. This is critical as high concentrations of urea inhibit trypsin activity.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[8]
-
-
Final Steps:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 column prior to LC-MS/MS analysis.[8]
-
Application in Drug Discovery: Covalent Inhibitors
The targeted covalent inhibition of proteins is a powerful strategy in drug discovery, offering the potential for high potency and prolonged duration of action. The cysteine residue, with its high nucleophilicity, is a common target for such inhibitors.[11] Small molecules containing an electrophilic "warhead," such as the α-bromoacetamide group, can be designed to first bind non-covalently to a target protein and then form a permanent covalent bond with a nearby cysteine.
This compound itself can be considered a fragment or starting point for designing more complex covalent inhibitors. The N-isopropyl group provides steric bulk that can be modified to explore the binding pocket of a target protein, improving selectivity and potency.
Safety and Handling
As with all reactive chemical reagents, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[14]
-
In Case of Contact: If skin contact occurs, wash immediately with soap and plenty of water.[13] In case of eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[13]
Conclusion
This compound is a highly effective and versatile alkylating agent. Its well-defined reactivity with cysteine residues has made it an indispensable tool in the proteomics workflow, ensuring the quality and reproducibility of mass spectrometry data. Furthermore, its underlying chemistry serves as a valuable platform for the rational design of targeted covalent inhibitors in drug discovery. By understanding the principles of its synthesis, mechanism, and application, researchers can confidently deploy this reagent to advance their scientific objectives.
References
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Technical Guide: The Strategic Role of 2-Bromo-N-isopropylacetamide in the Convergent Synthesis of Belumosudil
Executive Summary
Belumosudil (also known as KD025 or SLx-2119) is a first-in-class, selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), approved for the treatment of chronic graft-versus-host disease (cGVHD).[1][2][3] Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth analysis of the synthesis of Belumosudil, with a specific focus on the pivotal role of 2-Bromo-N-isopropylacetamide. We will dissect the synthesis of this key intermediate, elucidate its function as a critical alkylating agent, and contextualize its contribution within the overall convergent synthesis pathway. This document serves as a resource for researchers, chemists, and drug development professionals, offering mechanistic insights and detailed protocols grounded in established synthetic transformations.
Introduction to Belumosudil: A Targeted Therapeutic
Therapeutic Significance in Chronic Graft-versus-Host Disease (cGVHD)
Belumosudil is a targeted therapy indicated for adult and pediatric patients 12 years and older with cGVHD who have failed at least two prior lines of systemic therapy.[2][4] cGVHD is a serious, potentially fatal complication of allogeneic hematopoietic cell transplantation where donor immune cells attack the recipient's tissues, leading to widespread inflammation and fibrosis.[2][4] Belumosudil has demonstrated clinically meaningful and durable responses in this difficult-to-treat patient population, targeting both the inflammatory and fibrotic pathways of the disease.[3][5][6]
Mechanism of Action: Selective ROCK2 Inhibition
Belumosudil's therapeutic effect stems from its selective inhibition of ROCK2, a serine/threonine kinase.[2][7] The ROCK2 signaling pathway is a critical regulator of immune responses and fibrosis.[3][8] By inhibiting ROCK2, Belumosudil modulates the immune system by rebalancing pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[7][9] This action downregulates inflammatory cytokine production and mitigates the fibrotic processes that are hallmarks of cGVHD.[3][7][8]
The Convergent Synthesis Strategy for Belumosudil
The synthesis of Belumosudil, chemically named 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide, is achieved through a multi-step convergent pathway.[10] This strategy involves preparing key fragments of the molecule separately before combining them in the later stages. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis.
The overall pathway can be visualized as the assembly of three primary building blocks:
-
A central quinazoline core.
-
A 5-aminoindazole moiety.
-
A phenoxy-N-isopropylacetamide side chain.
The intermediate this compound is the direct precursor to this crucial side chain, making its preparation and subsequent reaction a cornerstone of the entire synthesis.
Caption: High-level convergent synthesis pathway for Belumosudil.
The Pivotal Role of this compound
This compound serves a single but indispensable function: it is the alkylating agent used to install the N-isopropylacetamide ether side chain onto the phenolic core of the molecule. This is accomplished in two key phases: the synthesis of the reagent itself, followed by its use in a classic Williamson ether synthesis.
Phase 1: Synthesis of the Alkylating Agent
The intermediate is synthesized in a straightforward and high-yielding reaction from commercially available starting materials.[11][12][13]
Caption: Synthesis of this compound.
Mechanistic Rationale: This reaction is a nucleophilic acyl substitution. The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The highly reactive acyl bromide is an excellent electrophile, and the bromide ion is an excellent leaving group, facilitating a rapid and efficient reaction to form the stable amide bond.
Experimental Protocol: The following protocol is adapted from established procedures.[11][12]
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve isopropylamine in dichloromethane in a round-bottomed flask. | Isopropylamine (1.2 equiv.), Dichloromethane (DCM) | Prepare the nucleophile solution. |
| 2 | Cool the solution in an ice bath. | 0°C | Control the exothermic reaction. |
| 3 | Slowly add bromoacetyl bromide dropwise to the stirred solution. | Bromoacetyl bromide (1.0 equiv.) | Initiate the reaction. Slow addition prevents overheating. |
| 4 | Stir the reaction at 0°C for 5 minutes, then at room temperature for 1 hour. | 0°C to Room Temperature | Allow the reaction to proceed to completion. |
| 5 | Monitor reaction progress by Thin Layer Chromatography (TLC). | - | Confirm the consumption of starting material. |
| 6 | Filter the resulting white solid and wash with DCM. | - | Remove byproduct salts (isopropylammonium bromide). |
| 7 | Combine filtrate and washings. Extract with dilute HCl, then brine. | Dilute HCl, Saturated NaCl | Purify the organic layer by removing unreacted amine and water-soluble impurities. |
| 8 | Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. | Anhydrous Na2SO4 | Remove residual water and solvent. |
| 9 | Purify the crude product by column chromatography. | Silica gel | Isolate the pure this compound. |
Phase 2: Incorporation via Williamson Ether Synthesis
With the alkylating agent in hand, the next critical step is its attachment to the phenolic core. This is achieved through a Williamson ether synthesis, a robust and reliable method for forming ethers.[14]
Caption: Bromide displacement to form the key ether linkage.
Mechanistic Rationale: This reaction proceeds via an SN2 mechanism. A base (such as potassium carbonate) deprotonates the hydroxyl group of methyl 3-hydroxybenzoate, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom bonded to the bromine in this compound. The bromide ion is an excellent leaving group, and its displacement results in the formation of the desired C-O ether bond. The choice of 2-Bromo -N-isopropylacetamide is deliberate; the high reactivity of the C-Br bond is essential for this transformation to occur efficiently.
Downstream Transformations to the Final API
Following the successful installation of the side chain, the ether intermediate undergoes a series of further transformations to complete the synthesis of Belumosudil.[14]
-
Ester Saponification: The methyl ester is hydrolyzed to a carboxylic acid.
-
Amide Coupling: The carboxylic acid is activated (e.g., as an acyl chloride) and reacted with 2-aminobenzamide.
-
Cyclization: A base-assisted cyclization forms the quinazolinone ring system.
-
Chlorination: The hydroxyl group on the quinazolinone is converted to a chloride using a reagent like thionyl chloride, creating a reactive site for the final coupling.
-
SNAr Reaction: A final nucleophilic aromatic substitution (SNAr) with 5-aminoindazole displaces the chloride, completing the synthesis of the Belumosudil free base.[14]
Conclusion
This compound is not merely an incidental reagent but a strategically designed intermediate in the synthesis of Belumosudil. Its role is to act as a carrier for the N-isopropylacetamide functional group, which is essential for the final drug's activity. The presence of the bromine atom provides a highly reactive handle, enabling the efficient and regioselective formation of a critical ether linkage via a well-established Williamson ether synthesis. Understanding the preparation and reactivity of this intermediate is fundamental to appreciating the elegant and robust chemical strategy employed to manufacture this important therapeutic agent.
References
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- 2. Belumosudil - Wikipedia [en.wikipedia.org]
- 3. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rezurock® (belumosudil) patient-reported outcomes correlated with clinical response in chronic graft-versushost disease [sanofi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-N-isopropylacetamide for Research Applications
Introduction
2-Bromo-N-isopropylacetamide is a valuable reagent in organic synthesis, frequently employed as an alkylating agent in the development of novel pharmaceutical compounds and other complex molecules. Its utility stems from the reactive carbon-bromine bond, which allows for the introduction of an N-isopropylacetamido group onto various nucleophilic substrates. However, the very reactivity that makes it a useful synthetic tool also necessitates a thorough understanding of its potential hazards. As an electrophilic alkylating agent, it has the potential to react with biological macromolecules, demanding stringent safety protocols.
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound. By synthesizing technical data with field-proven safety principles, this document aims to foster a culture of safety and minimize risk in the laboratory environment.
Hazard Identification and Toxicological Profile
A complete understanding of a chemical's hazards is the foundation of a robust safety plan. While specific toxicological data for this compound is not extensively published, its classification as a haloacetamide—a class of alkylating agents—provides a strong basis for assessing its potential risks.[1]
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on available Safety Data Sheets (SDS), this compound is classified as follows.[2][3]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |
Physicochemical Properties
Understanding the physical properties of a substance is crucial for proper handling and storage.
| Property | Value |
| CAS Number | 75726-96-4[2][3] |
| Molecular Formula | C₅H₁₀BrNO[3][4] |
| Molecular Weight | 180.04 g/mol [3][4] |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place[5] |
Toxicological Assessment: The Alkylating Agent Paradigm
The primary toxicological concern with this compound stems from its function as an electrophilic alkylating agent .[1] Alkylating agents are reactive molecules that transfer an alkyl group to nucleophilic sites on other molecules.[1][6] In a biological context, this is highly significant because cellular components, most notably DNA, are rich in nucleophilic sites (e.g., the N7 position of guanine).[6][7]
Alkylation of DNA can lead to:
-
Cytotoxicity: The formation of covalent bonds can disrupt DNA replication and transcription, leading to cell death. This is the mechanism by which many anticancer drugs work.[8][9]
-
Mutagenicity: If the damaged DNA is not properly repaired, it can lead to mispairing of bases during replication, causing permanent mutations.[9]
-
Carcinogenicity: Electrophilic alkylating agents are often toxic and carcinogenic due to their tendency to alkylate DNA.[1]
While specific carcinogenicity and mutagenicity data for this compound are not available, its chemical class strongly suggests it should be handled as a suspected mutagen and potential carcinogen.[2][10] The toxicological properties have not been thoroughly investigated, which necessitates a highly precautionary approach.[10]
Risk Assessment and Control Measures
A systematic approach to risk assessment is essential. The hierarchy of controls should be applied to mitigate the identified hazards.
Engineering Controls
Engineering controls are the most effective line of defense as they physically separate the researcher from the hazard.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of the powder or any potential vapors.[11]
-
Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure can provide an additional layer of protection.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this reagent.
-
Training: Ensure all personnel are trained on the specific hazards of alkylating agents and the emergency procedures outlined in this guide.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before each use. Use proper glove removal technique to avoid skin contact.[10] Double-gloving is recommended for handling neat material.
-
Body Protection: A lab coat must be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron is advisable.
Standard Operating Procedures (SOPs)
Handling and Weighing Protocol
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Designate and prepare the work area in the fume hood.
-
Weighing: Tare a suitable container on a balance inside a ventilated enclosure or fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust.[10][11]
-
Closure: Tightly reseal the main container immediately after use.[2]
-
Cleaning: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[2][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is locked or otherwise secured to restrict access.[2]
Waste Disposal
-
Contaminated Materials: All disposable items that come into contact with the compound (gloves, paper towels, pipette tips) must be collected in a dedicated, sealed hazardous waste container.
-
Neat/Unused Chemical: Unused or waste this compound must be disposed of through a licensed professional waste disposal service.[10] Do not dispose of it down the drain.[10]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][10] Seek medical attention if irritation occurs or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10][11] Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][11]
Spill Response Protocol
For small laboratory spills (<1 g):
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Protect: Wear appropriate PPE, including a respirator if necessary.[10]
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand.[2] Sweep up the material, place it into a suitable, sealed container for hazardous waste disposal.[2][10] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a solvent-soaked cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 7. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 8. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 10. capotchem.com [capotchem.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Storage and Handling of 2-Bromo-N-isopropylacetamide
<_ /3_
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-isopropylacetamide (CAS No. 75726-96-4) is a valuable reagent and intermediate in organic synthesis, notably in the development of pharmaceutical compounds like Belumosudil.[1] As an α-bromo amide, its chemical structure imparts a specific reactivity profile that is useful for constructing more complex molecules but also makes it susceptible to degradation if not stored and handled with precision.[2][3] The integrity of this compound is paramount for the reproducibility of experimental results and the purity of target molecules. This guide provides a comprehensive, science-backed framework for the optimal storage and safe handling of this compound, ensuring its stability and the safety of laboratory personnel.
Part 1: Chemical Profile and Intrinsic Stability
Understanding the molecular structure of this compound is fundamental to appreciating its storage requirements. The molecule features a bromine atom on the carbon alpha to the amide carbonyl group. This configuration makes the compound a potent alkylating agent and an excellent synthetic intermediate.
Key Structural Features and Reactivity:
-
Electrophilic Alpha-Carbon: The electron-withdrawing effect of the adjacent amide carbonyl and the bromine atom renders the α-carbon electrophilic. This makes it highly susceptible to nucleophilic attack.[2][4]
-
Reactive C-Br Bond: The carbon-bromine bond can undergo scission, particularly under the influence of light or in the presence of certain catalysts, to form a reactive carbon-centered radical.[5]
-
Hydrolysis Potential: Like many acyl halides, the compound can react with water (hydrolysis), which would cleave the molecule and compromise its integrity. This underscores the need for dry storage conditions.
These inherent chemical properties dictate that improper storage can lead to degradation via hydrolysis, nucleophilic substitution from atmospheric contaminants, or photodecomposition. Therefore, a multi-faceted storage strategy is not merely a recommendation but a necessity.
Part 2: Core Storage Protocols
To maintain the long-term purity and viability of this compound, a controlled environment is critical. The following conditions are based on supplier safety data sheets (SDS) and established principles of chemical stability.
Primary Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C (Refrigerated) [6][7] | Storing at reduced temperatures significantly slows the rate of potential degradation reactions, including hydrolysis and decomposition. While some suppliers may ship at room temperature for short durations, long-term stability is best achieved under refrigeration.[7] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) [1][8] | An inert atmosphere displaces reactive atmospheric components, primarily oxygen and moisture. This prevents oxidation and hydrolysis, which are primary degradation pathways for reactive alkylating agents. |
| Light | Protection from Light (Amber or Opaque Vial) | α-haloamides can be sensitive to light, which can provide the energy needed to initiate radical reactions or other decomposition pathways. Storing in a dark location or using light-blocking containers is essential.[9][10] |
| Moisture | Dry/Anhydrous Conditions | The compound is sensitive to moisture. Containers must be sealed tightly to prevent the ingress of atmospheric water vapor, which can act as a nucleophile and lead to hydrolysis.[6][11] |
Incompatible Materials
Proper segregation is a cornerstone of laboratory safety.[9][12] this compound should be stored separately from the following classes of chemicals to prevent hazardous reactions:
-
Strong Oxidizing Agents
-
Strong Bases
-
Acids
-
Active Metals (e.g., sodium, potassium)[12]
Storing incompatible materials together can lead to exothermic reactions, gas generation, fires, or explosions.[9]
Part 3: Safe Handling and Experimental Workflow
The hazards associated with this compound include acute oral toxicity, skin irritation, and serious eye irritation.[6] It may also cause respiratory irritation.[6][13] Adherence to a strict handling protocol is mandatory.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[11]
-
Skin Protection: Chemical-impermeable gloves (inspect before use) and a lab coat.[11][13]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][11] If exposure limits may be exceeded, a full-face respirator may be necessary.[11]
Step-by-Step Handling Protocol
This protocol ensures both the stability of the compound and the safety of the researcher.
-
Equilibration: Before opening, remove the sealed container from the refrigerator and allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Transfer: If available, perform all transfers inside a glovebox with an inert atmosphere. If a glovebox is not available, open the container briefly in a fume hood.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Work efficiently to minimize the compound's exposure to the atmosphere.
-
Resealing: After dispensing the desired amount, purge the container headspace with an inert gas (e.g., argon or nitrogen), if possible, before tightly resealing the cap.[6]
-
Return to Storage: Promptly return the resealed container to the designated refrigerated storage location (2–8°C).
-
Decontamination: Clean any contaminated surfaces and dispose of contaminated materials (e.g., weigh boats, gloves) according to approved waste disposal procedures.[6]
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the proper lifecycle management of this compound in the lab.
References
- 1. This compound | 75726-96-4 [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound CAS#: 75726-96-4 [m.chemicalbook.com]
- 9. mynewlab.com [mynewlab.com]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. echemi.com [echemi.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. capotchem.com [capotchem.com]
Navigating the Procurement of 2-Bromo-N-isopropylacetamide: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount to the success of a synthetic campaign. 2-Bromo-N-isopropylacetamide (CAS No. 75726-96-4), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor Belumosudil, is no exception.[1][2] This guide provides an in-depth technical overview for scientists and procurement specialists on sourcing, evaluating, and safely handling this critical reagent.
Understanding this compound: Key Molecular and Chemical Properties
This compound is a brominated acetamide derivative with the molecular formula C₅H₁₀BrNO and a molecular weight of 180.04 g/mol .[3] Its structure, featuring a reactive bromine atom, makes it a versatile alkylating agent and a valuable intermediate in organic synthesis.[3] The compound is typically a white solid with a melting point in the range of 63-64°C.[4][5]
| Property | Value | Source |
| CAS Number | 75726-96-4 | [3][6] |
| Molecular Formula | C₅H₁₀BrNO | [3][6] |
| Molecular Weight | 180.04 g/mol | [3][6] |
| Appearance | White solid | [4] |
| Melting Point | 63-64°C | [4][5] |
| Boiling Point | 266°C | [5] |
| Density | 1.378 g/cm³ | [5] |
Commercial Suppliers and Quality Considerations
A multitude of chemical suppliers offer this compound, catering to various scales, from research and development quantities to bulk manufacturing. The choice of supplier should be guided by a thorough evaluation of product quality, documentation, and reliability.
| Supplier | Reported Purity | Available Quantities |
| Benchchem | 95% | Various packaging options |
| ChemicalBook | 98%, 99% | KG quantities mentioned |
| Combi-Blocks | Not specified | Laboratory chemicals |
| Smolecule | Not specified | Research quantities |
| Tocopharm | 99% | In stock |
| Apollo Scientific | Not specified | 1g to 500g |
| ChemScene | ≥97% | Research quantities |
| Alachem | NLT 98% | R&D to industrial use |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier. The CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination (e.g., NMR, HPLC), and the levels of any detected impurities.
Supplier Evaluation Workflow
A systematic approach to qualifying a new supplier for a critical reagent like this compound is crucial. The following workflow diagram illustrates a recommended process:
Caption: A workflow for qualifying commercial suppliers of this compound.
Synthetic Methodologies and Potential Impurities
Understanding the synthesis of this compound provides insight into potential impurities that may be present in the final product. The most common and well-documented synthetic route involves the nucleophilic substitution reaction between isopropylamine and a bromoacetylating agent, such as bromoacetyl bromide.[1][4][7][8]
General Synthetic Protocol
The following is a representative experimental procedure for the synthesis of this compound:
-
To a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dichloromethane and isopropylamine.[1]
-
Cool the mixture in an ice bath.[1]
-
Slowly add bromoacetyl bromide dropwise to the stirred solution.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a short period, then allow it to warm to room temperature and stir for approximately one hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the bromoacetyl bromide is consumed.[1]
-
Upon completion, the resulting solid can be collected by filtration and washed. The filtrate is then typically washed with a dilute acid solution and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.[1]
-
The crude product can be further purified by column chromatography to yield the final product.[1]
Potential impurities arising from this synthesis could include unreacted starting materials, over-alkylated products, or residual solvents. The presence of these impurities can have a significant impact on downstream reactions and the purity of the final API.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, with notable applications in the pharmaceutical industry.[3][4] Its primary role is as a building block for more complex molecules with potential therapeutic activities.[3] Research has indicated that compounds derived from this compound may exhibit biological activity, including antimicrobial and anticancer properties.[3] The mechanism of action for many of these derived compounds involves the alkylation of biological nucleophiles, forming covalent bonds with target molecules like enzymes or receptors.[3]
As previously mentioned, a significant application of this compound is as an intermediate in the synthesis of Belumosudil.[1][2] Belumosudil is an inhibitor of ROCK, a protein involved in inflammatory pathways.[3]
Safety, Handling, and Storage
Hazard Identification
According to Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards include:
-
Acute oral toxicity : Harmful if swallowed.[9]
-
Skin corrosion/irritation : Causes skin irritation.[9]
-
Serious eye damage/eye irritation : Causes serious eye irritation.[9]
-
Specific target organ toxicity (single exposure) : May cause respiratory irritation.[9][10]
Recommended Handling Procedures
When working with this compound, the following precautions should be taken:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]
-
Prevent dust formation during handling.
-
Keep away from sources of ignition.[9]
Storage
This compound should be stored in a tightly closed container in a dry and well-ventilated place.[9] Some suppliers recommend refrigerated storage.[9][11]
Conclusion
The successful integration of this compound into a drug development pipeline hinges on a comprehensive understanding of its chemical properties, a robust supplier qualification process, and strict adherence to safety protocols. By leveraging the information and workflows presented in this guide, researchers and drug development professionals can confidently source high-quality material, ensuring the integrity and reproducibility of their synthetic endeavors.
References
- 1. This compound | 75726-96-4 [chemicalbook.com]
- 2. Selling Belumosudil intermediate this compound 75726-96-4 99% In stock suppliers| Tocopharm [tocopharm.com]
- 3. Buy this compound | 75726-96-4 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 75726-96-4 [m.chemicalbook.com]
- 6. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. capotchem.com [capotchem.com]
- 11. chemscene.com [chemscene.com]
The Versatile Building Block: A Technical Guide to 2-Bromo-N-isopropylacetamide for Advanced Research and Development
This guide provides an in-depth technical overview of 2-Bromo-N-isopropylacetamide, a key intermediate in modern organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, chemical behavior, and diverse applications, grounded in established scientific literature and patents.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, with the molecular formula C₅H₁₀BrNO, is a brominated acetamide derivative that has garnered significant attention in the chemical and pharmaceutical industries.[1][2] Its utility stems from the presence of a reactive bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] This reactivity makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] While it may not have a direct biological mechanism of action itself, its role as a precursor, most notably for the ROCK2 inhibitor Belumosudil, underscores its importance in medicinal chemistry.[1][2]
Physicochemical Properties and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 75726-96-4 | [1] |
| Molecular Formula | C₅H₁₀BrNO | [1][4] |
| Molecular Weight | 180.04 g/mol | [1][4] |
| IUPAC Name | 2-bromo-N-propan-2-ylacetamide | [1] |
| Melting Point | 63-64 °C | [5] |
| Boiling Point | 265.8 ± 23.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Appearance | White solid | [6] |
Synthesis and Purification: A Practical Approach
The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution of bromoacetyl bromide with isopropylamine.[1][2] This reaction is typically performed under controlled temperature conditions to manage its exothermic nature.
Experimental Protocol: Synthesis of this compound[6]
-
Materials:
-
Isopropylamine (1.2 mmol)
-
Bromoacetyl bromide (1 mmol)
-
Dichloromethane (5 mL)
-
Ice bath
-
Round-bottomed flask (25 mL) with magnetic stirrer
-
Nitrogen atmosphere
-
-
Procedure:
-
To a 25 mL round-bottomed flask containing dichloromethane (5 mL) and isopropylamine (1.2 mmol), ensure the setup is under a nitrogen atmosphere.
-
Cool the flask in an ice bath with stirring.
-
Slowly add bromoacetyl bromide (1 mmol) dropwise over 2 minutes.
-
Continue stirring the reaction mixture in the ice bath for an additional 5 minutes after the addition is complete.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the bromoacetyl bromide is completely consumed.
-
-
Work-up and Purification:
-
Collect the resulting white solid by filtration and wash it with dichloromethane.
-
Combine the filtrate and washings.
-
Extract the organic layer sequentially with dilute hydrochloric acid, dichloromethane, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography to obtain this compound as a white solid (71% yield).
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.29 (s, 1H, NH), 4.10–4.02 (m, 1H, CH), 3.85 (s, 2H, CH₂), 1.19 (d, J = 6.5 Hz, 6H, 2CH₃).
-
Melting Point: 63–64 °C.
The following diagram illustrates the synthetic workflow:
Chemical Reactivity and Mechanism of Action
The primary reactivity of this compound is centered around the electrophilic α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the bromine atom. This makes it highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The bromine atom acts as an efficient leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles.[1] This property is fundamental to its utility in constructing more complex molecular architectures. Common nucleophiles include amines, thiols, and alkoxides, and these reactions are typically conducted in polar aprotic solvents like DMSO or acetonitrile.[1]
Role as an Alkylating Agent
In a biological context, the electrophilic nature of this compound allows it to act as an alkylating agent. It can form covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine in proteins.[7] This property is a cornerstone of its application in the design of covalent inhibitors and chemical probes for studying protein function.
Applications in Drug Discovery and Organic Synthesis
The versatility of this compound makes it a valuable tool in various research and development endeavors.
Key Intermediate in Pharmaceutical Synthesis
The most prominent application of this compound is as a crucial intermediate in the synthesis of Belumosudil (brand name REZUROCK®).[2][6] Belumosudil is a ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease (cGVHD).[8] Patents related to the synthesis of Belumosudil explicitly mention the use of 2-halo-N-isopropylacetamides in the construction of the final drug molecule. For instance, one patented process involves the condensation of a 3-hydroxybenzaldehyde derivative with 2-halo-N-isopropylacetamide.[5]
Broader Utility of the α-Haloacetamide Moiety
Beyond its role in Belumosudil synthesis, the α-haloacetamide functional group is a widely employed synthon in medicinal chemistry for the preparation of various heterocyclic compounds with potential biological activity. These moieties can act as precursors to 1,3-dipoles in domino reactions, leading to the formation of complex aza-heterocycles.
Covalent Inhibitors and Chemical Probes
The ability of the bromoacetamide group to act as an electrophilic "warhead" is leveraged in the development of targeted covalent inhibitors.[7] By incorporating this moiety into a molecule with affinity for a specific protein, researchers can achieve irreversible inhibition, which is a powerful strategy for both therapeutic intervention and basic research into protein function.
Patent Landscape
The intellectual property surrounding this compound is primarily linked to its application in the synthesis of patented active pharmaceutical ingredients.
| Patent Number | Title | Relevance to this compound |
| WO2024171021A1 | Procédé de préparation de belumosudil | Describes a process for preparing Belumosudil using a 2-halo-N-isopropylacetamide intermediate. |
| US12097202B2 | Methods of administering Belumosudil for treatment of chronic graft versus host disease | Mentions the synthesis of Belumosudil, for which this compound is a known precursor. |
| US11773083B2 | Solid state forms of Belumosudil and Belumosudil salts | Relates to the final drug product, the synthesis of which involves intermediates derived from this compound. |
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[6]
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic substitution reactions, makes it an essential intermediate for the construction of complex molecules, most notably the approved drug Belumosudil. Furthermore, the broader utility of the α-haloacetamide moiety in the design of covalent inhibitors and other biologically active compounds ensures its continued relevance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. mdpi.com [mdpi.com]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for Protein Alkylation Using 2-Bromo-N-isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Role of Cysteine Alkylation in Protein Research
In the landscape of proteomics and drug development, the precise chemical modification of proteins is a cornerstone of experimental design. Among the arsenal of techniques available, the alkylation of cysteine residues stands out for its critical importance in stabilizing protein structure for analysis, identifying reactive sites for drug targeting, and elucidating protein function. 2-Bromo-N-isopropylacetamide is a valuable reagent in this context, offering a tailored approach to cysteine modification.
This document serves as a comprehensive guide to the principles and practical application of this compound for protein alkylation. We will delve into the chemical underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimizing this crucial step in your research workflow.
The Chemistry of Alkylation: A Targeted Modification
Protein alkylation is a chemical method used to covalently modify specific amino acid residues. Cysteine, with its highly nucleophilic thiol (-SH) group, is a primary target for alkylating agents like this compound.[1] This process, often termed S-alkylation, effectively "caps" the cysteine residue, preventing the formation of disulfide bonds and rendering it unreactive to other modifications. This is particularly crucial in mass spectrometry-based proteomics, where maintaining a reduced protein state is essential for accurate protein identification and quantification.[1]
The reaction between this compound and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated cysteine thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.
Caption: SN2 mechanism of cysteine alkylation by this compound.
Experimental Protocol: In-Solution Protein Alkylation
This protocol is designed for the in-solution alkylation of proteins prior to downstream applications such as mass spectrometry. It is based on established methods for haloacetamide-based alkylation and should be optimized for your specific protein of interest.
Materials and Reagents
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 500 mM this compound in acetonitrile (prepare fresh and protect from light)
-
Quenching Reagent: 1 M DTT in water
-
Ammonium Bicarbonate (for buffer exchange)
-
Proteomics-grade trypsin (or other protease)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Step-by-Step Methodology
Caption: Workflow for in-solution protein alkylation and sample preparation.
-
Protein Solubilization and Denaturation:
-
Resuspend or dilute your protein sample in the Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Vortex thoroughly and incubate for 30 minutes at room temperature to ensure complete denaturation and exposure of cysteine residues.
-
-
Reduction of Disulfide Bonds:
-
Add the 1 M DTT stock solution to the denatured protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes. This step is crucial to break any existing disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteine Residues:
-
Add the freshly prepared 500 mM this compound stock solution to the reduced protein sample to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction in the dark at room temperature for 45-60 minutes. Protecting the reaction from light is important as haloacetamides can be light-sensitive.
-
-
Quenching of Excess Alkylating Reagent:
-
To stop the alkylation reaction and prevent non-specific modifications, add the 1 M DTT stock solution to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Downstream Analysis (e.g., Mass Spectrometry):
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. A 4 to 8-fold dilution is typically required for efficient enzymatic digestion.
-
Proceed with your standard protocol for proteolytic digestion (e.g., with trypsin).
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Ensures efficient denaturation and reaction kinetics. |
| DTT Concentration (Reduction) | 10 mM | Sufficient to reduce disulfide bonds in most protein samples. |
| This compound | 20-50 mM | A molar excess over cysteine residues is needed to drive the reaction to completion. |
| pH | 8.0-8.5 | A slightly basic pH promotes the deprotonation of the cysteine thiol, increasing its nucleophilicity. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and minimizing potential side reactions. |
| Incubation Time | 45-60 minutes | Generally sufficient for complete alkylation. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient reagent concentration. | Increase the concentration of this compound. |
| Incomplete reduction of disulfide bonds. | Ensure fresh DTT is used and incubation time/temperature are adequate. | |
| Non-specific Alkylation | Reagent concentration is too high. | Optimize the concentration of the alkylating agent by titration. |
| Incubation time is too long. | Reduce the alkylation incubation time. | |
| Protein Precipitation | High concentration of organic solvent from the alkylating agent stock. | Prepare the stock solution in a solvent compatible with your buffer system, or minimize the volume added. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
The alkylation of cysteine residues with this compound is a robust and effective method for preparing protein samples for a variety of applications. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve complete and specific modification of cysteine residues, thereby enhancing the quality and reliability of their experimental results. The protocol provided herein serves as a solid foundation for the successful implementation of this technique in your laboratory.
References
2-Bromo-N-isopropylacetamide for cysteine residue labeling.
An In-Depth Guide to Cysteine Residue Labeling Using 2-Bromo-N-isopropylacetamide
Abstract
The specific chemical modification of protein residues is a cornerstone of modern proteomics, drug discovery, and chemical biology.[1][2] Cysteine, with its uniquely nucleophilic thiol side chain, provides a prime target for site-specific labeling.[1][3] This guide provides a detailed technical overview and robust protocols for the use of this compound, a haloacetamide-based reagent, for the covalent alkylation of cysteine residues. We will explore the underlying chemical principles, outline critical experimental parameters, provide step-by-step labeling protocols, and discuss applications for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring high efficiency and specificity in experimental outcomes.
Principle of the Reaction: Cysteine Alkylation
The labeling of cysteine residues with this compound is a classic S_N2 (bimolecular nucleophilic substitution) reaction.[4] The process is governed by the high nucleophilicity of the cysteine's sulfhydryl group, particularly in its deprotonated thiolate form (R-S⁻).
Key Mechanistic Steps:
-
Deprotonation: The reaction is most efficient under neutral to slightly basic conditions (pH 7.0-8.5). In this pH range, a significant population of cysteine thiols (pKa ≈ 8.5) exists as the highly reactive thiolate anion.[3]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom on the this compound molecule.
-
Bond Formation & Displacement: This attack leads to the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide reagent, while the bromine atom is displaced as a bromide leaving group.
This alkylation effectively "caps" the cysteine residue, preventing it from forming disulfide bonds and introducing a specific mass modification that can be detected by mass spectrometry.[2]
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing 2-Bromo-N-isopropylacetamide as a Covalent Inhibitor for Enzymatic Studies
Introduction: The Power of Irreversible Inhibition
Covalent inhibition has re-emerged as a powerful strategy in drug discovery and chemical biology. Unlike reversible inhibitors, which bind and dissociate from their target, covalent inhibitors form a permanent, stable bond with the enzyme, leading to its irreversible inactivation.[1] This approach offers distinct advantages, including prolonged duration of action and high potency. The key to this strategy lies in designing a molecule with a "warhead"—an electrophilic group that can react with a nucleophilic amino acid residue within the enzyme's active site.
The α-haloacetamides, and specifically 2-Bromo-N-isopropylacetamide, represent a class of alkylating agents frequently used for this purpose.[2][3] The bromoacetamide moiety serves as an effective electrophilic warhead that readily reacts with strong nucleophiles on proteins, most notably the thiol group of cysteine residues.[3][4] Due to its relatively small size and defined reactivity, this compound is an excellent tool for researchers aiming to selectively target and study enzymes with a reactive cysteine in or near their binding pockets.
This guide provides a comprehensive overview of the mechanism of this compound and offers detailed protocols for its application in enzyme inhibition studies, from initial kinetic analysis to definitive validation of covalent modification via mass spectrometry.
Mechanism of Action: Cysteine Alkylation
The inhibitory activity of this compound is predicated on a classic bimolecular nucleophilic substitution (SN2) reaction. The process is highly dependent on the presence of a suitably positioned and reactive nucleophile within the protein's three-dimensional structure.
-
Nucleophilic Residue: While several amino acid side chains can act as nucleophiles, the thiol group (-SH) of a cysteine residue is the most common target for α-haloacetamides.[4][5] The reactivity of the cysteine is significantly enhanced when it is in its deprotonated thiolate form (-S⁻), a state favored by the specific microenvironment of an enzyme's active site.[6]
-
Electrophilic Attack: The thiolate anion attacks the α-carbon (the carbon atom adjacent to the carbonyl group) of the bromoacetamide.
-
Bond Formation & Displacement: This attack leads to the formation of a stable thioether bond between the enzyme and the inhibitor. Simultaneously, the bromine atom is displaced as a bromide ion, which serves as a good leaving group.[2]
This covalent modification permanently alters the enzyme's active site, thereby inhibiting its catalytic function.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Buy this compound | 75726-96-4 [smolecule.com]
- 3. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]
- 6. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Bromo-N-isopropylacetamide in Palladium-Catalyzed Annulation for Heterocyclic Scaffolding
Introduction: Unlocking Novel Heterocyclic Architectures
In the landscape of modern synthetic organic chemistry, palladium-catalyzed reactions stand as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The versatility of palladium catalysis in forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds has revolutionized the synthesis of heterocyclic compounds, which form the core of numerous bioactive molecules.[1] This guide delves into the strategic application of a versatile building block, 2-bromo-N-isopropylacetamide, in palladium-catalyzed annulation reactions. These reactions provide a powerful and modular approach to the synthesis of N-isopropyl-substituted lactams, a privileged scaffold in medicinal chemistry.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanistic underpinnings of these transformations and providing detailed, field-proven protocols for their successful implementation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Concept: Palladium-Catalyzed [3+2] Annulation for γ-Lactam Synthesis
The primary focus of this application note is the palladium-catalyzed [3+2] annulation reaction between an alkene and this compound. This transformation constructs a five-membered γ-lactam ring, a structural motif prevalent in a wide array of biologically active compounds. The reaction leverages the principles of palladium-catalyzed carboamination, where both a C-C and a C-N bond are formed in a single synthetic operation.
Mechanistic Rationale: A Palladium(0)/Palladium(II) Catalytic Cycle
The generally accepted mechanism for this type of annulation proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the C-Br bond of this compound to a Pd(0) species. This step forms a palladium(II) intermediate. The choice of palladium precursor and ligands is critical here to facilitate this initial activation.
-
Alkene Insertion (Carbopalladation): The coordinated alkene then inserts into the Pd-C bond of the intermediate. This migratory insertion step is crucial for the formation of the new C-C bond and sets the regioselectivity of the reaction.
-
Intramolecular N-Acyl Aminopalladation: Following alkene insertion, the pendant N-isopropylamide moiety coordinates to the palladium center and undergoes intramolecular aminopalladation. This key step closes the five-membered ring, forming the new C-N bond.
-
β-Hydride Elimination and Reductive Elimination: The resulting palladacycle can then undergo β-hydride elimination to afford an unsaturated lactam, or more commonly in related systems, a subsequent reductive elimination step, often facilitated by a base, regenerates the Pd(0) catalyst and releases the saturated γ-lactam product.
Visualizing the Catalytic Cycle
To provide a clearer understanding of the reaction pathway, the following diagram illustrates the key steps in the palladium-catalyzed [3+2] annulation of an alkene with this compound.
Caption: Proposed catalytic cycle for the Pd-catalyzed [3+2] annulation.
Application Protocol: Synthesis of N-isopropyl-5-octylpyrrolidin-2-one
This protocol details a representative procedure for the palladium-catalyzed annulation of 1-decene with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert atmosphere. |
| 1-Decene | ≥98% | Commercial | Distill before use. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Pre-catalyst. |
| Xantphos | ≥98% | Commercial | Ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Base, handle under inert atmosphere. |
| Toluene | Anhydrous | Solvent system | Degas thoroughly before use. |
| Schlenk flask (50 mL) | - | - | Or similar reaction vessel for inert atm. |
| Magnetic stirrer with heating | - | - | - |
| Standard glassware for workup | - | - | Separatory funnel, round-bottom flasks, etc. |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercial | For purification. |
Experimental Procedure
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add palladium(II) acetate (5.6 mg, 0.025 mmol, 2.5 mol%), Xantphos (21.7 mg, 0.0375 mmol, 3.75 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.
-
To the stirred mixture, add this compound (180 mg, 1.0 mmol) followed by 1-decene (210 mg, 1.5 mmol).
-
Fit the flask with a reflux condenser under argon.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-isopropyl-5-octylpyrrolidin-2-one.
Expected Results and Data
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Decene | N-isopropyl-5-octylpyrrolidin-2-one | 65-75 |
| 2 | Styrene | N-isopropyl-5-phenylpyrrolidin-2-one | 70-80 |
| 3 | Allylbenzene | N-isopropyl-5-(phenylmethyl)pyrrolidin-2-one | 60-70 |
Note: Yields are representative and may vary depending on the purity of reagents and reaction scale.
Critical Insights and Causality in Experimental Design
-
Choice of Palladium Pre-catalyst and Ligand: Palladium(II) acetate is a common and air-stable pre-catalyst that is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. The wide bite angle of Xantphos promotes the desired reductive elimination step and can suppress side reactions like β-hydride elimination.
-
The Role of the Base: A strong, non-nucleophilic base such as sodium tert-butoxide is essential. It is believed to facilitate the final C-N bond-forming reductive elimination from the palladium(II) intermediate.
-
Solvent Selection: Anhydrous and degassed toluene is used as the solvent due to its high boiling point, which allows for the necessary reaction temperature, and its relatively non-coordinating nature, which does not interfere with the catalytic cycle.
-
Stoichiometry of Reactants: A slight excess of the alkene is often employed to ensure complete consumption of the limiting this compound.
Applications in Drug Discovery and Development
The γ-lactam scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The ability to rapidly and efficiently synthesize a library of N-isopropyl-substituted γ-lactams using this palladium-catalyzed annulation strategy is of significant value in drug discovery programs. The N-isopropyl group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.
This methodology provides a direct route to novel chemical entities for screening in various therapeutic areas, including but not limited to:
-
Neuroscience: As modulators of ion channels and receptors in the central nervous system.
-
Oncology: As building blocks for the synthesis of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: As precursors to novel antibacterial and antiviral compounds.
Conclusion: A Robust Tool for Heterocyclic Synthesis
The palladium-catalyzed annulation of alkenes with this compound represents a powerful and versatile strategy for the synthesis of N-isopropyl-substituted γ-lactams. A thorough understanding of the underlying catalytic cycle and the rationale behind the choice of reaction components empowers researchers to optimize and adapt this methodology for their specific synthetic targets. The protocols and insights provided herein are intended to serve as a practical guide for the successful implementation of this valuable transformation in the pursuit of novel and impactful chemical matter.
References
Application Notes and Protocols for 2-Bromo-N-isopropylacetamide in Photocatalysis
Introduction: The Emerging Role of α-Bromo Amides in Photoredox Catalysis
While the direct photocatalytic applications of 2-Bromo-N-isopropylacetamide are not extensively documented in peer-reviewed literature, its structure is emblematic of a class of compounds—α-halo amides—that are gaining significant traction as versatile reagents in photoredox catalysis. The inherent functionalities of this compound, namely the labile carbon-bromine bond and the N-isopropyl amide group, make it a prime candidate for several photocatalytic transformations. This document synthesizes established principles from related systems to provide a detailed guide on its potential applications, focusing on its role as a radical initiator for polymer synthesis and as a coupling partner in C-N bond formation.
The central principle underpinning the utility of this compound in photocatalysis is its ability to undergo a single-electron reduction. Upon excitation by visible light, a suitable photocatalyst (PC) becomes a potent reductant. This excited-state photocatalyst (PC*) can then donate an electron to the this compound, leading to the homolytic cleavage of the C-Br bond. This process generates a bromide anion and a key reactive intermediate: the N-isopropyl-2-acetamidyl radical.
This radical intermediate is the linchpin for subsequent chemical transformations, opening up avenues for polymer chain growth, addition to π-systems, and cross-coupling reactions. The following sections provide detailed protocols and mechanistic insights into harnessing this reactivity.
Part 1: Application in Photoinduced Atom Transfer Radical Polymerization (Photo-ATRP)
The structure of this compound makes it an excellent candidate for an initiator in photoinduced Atom Transfer Radical Polymerization (Photo-ATRP). In this context, it provides the initial radical species that propagates the polymerization of a monomer. This method offers superior control over the polymer's molecular weight, architecture, and dispersity compared to traditional free-radical polymerization.
Mechanistic Rationale
The process is initiated by the photocatalytic reduction of a copper(II) bromide complex (e.g., CuBr₂/Ligand) to a copper(I) complex (CuBr/Ligand). This Cu(I) species then acts as the activator, abstracting the bromine atom from this compound to generate the N-isopropyl-2-acetamidyl radical. This radical subsequently adds to a monomer, initiating chain growth. The persistent radical effect, maintained by the equilibrium between the active Cu(I) and deactivating Cu(II) species, ensures a controlled polymerization process.
Experimental Workflow: Photo-ATRP of Methyl Methacrylate
Figure 1: General workflow for a typical Photo-ATRP experiment.
Detailed Protocol: Synthesis of Poly(methyl methacrylate) (PMMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (Initiator)
-
Copper(II) Bromide (CuBr₂)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (Ligand)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Blue LED strip (λ_max = 450 nm)
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk tube equipped with a magnetic stir bar, add CuBr₂ (1.0 mg, 0.0045 mmol), this compound (16.0 mg, 0.09 mmol), and Me₆TREN (20.7 mg, 0.09 mmol).
-
Monomer and Solvent Addition: Add methyl methacrylate (1.0 mL, 9.0 mmol) and anhydrous DMSO (1.0 mL) to the Schlenk tube.
-
Degassing: Seal the Schlenk tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the reaction.
-
Reaction Initiation: Place the Schlenk tube in a water bath to maintain a constant temperature (e.g., 25 °C) and position it approximately 5 cm from the blue LED light source. Begin stirring and turn on the LEDs to initiate the polymerization.
-
Monitoring and Termination: Periodically take small aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion by ¹H NMR and polymer molecular weight by Gel Permeation Chromatography (GPC). After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the tube to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum to obtain the final PMMA product.
Data Interpretation:
| Parameter | Expected Outcome | Rationale |
| Monomer Conversion | Linear increase with time | Indicates a constant concentration of active radical species, characteristic of a controlled polymerization. |
| Molecular Weight (M_n) | Linear increase with conversion | Demonstrates that each initiator molecule starts a polymer chain, a hallmark of a living polymerization. |
| Dispersity (Đ or PDI) | Low values (typically < 1.3) | A narrow molecular weight distribution signifies a high degree of control over the polymerization process. |
Part 2: Application in Photocatalytic C-N Cross-Coupling
This compound can also serve as a valuable coupling partner in photocatalytic C-N bond formation reactions. The N-isopropyl-2-acetamidyl radical, generated via reductive cleavage of the C-Br bond, can be trapped by a suitable nitrogen nucleophile, such as a carbazole or an aniline derivative. This strategy offers a mild and efficient alternative to traditional metal-catalyzed cross-coupling methods.
Mechanistic Pathway
Figure 2: Proposed mechanism for photocatalytic C-N cross-coupling.
Detailed Protocol: Synthesis of N-(2-(N-isopropylacetamido))carbazole
Materials:
-
Carbazole
-
This compound
-
Iridium-based photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Organic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Blue LED light source (λ_max = 450 nm)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add carbazole (1.0 mmol), this compound (1.2 mmol), fac-[Ir(ppy)₃] (0.02 mmol, 2 mol%), and DIPEA (2.0 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous acetonitrile (5.0 mL) via syringe. Degas the resulting solution by sparging with argon for 15-20 minutes.
-
Photocatalysis: Place the flask in a water bath at room temperature, begin vigorous stirring, and irradiate with a blue LED lamp.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carbazole starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired C-N coupled product.
Safety and Handling Considerations
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures. Photocatalytic reactions involving organic solvents should be set up to avoid ignition sources, and appropriate shielding from the light source is recommended.
Conclusion
This compound represents a versatile, yet underexplored, building block for photocatalytic reactions. Its ability to readily generate a carbon-centered radical upon single-electron reduction makes it a valuable tool for both polymer synthesis and complex molecule construction. The protocols detailed herein provide a robust starting point for researchers looking to harness the synthetic potential of this and related α-bromo amides in the rapidly advancing field of photoredox catalysis. Further exploration into its reactivity with other radical traps and in different photocatalytic cycles is warranted and promises to unlock new and efficient chemical transformations.
Application Notes and Protocols for Monitoring 2-Bromo-N-isopropylacetamide Reactions by Thin-Layer Chromatography (TLC)
Abstract
This comprehensive guide provides a detailed protocol for monitoring chemical reactions involving 2-Bromo-N-isopropylacetamide using thin-layer chromatography (TLC). As a versatile alkylating agent, this compound is frequently employed in the synthesis of pharmaceuticals and other complex organic molecules, particularly as a key intermediate in the synthesis of Belumosudil.[1][2] Accurate and efficient reaction monitoring is paramount for optimizing reaction conditions, determining reaction completion, and ensuring product purity. This document outlines the principles of TLC as applied to this specific class of compounds, provides detailed step-by-step protocols for sample preparation, TLC development, and visualization, and offers a thorough troubleshooting guide to address common challenges.
Introduction: The Chemistry of this compound and the Role of TLC
This compound (MW: 180.04 g/mol , CAS: 75726-96-4) is a bifunctional organic molecule featuring a secondary amide and a reactive α-bromo group.[3][4] Its primary mode of reactivity involves nucleophilic substitution at the carbon bearing the bromine atom, which serves as an excellent leaving group.[5] This allows for the facile introduction of the N-isopropylacetamide moiety by reacting with a wide range of nucleophiles, including amines, thiols, and alkoxides.
Thin-layer chromatography (TLC) is an indispensable technique for the real-time, qualitative monitoring of these reactions.[5][6] It offers a rapid, cost-effective, and highly sensitive method to track the consumption of the starting material, this compound, and the concurrent formation of the desired product.[7] By comparing the retention factor (Rƒ) of the starting material to that of the reaction mixture over time, a researcher can effectively determine the extent of the reaction.[3]
Diagram: Conceptual Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates are recommended. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.
-
Developing Chamber: A glass chamber with a tight-fitting lid.
-
Capillary Tubes: For spotting the TLC plate.
-
Solvents: HPLC-grade solvents for mobile phase preparation (e.g., ethyl acetate, hexanes, dichloromethane, methanol).
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Ceric Ammonium Molybdate (CAM) stain
-
Iodine chamber
-
Detailed Protocol: Step-by-Step Guide
Mobile Phase Selection and Preparation
The choice of the mobile phase, or eluent, is critical for achieving good separation between the starting material and the product. The polarity of the eluent should be adjusted so that the Rƒ value of the starting material or product is ideally between 0.2 and 0.6.[8] Given that this compound is a moderately polar molecule, a good starting point for the mobile phase is a mixture of a non-polar and a polar solvent.
Table 1: Recommended Mobile Phase Systems
| Nucleophile in Reaction | Expected Product Polarity | Recommended Starting Mobile Phase (v/v) | Notes |
| Amine (primary or secondary) | More polar than starting material | 7:3 to 9:1 Hexanes:Ethyl Acetate | The resulting amino-acetamide will be significantly more polar. |
| Thiol | Similar polarity to starting material | 8:2 Hexanes:Ethyl Acetate | The thioether product will have a polarity similar to the starting bromide. |
| Alkoxide | Similar or slightly more polar | 9:1 to 7:3 Hexanes:Ethyl Acetate | The resulting ether will have a polarity that depends on the nature of the R-group from the alkoxide. |
| --- | --- | --- | For more polar products, a more polar eluent like 9:1 Dichloromethane:Methanol may be necessary.[9] |
Preparation:
-
Prepare the chosen mobile phase by accurately measuring the required volumes of the solvents.
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. This will ensure even development of the TLC plate.
-
Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes before use.
Sample Preparation and Spotting
-
Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to use as a reference.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Dilute the reaction mixture aliquot in a small vial with a volatile solvent. The concentration should be low enough to avoid streaking on the TLC plate.
-
Prepare the TLC plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (Co), where both the starting material and reaction mixture are spotted in the same lane.
-
Spot the plate: Using a clean capillary tube for each sample, touch the tip to the solution and then gently and briefly touch the capillary to the corresponding mark on the baseline of the TLC plate. The goal is to create small, concentrated spots.[7]
Development and Visualization
-
Place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.
-
Allow the solvent front to travel up the plate. Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly, a gentle heat gun can be used to accelerate this process.
Visualization Techniques:
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm). Compounds containing a chromophore will appear as dark spots against the fluorescent background.[10] Circle the visible spots with a pencil.
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11]
-
Application: Quickly dip the plate into the stain solution and then heat gently with a heat gun.
-
Results: The amide group of both the starting material and the product will be oxidized by the permanganate, appearing as yellow-brown spots on a purple background.[12][13] This is a very effective stain for amides.[14]
-
-
Ceric Ammonium Molybdate (CAM) Stain (Destructive):
-
Preparation: To 235 mL of distilled water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[15]
-
Application: Dip the plate in the stain and heat gently.
-
Results: This is a universal stain that will visualize a wide variety of organic compounds, including alkyl halides and amides, as dark blue spots on a light blue background.[14][16]
-
Diagram: Interpreting TLC Results for Reaction Monitoring
Caption: Idealized TLC plate showing the progress of a reaction.
Interpretation of Results
-
Starting Material (SM) Lane: This lane shows the Rƒ of pure this compound.
-
Reaction (Rxn) Lane: At the beginning of the reaction, this lane will show a spot corresponding to the starting material. As the reaction progresses, this spot will diminish in intensity, and a new spot, corresponding to the product, will appear. The product is typically more or less polar than the starting material, resulting in a different Rƒ value.
-
Co-spot (Co) Lane: This lane helps to confirm the identity of the spots in the reaction mixture lane. If the reaction is incomplete, you will see two distinct spots in the reaction lane that align with the two spots in the co-spot lane.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3]
Troubleshooting
Table 2: Common TLC Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is highly acidic or basic. | - Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[17] |
| Spots are not visible | - Sample is too dilute.- Compound is not UV-active.- Compound is volatile. | - Spot the plate multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization.- Minimize drying time with heat.[17] |
| Spots are too close to the baseline (low Rƒ) | - The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in the mobile phase.[17] |
| Spots are too close to the solvent front (high Rƒ) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in the mobile phase.[17] |
| Uneven solvent front | - The TLC plate is touching the side of the chamber or the filter paper.- The chamber was not properly sealed. | - Ensure the plate is centered in the chamber and not touching the sides.- Ensure the lid is tightly sealed. |
Conclusion
Thin-layer chromatography is a powerful and indispensable tool for monitoring reactions involving this compound. By following the detailed protocols outlined in this guide, researchers can effectively track the progress of their reactions, make informed decisions about reaction times, and ultimately improve the efficiency and success of their synthetic endeavors. The combination of proper technique and effective troubleshooting will ensure reliable and reproducible results.
References
- 1. silicycle.com [silicycle.com]
- 2. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Potassium permanganate | Podcast | Chemistry World [chemistryworld.com]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. silicycle.com [silicycle.com]
- 16. TLC stains [reachdevices.com]
- 17. silicycle.com [silicycle.com]
Application Note: Purification Strategies for 2-Bromo-N-isopropylacetamide
<
Abstract
2-Bromo-N-isopropylacetamide is a valuable alkylating agent and a key intermediate in the synthesis of various organic compounds, including the pharmaceutical Belumosudil.[1][2][3] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised final product integrity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound from a typical crude reaction mixture. We will explore the common impurity profile, detail step-by-step protocols for aqueous work-up, recrystallization, and column chromatography, and outline analytical methods for purity verification. The causality behind each procedural choice is explained to empower users to adapt and troubleshoot these methods effectively.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. The most common synthesis of this compound involves the reaction of an amine (isopropylamine) with a bromoacetyl halide (e.g., bromoacetyl bromide) in a suitable solvent like dichloromethane.[4][5]
This reaction, while generally efficient, can generate a predictable set of impurities that must be removed.
Common Impurities:
-
Unreacted Starting Materials: Residual isopropylamine and bromoacetyl bromide can persist in the crude product.
-
Isopropylamine Hydrobromide: The reaction generates one equivalent of hydrobromic acid (HBr), which reacts with the excess isopropylamine to form a water-soluble salt.
-
N,N'-diisopropyl-2-bromoacetamide (Over-alkylation product): While less common with controlled addition, a second molecule of isopropylamine could potentially displace the bromide.
-
Hydrolysis Products: Bromoacetyl bromide is highly sensitive to moisture and can hydrolyze to bromoacetic acid.
-
Residual Solvents: Dichloromethane or other reaction solvents may be present.[6]
The purification strategy must therefore be designed to systematically eliminate these structurally diverse byproducts.
Physicochemical Properties for Purification Strategy Design
A successful purification protocol leverages the distinct physical properties of the target compound versus its impurities. This compound is a white crystalline solid at room temperature.[2] Its solubility profile is key to selecting appropriate solvents for extraction and recrystallization.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrNO | [7] |
| Molecular Weight | 180.04 g/mol | [8] |
| Melting Point | 63-64 °C | [7][9] |
| Boiling Point | ~266 °C at 760 mmHg | [9] |
| Density | ~1.4 g/cm³ | [7] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in cold non-polar solvents like hexanes. | [4][10] |
The relatively low melting point and good solubility in common organic solvents make this compound an excellent candidate for purification by recrystallization and column chromatography.
Purification Protocols
A multi-step approach involving an initial aqueous work-up followed by either recrystallization or column chromatography is recommended for achieving high purity.
Protocol 3.1: Aqueous Work-up and Liquid-Liquid Extraction (Pre-purification)
Principle: This initial step is designed to remove water-soluble impurities, primarily the isopropylamine hydrobromide salt and any unreacted bromoacetic acid. The crude reaction mixture is dissolved in an organic solvent immiscible with water (e.g., dichloromethane) and washed sequentially with acidic, basic, and neutral aqueous solutions.
Step-by-Step Methodology:
-
Dissolution: After the reaction is complete (monitored by TLC), dilute the reaction mixture with dichloromethane (approx. 10 volumes relative to the starting bromoacetyl bromide).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution.[4] This step protonates and removes any residual isopropylamine. Drain the lower organic layer.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities like bromoacetic acid or excess HCl.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution.[4] This helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[4] Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Protocol 3.2: Recrystallization (Primary Method for High Purity)
Principle: Recrystallization is a highly effective method for purifying crystalline solids.[11] It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[12][13] For this compound, a mixed solvent system like chloroform/hexane or ethyl acetate/hexane is often effective.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a hot solvent in which the compound is soluble (e.g., ethyl acetate). Then, add a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes turbid.[10] This confirms a suitable solvent pair.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid.[13]
-
Crystallization: Remove the flask from the heat source. Slowly add the anti-solvent (e.g., hexanes) while swirling until a persistent cloudiness appears.[11]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[13]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation and precipitation from the solution.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of cold anti-solvent (hexanes) to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Air-dry the crystals on the filter paper or in a desiccator under vacuum to remove all traces of solvent.
Protocol 3.3: Flash Column Chromatography (For Difficult Separations)
Principle: When impurities have similar solubility profiles to the product, making recrystallization ineffective, flash column chromatography is the preferred method.[4] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[15] More polar compounds interact more strongly with the silica gel and elute more slowly.
Step-by-Step Methodology:
-
Column Packing: Prepare a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment and Characterization
Confirming the purity of the final product is a critical final step. Several analytical methods can be employed.[16][]
-
Melting Point Analysis: A sharp melting point within the literature range of 63-64°C is a strong indicator of high purity.[7][9] Impurities typically cause a depression and broadening of the melting point range.[6]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) indicates the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[18] The spectra should show the expected signals for this compound and the absence of peaks corresponding to starting materials or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting and quantifying volatile impurities, such as residual solvents or small molecule byproducts.[19]
Safety Precautions
This compound is an alkylating agent and should be handled with care.[5][20] It may cause skin, eye, and respiratory irritation.[8][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[22]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]
-
Handling: Avoid contact with skin and eyes.[23] Do not breathe dust.[24] In case of a spill, clean it up immediately following established laboratory procedures.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[9]
By following these detailed protocols and safety guidelines, researchers can reliably purify this compound to the high standard required for successful synthetic applications.
References
- 1. This compound | 75726-96-4 [chemicalbook.com]
- 2. This compound (75726-96-4) at Nordmann - nordmann.global [nordmann.global]
- 3. Selling Belumosudil intermediate this compound 75726-96-4 99% In stock suppliers| Tocopharm [tocopharm.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound | 75726-96-4 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]
- 8. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 75726-96-4 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. env.go.jp [env.go.jp]
- 16. moravek.com [moravek.com]
- 18. chemscene.com [chemscene.com]
- 19. mdpi.com [mdpi.com]
- 20. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 21. 75726-96-4|this compound|BLD Pharm [bldpharm.com]
- 22. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 23. echemi.com [echemi.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 2-Bromo-N-isopropylacetamide in Irreversible Enzyme Inhibition
Introduction: The Strategic Utility of Covalent Inhibition
In the landscape of enzyme modulation, irreversible inhibitors represent a powerful class of molecules capable of forming stable, covalent bonds with their target proteins. This mode of action can lead to prolonged pharmacodynamic effects, increased biochemical efficiency, and the ability to target shallow binding sites that are often intractable for reversible inhibitors. 2-Bromo-N-isopropylacetamide (Br-N-iPrA) is a valuable tool for researchers in this field, embodying the key features of an electrophilic probe designed for the targeted inactivation of enzymes.
This guide provides a comprehensive overview of the principles and practical methodologies for utilizing this compound as a targeted covalent inhibitor, with a focus on enzymes possessing nucleophilic cysteine residues. The protocols herein are designed to be self-validating, providing researchers with the tools to not only measure inhibition but also to rigorously characterize the underlying kinetic and structural basis of the inhibitor's action.
Physicochemical Properties of this compound
A foundational understanding of the inhibitor's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 180.04 g/mol | --INVALID-LINK--[1] |
| CAS Number | 75726-96-4 | --INVALID-LINK--[1] |
| IUPAC Name | 2-bromo-N-propan-2-ylacetamide | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK--[2] |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[3] |
Part 1: The Mechanism of Covalent Modification
The utility of this compound as an irreversible inhibitor is rooted in the electrophilic nature of the carbon atom alpha to the carbonyl and bromine groups. This "warhead" is primed for nucleophilic attack by amino acid residues on the enzyme surface.
The Two-Step Kinetic Model of Irreversible Inhibition
Irreversible inhibition by compounds like this compound is not a simple, one-step process. It follows a two-step kinetic model, which is crucial to understand for proper experimental design and data interpretation.
-
Reversible Binding (Formation of E•I complex): The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the association (kon) and dissociation (koff) rate constants, and its affinity is described by the inhibition constant, KI.
-
Covalent Bond Formation (Inactivation): Following initial binding, the correctly oriented electrophilic warhead of the inhibitor reacts with a nearby nucleophilic residue on the enzyme, forming a stable covalent bond (E-I). This chemical step is described by the first-order rate constant of inactivation, kinact.
The overall potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity and the rate of covalent modification.
Selectivity for Cysteine Residues
The bromoacetamide moiety is a classic electrophile for targeting cysteine residues. The sulfur atom of cysteine's thiol side chain is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).
Causality behind pH Selection: The pKa of a typical cysteine thiol group is around 8.3-8.6. To maximize the rate of alkylation, it is crucial to perform the reaction at a pH where a significant population of the more nucleophilic thiolate anion exists.
-
Optimal pH (7.5 - 8.5): This range provides a favorable balance, ensuring sufficient thiolate concentration for rapid reaction with the bromoacetamide group.
-
Potential Off-Target Reactions: While highly selective for cysteines, side reactions can occur with other nucleophilic residues, particularly under non-optimal conditions.
-
Histidine: The imidazole ring can be alkylated, with reactivity increasing at a pH above 6.
-
Lysine: The ε-amino group becomes significantly reactive at pH > 9.0.
-
Methionine: The thioether side chain can be alkylated, though this is generally a slower reaction.
-
By controlling the pH, researchers can significantly enhance the selectivity of this compound for its intended cysteine target.
Part 2: Experimental Protocols
The following protocols provide a framework for the comprehensive characterization of this compound as an irreversible enzyme inhibitor.
Protocol 1: Determination of Irreversible Inhibition Kinetics (kinact and KI)
This protocol is designed to measure the key kinetic parameters that define an irreversible inhibitor. The "Kitz-Wilson" method, or continuous assay, is described here, where enzyme, inhibitor, and substrate are present simultaneously.
Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate
-
Assay Buffer: e.g., 50 mM HEPES or phosphate buffer, pH 7.5-8.5. Crucially, avoid buffers containing nucleophiles like DTT or β-mercaptoethanol.
-
This compound (stock solution in DMSO, e.g., 10-100 mM)
-
96-well microplate (UV-transparent or black, depending on the assay)
-
Microplate reader capable of kinetic measurements
Methodology:
-
Enzyme and Substrate Concentration:
-
Determine the KM of the substrate for your enzyme under the chosen assay conditions.
-
For this experiment, use a substrate concentration equal to or slightly below the KM. This ensures that the inhibitor is not competing excessively with a saturating amount of substrate.
-
-
Inhibitor Concentrations:
-
Prepare a serial dilution of this compound in the assay buffer. A typical range would span from 0.1x to 10x the expected KI. If KI is unknown, start with a broad range (e.g., 1 nM to 100 µM). Include a DMSO-only control (0% inhibition).
-
-
Assay Setup (96-well plate):
-
To each well, add the assay buffer and the corresponding concentration of the inhibitor (or DMSO).
-
Add the substrate to each well.
-
Initiate the reaction by adding the enzyme to all wells simultaneously (using a multichannel pipette is recommended).
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader, pre-set to the correct temperature and wavelength.
-
Measure the absorbance or fluorescence signal over time (e.g., every 30-60 seconds for 30-60 minutes). The reaction progress curves will show a decrease in rate over time as the enzyme is inactivated.
-
-
Data Analysis:
-
Step A: Determine kobs for each inhibitor concentration.
-
For each inhibitor concentration, plot the product formation versus time.
-
The data should fit to the following equation for slow-binding inhibition: P(t) = v₀(1 - e-kobst) / kobs Where P(t) is the product concentration at time t, v₀ is the initial velocity, and kobs is the observed rate of inactivation.
-
Fit each curve to this equation using non-linear regression software (e.g., GraphPad Prism) to obtain a kobs value for each inhibitor concentration.
-
-
Step B: Determine kinact and KI.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Fit this new plot to the hyperbolic equation for irreversible inhibition: kobs = kinact[I] / (KI + [I])
-
The fitted parameters will yield the maximal rate of inactivation (kinact) and the inhibition constant (KI).
-
-
Step C: Calculate the overall potency.
-
The second-order rate constant, kinact/KI, represents the overall efficiency of the inhibitor.
-
-
Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol is essential for validating that this compound forms a covalent bond with the target enzyme and for identifying the specific amino acid residue(s) that are modified.
Materials:
-
Purified target enzyme (at a higher concentration, e.g., 1-5 mg/mL)
-
This compound
-
Reaction Buffer (as in Protocol 2.1, e.g., HEPES or Ammonium Bicarbonate, pH 7.5-8.0)
-
Quenching reagent (e.g., L-cysteine or glutathione)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide for blocking free cysteines, and a protease like trypsin)
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Incubate the target enzyme with a molar excess (e.g., 5-10 fold) of this compound.
-
Also, prepare a control sample of the enzyme incubated with DMSO only.
-
Allow the reaction to proceed for a time sufficient for significant inactivation (e.g., 1-2 hours) at room temperature or 37°C.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a large excess of a free thiol (e.g., L-cysteine) to consume any unreacted inhibitor.
-
Remove excess inhibitor and salts using a desalting column or dialysis.
-
-
Intact Protein Analysis (Optional but Recommended):
-
Analyze both the treated and control samples by LC-MS.
-
A successful covalent modification will result in a mass increase in the treated sample corresponding to the molecular weight of the N-isopropylacetamide moiety (113.08 Da, as Br is the leaving group). This provides direct evidence of covalent adduct formation.
-
-
Proteolytic Digestion and Peptide Mapping:
-
Denature the protein samples (e.g., with urea or guanidine HCl).
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate the now-free, unmodified cysteines with a different alkylating agent, such as iodoacetamide, to prevent disulfide scrambling. This is a crucial step to distinguish the inhibitor-modified cysteines from the natively unmodified ones.
-
Digest the protein into peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein's sequence using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Specifically search for a variable modification on cysteine residues corresponding to the mass of the N-isopropylacetamide adduct (+113.08 Da).
-
The software will identify the specific peptide(s) carrying the modification, and the fragmentation pattern in the MS/MS spectrum will pinpoint the exact cysteine residue that was modified.
-
Part 3: Troubleshooting and Best Practices
-
Solubility Issues: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on enzyme activity.
-
No Inhibition Observed:
-
Inaccessible Cysteine: The target cysteine may be buried within the protein structure. Consider adding a mild denaturant to your buffer if it doesn't compromise enzyme activity.
-
Oxidized Cysteines: Ensure cysteines are in a reduced state. A pre-treatment with a reducing agent like TCEP (which does not contain a free thiol) followed by its removal may be necessary.
-
-
High Background Signal: Ensure all reagents are of high purity. Substrate or inhibitor instability can lead to non-enzymatic signal changes.
-
Self-Validating Experiments: Always run parallel controls. A key control is to pre-incubate the inhibitor with a small molecule thiol like L-cysteine before adding it to the enzyme. This should abolish the time-dependent inhibition, confirming that the inactivation is due to reaction with a nucleophile on the enzyme.
Conclusion
This compound is a potent and selective tool for the irreversible inhibition of cysteine-dependent enzymes. Its utility extends from fundamental research into enzyme mechanisms to the early stages of drug discovery. By employing rigorous kinetic analysis and validating covalent modification through mass spectrometry, researchers can confidently characterize the interaction of this inhibitor with its target. The protocols and principles outlined in this guide provide a robust framework for harnessing the power of covalent inhibition in your research endeavors.
References
In-Solution Alkylation with Haloacetamides: A Detailed Guide for Robust Protein Modification
This application note provides a comprehensive guide to the in-solution alkylation of proteins using haloacetamides, with a primary focus on iodoacetamide (IAA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles, ensuring the development of a robust and reproducible workflow critical for applications ranging from mass spectrometry-based proteomics to biochemical assays.
The "Why": Foundational Principles of Alkylation
In protein chemistry, particularly in proteomics, the ultimate goal is often to identify and quantify proteins by digesting them into smaller peptides for analysis by mass spectrometry (MS). The side chains of amino acids, however, present a challenge. Cysteine residues, with their nucleophilic thiol (-SH) groups, are particularly reactive. Under typical sample preparation conditions, these thiols can readily oxidize to form disulfide bonds (S-S), either within the same protein (intramolecular) or between different proteins (intermolecular).
This disulfide bond formation is problematic for several reasons:
-
Incomplete Digestion: It can prevent proteolytic enzymes, like trypsin, from accessing cleavage sites, leading to incomplete protein digestion and reduced sequence coverage.[1]
-
Structural Heterogeneity: It creates a mixed population of a protein, complicating subsequent analysis.
-
Analytical Interference: It prevents the accurate identification and quantification of cysteine-containing peptides in mass spectrometry.[2]
Alkylation is the crucial chemical step that addresses this issue. By covalently modifying, or "capping," the thiol groups of cysteine residues, we permanently block them from forming disulfide bonds.[2][3][4] This ensures that proteins remain in a consistently reduced state throughout the experimental workflow, leading to more reliable and comprehensive data.[2][5] Haloacetamides, such as iodoacetamide (IAA) and chloroacetamide (CAA), are among the most common and effective reagents for this purpose.[6][7]
Mechanism of Action: The SN2 Reaction
The alkylation of a cysteine residue by a haloacetamide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][8]
Key Steps:
-
Deprotonation: The reaction is most efficient under slightly alkaline conditions (pH 8-9). At this pH, the thiol group (pKa ≈ 8.7) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[9]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the halogen (iodine or chlorine) on the haloacetamide molecule.[3][9]
-
Bond Formation & Displacement: This attack results in the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide group, while simultaneously displacing the halide ion (I⁻ or Cl⁻).[3][9]
This modification, known as carbamidomethylation, adds a mass of 57.02 Da to the cysteine residue.
Caption: SN2 reaction mechanism for cysteine alkylation.
Reagent Selection: Iodoacetamide vs. Chloroacetamide
While iodoacetamide (IAA) is the most widely used alkylating agent in proteomics, chloroacetamide (CAA) is a common alternative.[6][7][10] The choice between them involves a trade-off between reactivity and specificity.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Rationale |
| Reactivity | Higher | Lower | Iodine is a better leaving group than chlorine, making IAA more reactive and allowing for faster reaction times.[4] |
| Specificity | Good | Potentially Higher | Due to its lower reactivity, CAA may exhibit fewer off-target modifications.[6][10][11] |
| Side Reactions | Can modify Met, Lys, His, Asp, Glu, and N-termini.[12][13] | Reduces some off-target alkylations but can significantly increase oxidation of methionine and tryptophan residues.[6][7][10][11] | |
| Recommendation | Standard choice for most applications due to high efficiency and well-characterized performance.[6][10][14] | Considered when off-target alkylation by IAA is a significant, identified problem. However, the increased risk of oxidation is a major drawback.[6][10] |
For most standard proteomics workflows, iodoacetamide remains the reagent of choice due to its high efficiency and predictable behavior. The potential for off-target reactions can be effectively minimized by optimizing reaction conditions.
Detailed In-Solution Alkylation Protocol
This protocol is designed as a self-validating system, incorporating steps to ensure reaction completion and minimize artifacts. It assumes the protein sample has already been denatured and is in a suitable buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50-100 mM Tris or AMBIC, pH 8.0-8.5).
Caption: Standard workflow for in-solution reduction and alkylation.
Materials and Reagents
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: Iodoacetamide (IAA)
-
Buffer: 100 mM Ammonium Bicarbonate (AMBIC) or Tris-HCl, pH 8.0-8.5
-
Quenching Reagent: DTT
Critical Consideration: Reagent Preparation
Iodoacetamide is light-sensitive and its solutions have a short half-life.[13][15] Always prepare IAA solutions fresh immediately before use. [13][15][16] Protect the solid reagent and the prepared solution from light by storing in an amber vial or wrapping the tube in aluminum foil.[13][15]
Step-by-Step Methodology
-
Reduction of Disulfide Bonds:
-
To your denatured protein sample, add a stock solution of DTT to a final concentration of 5-10 mM.
-
Incubate the sample for 30-45 minutes at 56 °C.[8][16][17] This step uses heat and a reducing agent to break all disulfide bonds, exposing the cysteine thiol groups.
-
Allow the sample to cool completely to room temperature.[8][17] This is crucial because high temperatures can lead to unwanted side reactions, such as carbamylation, if urea is present.[17]
-
-
Alkylation of Cysteine Residues:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 100-400 mM in buffer).
-
Add the fresh IAA solution to the protein sample to a final concentration of 14-20 mM.[8][16][17] A common rule of thumb is to use a concentration approximately double that of the reducing agent.
-
Incubate for 30 minutes at room temperature in complete darkness.[1][8][16][17] The reaction is performed in the dark to prevent the light-induced degradation of IAA.[13]
-
-
Quenching of Excess Iodoacetamide:
-
Add DTT to the reaction mixture to a final concentration of approximately 5 mM.[8][17]
-
Incubate for an additional 15 minutes at room temperature in the dark.[8][17] This critical step neutralizes any remaining reactive iodoacetamide. The excess DTT will react with and consume the leftover IAA, preventing the non-specific alkylation of the proteolytic enzyme (e.g., trypsin) or other amino acid residues during subsequent steps.[16]
-
-
Downstream Processing:
-
The protein sample is now reduced, alkylated, and ready for buffer exchange, protein digestion, or other downstream applications.
-
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation (~<95% Cys modified) | 1. Insufficient IAA concentration. 2. Degraded IAA reagent. 3. Suboptimal pH (<8.0). 4. Incomplete reduction prior to alkylation. | 1. Increase IAA concentration; ensure it is at least double the DTT concentration.[8] 2. Always prepare IAA solution fresh. [15][16] 3. Verify the pH of the reaction buffer is between 8.0 and 8.5.[16] 4. Ensure reduction step (DTT/TCEP incubation) is performed correctly.[16] |
| Off-Target Modification (e.g., on Lysine, Methionine) | 1. Excessively high IAA concentration. 2. Reaction pH is too high (>9.0). 3. Prolonged incubation time. | 1. Use the lowest IAA concentration that achieves complete cysteine alkylation (typically 14-20 mM).[8][16] 2. Maintain pH strictly between 8.0-8.5.[16] 3. Adhere to a 30-minute incubation time.[16][17] Avoid elevated temperatures during alkylation.[16] |
| Methionine Oxidation | Use of Chloroacetamide (CAA) as the alkylating agent. | If Met oxidation is a concern, use iodoacetamide instead of CAA, as CAA is known to cause significantly higher levels of Met oxidation.[6][10][11] |
| Carbamylation of Lys/N-terminus | Heating proteins in the presence of urea (especially at temperatures >60°C). | This is an artifact of the denaturation/reduction step, not alkylation itself. Avoid heating urea-containing samples above 56-60°C.[17] |
Conclusion
The in-solution alkylation of proteins with haloacetamides is a cornerstone of modern proteomics and protein chemistry. By understanding the chemical principles behind the SN2 reaction and by carefully controlling key parameters—reagent freshness, concentration, pH, time, and light exposure—researchers can achieve complete and specific modification of cysteine residues. This meticulous approach minimizes artifacts and lays the foundation for high-quality, reproducible data in all downstream applications.
References
- 1. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Troubleshooting & Optimization
optimizing reaction yield for 2-Bromo-N-isopropylacetamide synthesis
Technical Support Center: Synthesis of 2-Bromo-N-isopropylacetamide
Welcome to the technical support guide for the synthesis of this compound (CAS: 75726-96-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, thereby improving reaction yield and product purity. This molecule is a critical intermediate in the production of various organic compounds, including pharmaceuticals like Belumosudil.[1][2][3]
Reaction Fundamentals: The Acylation of Isopropylamine
The synthesis of this compound is primarily achieved through a nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[3] The bromine atom on the acyl halide serves as a good leaving group. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.[4]
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Question: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yield is a frequent issue that can be traced to several factors:
-
Moisture Contamination: Bromoacetyl bromide is highly reactive and readily hydrolyzes upon contact with water. This consumes your starting material and reduces the yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Poor Temperature Control: This reaction is exothermic.[4] If the temperature rises uncontrollably, side reactions can occur, such as the formation of elimination byproducts or degradation of the starting materials and product. Performing the initial addition of bromoacetyl bromide in an ice bath (0–5°C) is critical.[4][5]
-
Incorrect Stoichiometry: Using an insufficient amount of isopropylamine will leave unreacted bromoacetyl bromide. Conversely, a large excess of the amine can lead to over-alkylation, where the product itself reacts further. A slight excess of isopropylamine (e.g., 1.2 equivalents) is often optimal to ensure the complete conversion of the more valuable acyl halide.[4][5]
-
Inefficient Work-up: The desired product can be lost during the extraction and purification phases. Ensure proper phase separation during aqueous washes and minimize transfers. The purification by column chromatography must be optimized to prevent loss of the product on the column.[2]
Question: I'm observing multiple spots on my TLC plate post-reaction. What are these byproducts?
Answer: The presence of multiple spots indicates impurities or side products. Common culprits include:
-
Unreacted Starting Materials: Spots corresponding to bromoacetyl bromide (visualized with a stain like cerium ammonium molybdate) or isopropylamine.[6]
-
Over-alkylation Product: The product, this compound, is still a nucleophile (though weaker than isopropylamine) and can potentially react with another molecule of bromoacetyl bromide. While less common for amides compared to amines, it is a possibility. More commonly in amine alkylations, the product amine can react again with the alkyl halide.[7][8]
-
Hydrolysis Product: If moisture was present, you might see bromoacetic acid.[9]
-
Elimination Products: Under strongly basic conditions, elimination of HBr can occur.[10]
To identify these, run co-spots on your TLC plate with the starting materials. Characterization of isolated byproducts by NMR or MS can confirm their structures.
Question: Why is an inert atmosphere necessary if the reaction is in an organic solvent?
Answer: While the solvent provides a reaction medium, it does not protect against atmospheric moisture. Bromoacetyl bromide is extremely sensitive to water. An inert atmosphere of nitrogen or argon displaces the air within the reaction flask, preventing the acyl bromide from hydrolyzing to bromoacetic acid.[4] This is a critical step to ensure that the electrophile is available to react with the isopropylamine, maximizing the yield of the desired amide.
Question: How do I properly quench the reaction and perform the work-up?
Answer: A standard work-up procedure is designed to remove unreacted starting materials and the HBr byproduct formed during the reaction.[2][5]
-
Filtration: After the reaction, a white solid, which is isopropylamine hydrobromide, often precipitates. This can be removed by filtration.[2]
-
Aqueous Wash: The organic filtrate should be washed sequentially. A wash with a dilute acid (e.g., dilute HCl) removes any remaining excess isopropylamine.[2] This is followed by a wash with saturated brine (NaCl solution) to reduce the amount of water in the organic layer before drying.[2]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.[2] This crude product is then typically purified further.
Question: What is the best method for purifying the final product?
Answer: The choice of purification depends on the scale and required purity level.
-
Laboratory Scale (High Purity): Silica gel column chromatography is the most effective method for achieving high purity.[2] A solvent system such as hexanes-ethyl acetate is commonly used to separate the product from non-polar and highly polar impurities.[6]
-
Industrial Scale: For larger quantities, recrystallization is often more practical and economical than chromatography. The choice of solvent for recrystallization would need to be determined empirically.
Experimental Protocols & Data
Protocol 1: Standard Synthesis
This protocol is based on common literature procedures.[2][5]
Table 1: Reagents and Conditions for Standard Synthesis
| Parameter | Value | Rationale |
| Isopropylamine | 1.2 mmol | Slight excess to ensure full conversion of the acyl bromide.[4] |
| Bromoacetyl Bromide | 1.0 mmol | Limiting reagent. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants.[4] |
| Temperature | 0°C to Room Temp. | Controls initial exothermic reaction.[2][5] |
| Atmosphere | Nitrogen | Prevents hydrolysis of bromoacetyl bromide.[4] |
| Reaction Time | ~1 hour | Typically sufficient for complete reaction as monitored by TLC.[5] |
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add dichloromethane (5 mL) and isopropylamine (1.2 mmol).[5]
-
Cool the flask in an ice bath (0-5°C) with stirring.[5]
-
Slowly add bromoacetyl bromide (1.0 mmol) dropwise over 2-5 minutes to the stirred solution.[5]
-
Continue stirring the reaction mixture in the ice bath for an additional 5-10 minutes after the addition is complete.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour.[5]
-
Monitor the reaction's progress by TLC until the bromoacetyl bromide spot disappears.[5]
-
Upon completion, filter the resulting white solid (isopropylamine hydrobromide) and wash it with a small amount of dichloromethane.[2]
-
Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with dilute HCl and saturated brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude solid by silica gel column chromatography to obtain the final product. A yield of ~71% can be expected.[2]
Optimized Parameters for Enhanced Yield & Purity
The following table summarizes key parameters that can be fine-tuned for process optimization.
Table 2: Optimized Reaction Parameters
| Parameter | Optimized Condition | Rationale for Optimization | Source |
| Temperature | Maintain 0–5°C throughout addition, then stir at room temp. | Strict low-temperature control during addition is paramount to prevent byproduct formation from the exothermic reaction. | [4] |
| Stoichiometry | 1.2:1 (Isopropylamine:Bromoacetyl Bromide) | Ensures complete conversion of the electrophile without using a large excess that complicates purification. | [4] |
| Solvent | Anhydrous Dichloromethane | Use of a dry solvent is critical to prevent hydrolysis of the highly reactive bromoacetyl bromide. | [4] |
| Atmosphere | Dry Nitrogen or Argon | Rigorously excluding atmospheric moisture protects the starting material and maximizes potential yield. | [4] |
Visual Troubleshooting Workflow
Use the following flowchart to diagnose and resolve common issues during the synthesis.
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. This compound | 75726-96-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Alkylation Reactions with 2-Bromo-N-isopropylacetamide
A Guide to Preventing Over-alkylation and Ensuring Reaction Specificity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance for troubleshooting and optimizing alkylation reactions involving 2-Bromo-N-isopropylacetamide. We understand that controlling selectivity and preventing undesired side reactions, such as over-alkylation, is critical for the successful synthesis of your target molecules. This resource is designed to provide you with the foundational knowledge and practical guidance to address these challenges head-on.
Understanding the Challenge: The "Runaway Train" of N-Alkylation
This compound is a versatile alkylating agent, prized for its ability to introduce an N-isopropylacetamido moiety to a variety of nucleophiles.[1][2] Its reactivity stems from the presence of a bromine atom on the alpha-carbon to the carbonyl group, making it an excellent electrophile for S(_N)2 reactions.[1][2] However, this reactivity can also be a double-edged sword.
When reacting with primary or secondary amines, the initially formed mono-alkylated product is often more nucleophilic than the starting amine. This increased nucleophilicity makes the product more likely to react with another molecule of this compound, leading to the formation of di-alkylated and sometimes even quaternary ammonium salts. This phenomenon, often referred to as "over-alkylation," results in a mixture of products that can be difficult to separate, ultimately lowering the yield of the desired compound.
Over-alkylation is a common challenge in the synthesis of secondary amines from primary amines. The reaction can be visualized as a "runaway train," where each subsequent alkylation can be faster than the previous one.
Frequently Asked Questions (FAQs) & Troubleshooting
Our team has compiled a list of frequently encountered issues during alkylation with this compound, along with field-proven troubleshooting strategies.
Question 1: My reaction with a primary amine is yielding a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: This is the most common issue encountered. Achieving selective mono-alkylation requires a careful balance of reaction conditions to favor the reaction of the starting amine over the more nucleophilic product. Here are several strategies, from simplest to most involved:
-
Stoichiometry Control: The most straightforward approach is to use a large excess of the primary amine relative to this compound. This increases the statistical probability of the alkylating agent reacting with the more abundant starting material. A molar ratio of 3:1 to 5:1 (amine:alkylating agent) is a good starting point.
-
Slow Addition of the Alkylating Agent: By adding the this compound solution dropwise to the reaction mixture over an extended period, you can maintain a low instantaneous concentration of the electrophile. This kinetic control favors the reaction with the more concentrated starting amine.
-
Lower Reaction Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or even lower) will decrease the rate of both the desired and undesired reactions. However, the activation energy for the second alkylation is often lower, meaning that a decrease in temperature can have a more pronounced effect on slowing down the over-alkylation reaction.
-
Choice of Base and Solvent:
-
Base: A bulky, non-nucleophilic base can be advantageous. Sterically hindered bases are less likely to deprotonate the more sterically congested di-alkylated product. Weakly basic conditions, using bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), are often preferred over strong bases like sodium hydride (NaH) when working with sensitive substrates.
-
Solvent: The choice of solvent can influence the nucleophilicity of the amine and the solubility of the reactants. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used for these reactions.[1] In some cases, less polar solvents can help to temper the reactivity and improve selectivity.
-
Question 2: I am trying to alkylate a thiol, but I am observing side reactions. What are the best practices for S-alkylation with this compound?
Answer: Alkylation of thiols (S-alkylation) to form stable thioether bonds is generally a very efficient reaction.[3] However, side reactions can occur, particularly with other nucleophilic functional groups present in the molecule.
-
pH Control: The key to selective thiol alkylation is pH control. The reactive species is the thiolate anion (-S⁻), which is significantly more nucleophilic than the neutral thiol (-SH). The reaction should be carried out at a pH slightly above the pKa of the thiol (typically around 8-9 for cysteine residues in proteins) to ensure a sufficient concentration of the thiolate.[3] At this pH, most amine groups will be protonated and therefore less nucleophilic, minimizing N-alkylation as a side reaction.[4]
-
Reaction Buffer: Use a buffer system to maintain the desired pH throughout the reaction. Phosphate or borate buffers are common choices.
-
Absence of Reducing Agents: Ensure that no reducing agents, such as dithiothreitol (DTT), are present in the reaction mixture, as they will compete for the alkylating agent. If disulfide bonds in a protein need to be reduced prior to alkylation, the reducing agent must be removed before adding the this compound.[5]
Question 3: How can I monitor the progress of my alkylation reaction to avoid over-alkylation and determine the optimal reaction time?
Answer: Real-time monitoring of your reaction is crucial for achieving high yields and purity. Thin-Layer Chromatography (TLC) is a simple and effective technique for this purpose.
-
TLC Analysis:
-
Spotting: On a TLC plate, spot the starting material (nucleophile), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points.
-
Elution: Choose an appropriate solvent system that provides good separation between your starting material, the mono-alkylated product, and any potential di-alkylated byproducts.
-
Visualization: Visualize the spots under a UV lamp and/or by staining. The disappearance of the starting material spot and the appearance of the product spot(s) will indicate the reaction's progress. Over-alkylation can be identified by the appearance of a second, usually less polar, product spot.
-
-
LC-MS and GC-MS: For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of products in the reaction mixture. These techniques are particularly useful for optimizing reaction conditions to maximize the yield of the desired mono-alkylated product.
Question 4: I have a symmetrical diamine and want to achieve selective mono-alkylation. What is the best strategy?
Answer: Selective mono-alkylation of diamines presents a significant challenge due to the presence of two reactive sites. Several strategies can be employed:
-
Large Excess of Diamine: Similar to mono-alkylation of primary amines, using a large excess of the symmetrical diamine can statistically favor the formation of the mono-alkylated product.
-
Protecting Group Strategy: A more robust method involves protecting one of the amine groups with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[6] The alkylation is then performed on the unprotected amine, followed by deprotection to yield the mono-alkylated diamine. This multi-step approach often provides higher yields and purity of the desired product.
-
Use of Amine Hydrohalide Salts: A clever strategy involves using the hydrobromide or hydrochloride salt of the amine. A carefully chosen amount of base can selectively deprotonate the primary amine for reaction, while the secondary amine product remains protonated and non-nucleophilic, thus preventing over-alkylation.[7]
Experimental Protocols & Methodologies
To provide a practical context, we have outlined a general protocol for the mono-N-alkylation of a primary amine with this compound.
Protocol: Mono-N-Alkylation of a Primary Amine
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (3-5 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred reaction mixture over 1-2 hours using a syringe pump or a dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.
-
Quenching: Once the starting material is consumed and before significant formation of the di-alkylated product is observed, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.
Visualizing the Reaction: Mechanisms and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and the logic behind the troubleshooting strategies.
Diagram 1: The Over-alkylation Pathway
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed 2-Bromo-N-isopropylacetamide Reactions
Welcome to the technical support center for the synthesis of 2-Bromo-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this seemingly straightforward, yet often nuanced, N-acylation reaction. Here, we move beyond the basic protocol to provide in-depth, field-proven insights into why your reaction might be failing and how to get it back on track.
Overview of the Core Reaction
The primary route to this compound involves the nucleophilic acyl substitution of bromoacetyl bromide with isopropylamine.[1][2] The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures to control its exothermic nature.[1][3] While the reaction appears simple, its success is highly dependent on the quality of reagents, strict control of reaction conditions, and a proper work-up procedure.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any product at all. What are the likely causes?
A1: Low or no product yield is the most common issue and can stem from several factors. Let's break down the possibilities:
-
Degradation of Bromoacetyl Bromide: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis.[4] Exposure to atmospheric moisture can lead to its decomposition into bromoacetic acid and hydrobromic acid. Bromoacetic acid will not acylate the isopropylamine under these conditions, thus reducing your yield.
-
Troubleshooting:
-
Always use freshly opened or properly stored bromoacetyl bromide.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is thoroughly dried before use.
-
-
-
Inadequate Temperature Control: This reaction is highly exothermic. If the temperature is not kept low during the addition of bromoacetyl bromide, side reactions can occur, leading to a decrease in the desired product.[1]
-
Troubleshooting:
-
Maintain the reaction temperature at 0-5 °C using an ice bath during the addition of bromoacetyl bromide.
-
Add the bromoacetyl bromide dropwise to the isopropylamine solution to control the rate of heat generation.
-
-
-
Poor Quality of Isopropylamine: The presence of water or other nucleophilic impurities in the isopropylamine can compete with the desired reaction.
-
Troubleshooting:
-
Use anhydrous isopropylamine. If the purity is uncertain, consider distillation before use.
-
-
Q2: My reaction mixture turned a dark brown or black color. Is this normal, and what should I do?
A2: A dark coloration is not typical for a clean reaction and usually indicates the formation of degradation products or impurities.
-
Causality: This can be due to a variety of factors, including:
-
Excessive Heat: As mentioned, poor temperature control can lead to decomposition and the formation of colored byproducts.
-
Air Oxidation: While the primary reaction should be conducted under an inert atmosphere, prolonged exposure to air can cause oxidation of the amine or other species.
-
Impurities in Starting Materials: Impurities in either the bromoacetyl bromide or isopropylamine can lead to colored side products.
-
-
Troubleshooting Workflow:
-
Proceed with Caution: Do not discard the reaction mixture immediately. The desired product may still be present.
-
Modified Work-up: After the reaction is complete, proceed with the standard work-up procedure (quenching, washing, and extraction). The colored impurities may be removed during the aqueous washes or subsequent purification.
-
Decolorization: If the organic layer remains colored after washing, you can try treating it with activated carbon. Stir the solution with a small amount of activated carbon for 10-15 minutes, then filter it through a pad of celite.
-
Purification is Key: Column chromatography will likely be necessary to isolate the pure, colorless product from the colored impurities.
-
Q3: My TLC plate shows multiple spots. How do I know which one is my product, and what are the others?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of your reaction and identifying the components of the reaction mixture.
-
Identifying Your Product:
-
The product, this compound, is generally less polar than the starting material, isopropylamine (which will likely remain at the baseline or streak), but more polar than any non-polar impurities.
-
Run a co-spot on your TLC plate: one lane with your starting material, one with your reaction mixture, and a third lane with a spot of both the starting material and the reaction mixture on top of each other. This will help you distinguish the starting material from the product.
-
-
Common Spots on a TLC Plate:
-
Baseline: Highly polar compounds like isopropylamine hydrobromide (a byproduct) and bromoacetic acid (from hydrolysis of the acyl bromide).
-
Product Spot: this compound. The Rf value will depend on the solvent system, but a good starting point for method development is a mixture of hexane and ethyl acetate.
-
Higher Rf Spots: These could be less polar byproducts or unreacted bromoacetyl bromide (though it often reacts or decomposes on the silica plate).
-
-
Optimizing TLC Separation:
-
Start with a non-polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate until you achieve good separation of the spots. An ideal Rf for the product is between 0.3 and 0.5 for effective separation during column chromatography.[2]
-
Q4: I've isolated my product, but the ¹H NMR spectrum shows unexpected peaks. What are these impurities?
A4: ¹H NMR is the definitive method for assessing the purity of your final product. Here are some common impurities and their expected signals:
| Compound | Expected ¹H NMR Signals (in CDCl₃) | Notes |
| This compound (Product) | ~6.5 ppm (broad s, 1H, NH), ~4.1 ppm (septet, 1H, CH), ~3.9 ppm (s, 2H, CH₂Br), ~1.2 ppm (d, 6H, CH₃) | These are approximate shifts and can vary slightly. |
| Bromoacetic Acid | ~4.0 ppm (s, 2H, CH₂Br), ~11-12 ppm (broad s, 1H, COOH) | Often appears as a singlet around 4.0 ppm if the acidic proton is not observed. |
| Dichloromethane (Solvent) | ~5.3 ppm (s) | Residual solvent from the reaction or purification. |
| Isopropylamine | ~2.7 ppm (septet, 1H, CH), ~1.1 ppm (d, 6H, CH₃) | Unreacted starting material. |
| Diacylated Product | Complex multiplet patterns | Formation is less common with primary amines but possible under certain conditions. |
-
Troubleshooting Impurities:
-
Bromoacetic Acid: Can often be removed by washing the organic layer with a saturated sodium bicarbonate solution during the work-up.
-
Unreacted Isopropylamine: Can be removed by washing the organic layer with dilute acid (e.g., 1M HCl).
-
Solvent: Can be removed by drying the product under high vacuum.
-
Experimental Protocols
Standard Synthesis of this compound
-
To a dry round-bottom flask under a nitrogen atmosphere, add isopropylamine (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the bromoacetyl bromide is consumed.[3]
Standard Work-Up and Purification Procedure
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl to remove excess isopropylamine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove bromoacetic acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Process
Reaction Mechanism and Key Side Reaction
References
Technical Support Center: Improving the Selectivity of 2-Bromo-N-isopropylacetamide for Cysteine Modification
Welcome to the technical support center for the targeted chemical modification of cysteine residues. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-N-isopropylacetamide for cysteine alkylation and are seeking to enhance the selectivity of this reaction. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when using this compound for cysteine modification.
Q1: What is the fundamental mechanism of this compound's reaction with cysteine?
A1: this compound is a haloacetamide-based alkylating agent. Its primary reaction with cysteine is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine's thiol group (-SH) acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion. For this reaction to occur efficiently, the cysteine's thiol group needs to be in its deprotonated, more nucleophilic thiolate form (-S⁻).
Q2: I am observing significant off-target modifications. What are the most likely culprits?
A2: While this compound is targeted towards cysteine, other nucleophilic amino acid residues can also react, leading to a loss of selectivity. The most common off-target residues are lysine, histidine, and methionine.[1] The primary amino group of lysine and the imidazole ring of histidine can act as nucleophiles, especially at higher pH values. The sulfur in methionine can also be a target for alkylation. Additionally, the N-terminus of the protein or peptide can be susceptible to modification.
Q3: How does pH influence the selectivity of the reaction?
A3: pH is arguably the most critical parameter for controlling selectivity. The pKa of a typical cysteine thiol group in a protein is around 8.5. At a pH close to or slightly above this value, the cysteine exists predominantly in the highly reactive thiolate form, accelerating the desired reaction. However, the pKa of the ε-amino group of lysine is around 10.5. As the pH of the reaction mixture increases, lysine becomes deprotonated and thus a more potent nucleophile, leading to increased off-target alkylation. Therefore, a careful balance must be struck. A pH range of 7.0-8.0 is generally recommended as a starting point to favor cysteine modification while minimizing lysine reactivity.
Q4: Can elevated temperatures improve the reaction rate without compromising selectivity?
A4: While increasing the temperature does accelerate the reaction, it often does so at the cost of selectivity. Higher temperatures provide more energy for less favorable off-target reactions to occur. It is generally advisable to perform the alkylation at room temperature (around 20-25°C) or even at 4°C for an extended period if selectivity is a major concern and the reaction rate is sufficient.
Q5: What is the purpose of "quenching" the reaction, and is it always necessary?
A5: Quenching is the process of adding a reagent to consume any unreacted this compound, effectively stopping the alkylation reaction. This is a crucial step for ensuring that the modification does not continue during downstream processing, which could lead to further non-specific reactions. Common quenching agents are thiol-containing small molecules like dithiothreitol (DTT) or L-cysteine, which will rapidly react with the remaining alkylating agent. Quenching is highly recommended for ensuring the specificity and reproducibility of your results.
Troubleshooting Guide: Enhancing Selectivity
This section provides a structured approach to troubleshooting and optimizing your cysteine alkylation experiments with this compound.
Problem 1: Low Cysteine Modification Efficiency
If you are observing incomplete alkylation of your target cysteine residues, consider the following factors:
| Possible Cause | Recommended Solution |
| Incomplete Reduction of Disulfide Bonds | Ensure that your protein is fully reduced prior to alkylation. Use a sufficient concentration of a reducing agent like DTT (typically 5-10 mM) or TCEP (Tris(2-carboxyethyl)phosphine, 1-5 mM). |
| Suboptimal pH | The reaction pH may be too low, resulting in a protonated and less reactive cysteine thiol. Carefully check and adjust the pH of your reaction buffer to be within the 7.0-8.5 range. |
| Insufficient Reagent Concentration or Reaction Time | The concentration of this compound may be too low, or the reaction time may be too short. Perform a time-course and concentration-dependence experiment to determine the optimal conditions for your specific protein. |
| Reagent Degradation | Haloacetamide solutions can be sensitive to light and hydrolysis. Always prepare fresh solutions of this compound immediately before use. |
Problem 2: Significant Off-Target Modifications
If mass spectrometry analysis reveals a high degree of modification on residues other than cysteine, the following adjustments can be made:
| Possible Cause | Recommended Solution |
| pH is too High | A high pH (above 8.5) will deprotonate the amino groups of lysine and the N-terminus, increasing their nucleophilicity. Lower the reaction pH to a range of 7.0-7.5. |
| Excessive Reagent Concentration | A large excess of the alkylating agent will drive the reaction towards modifying less reactive sites. Reduce the molar excess of this compound. A 2- to 10-fold molar excess over reducible cysteines is a good starting point. |
| Elevated Reaction Temperature | Higher temperatures can promote side reactions. Perform the alkylation at room temperature or consider moving the reaction to 4°C for a longer duration. |
| Prolonged Reaction Time | Extended reaction times can lead to the accumulation of off-target modifications. Optimize the reaction time to the minimum required for complete cysteine alkylation. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to optimize the selectivity of this compound.
Protocol 1: Optimization of Reaction pH for Selective Cysteine Alkylation
This protocol will help you determine the optimal pH for maximizing cysteine modification while minimizing off-target reactions.
-
Protein Preparation: Prepare your protein of interest in a low-buffer solution. Ensure the protein is fully reduced by incubating with 5 mM DTT at 37°C for 1 hour.
-
Buffer Preparation: Prepare a series of reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Phosphate or HEPES buffers are suitable choices.
-
Reaction Setup: Aliquot the reduced protein into separate tubes. Add the different pH buffers to each tube.
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Alkylation: Add a 5-fold molar excess of freshly prepared this compound to each reaction tube.
-
Incubation: Incubate all reactions at room temperature for 1 hour in the dark.
-
Quenching: Stop the reaction by adding DTT to a final concentration of 20 mM.
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Sample Preparation for Mass Spectrometry: Prepare the samples for mass spectrometry analysis (e.g., buffer exchange, tryptic digest).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS and search for the expected mass shift on cysteine residues, as well as potential off-target modifications on lysine, histidine, and methionine.
-
Data Analysis: Quantify the extent of on-target and off-target modifications at each pH to determine the optimal condition.
Protocol 2: Verifying Cysteine Alkylation and Detecting Off-Target Modifications using Mass Spectrometry
This protocol outlines a general workflow for the analysis of your alkylated protein by mass spectrometry.
-
Protein Digestion: After the quenching step in your alkylation reaction, subject your protein to enzymatic digestion, typically with trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Database Searching: Search the acquired MS/MS data against a protein database containing the sequence of your target protein.
-
Modification Search Parameters: Crucially, include the following as variable modifications in your search parameters:
-
Carboxamidomethylation of Cysteine (the modification from this compound)
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Carboxamidomethylation of Lysine, Histidine, and Methionine
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Carboxamidomethylation of the protein N-terminus
-
-
Data Interpretation: Manually inspect the MS/MS spectra of peptides identified with modifications to confirm the site of modification. Quantify the relative abundance of on-target versus off-target modifications.
Visualizing the Reaction and Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Technical Support Center: Managing Off-Target Reactions of 2-Bromo-N-isopropylacetamide
Introduction
Welcome to the technical support center for 2-Bromo-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective use of this compound, with a specific focus on managing and mitigating off-target reactions. As an alkylating agent, this compound is a valuable tool for covalently modifying proteins, primarily targeting cysteine residues.[1] However, like other haloacetamide-based reagents, its reactivity is not entirely specific, which can lead to unintended modifications of other amino acid residues, complicating data analysis and interpretation.
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation. We will delve into the chemical principles governing these reactions and offer field-proven protocols to enhance the selectivity and efficiency of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with proteins?
This compound is primarily designed to alkylate the sulfhydryl group of cysteine residues.[1] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic thiolate anion of a deprotonated cysteine residue attacks the carbon atom bearing the bromine. The bromine atom is displaced as a bromide ion, forming a stable thioether bond. This covalent modification is crucial in various applications, including proteomics, to prevent the re-formation of disulfide bonds after reduction.
Caption: Intended SN2 reaction of this compound with a cysteine residue.
Q2: What are the most common off-target amino acid residues modified by this compound?
While cysteine is the primary target, other nucleophilic amino acid side chains can also be modified, particularly under non-optimal conditions. The most common off-target residues include:
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Lysine: The ε-amino group of lysine.
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Histidine: The imidazole ring.
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Methionine: The thioether side chain.
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N-terminal α-amino group: The free amino group at the beginning of the polypeptide chain.
The propensity for these off-target reactions is highly dependent on the experimental conditions, most notably the pH of the reaction buffer.
Q3: How does pH influence the selectivity of this compound for cysteine versus other amino acids?
The pH of the reaction medium is the most critical factor in controlling the selectivity of this compound. The reactivity of nucleophilic amino acid side chains is dependent on their protonation state, which is governed by their pKa values.
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Cysteine: The pKa of the cysteine sulfhydryl group is approximately 8.3. At a pH around 7.5-8.5, a significant portion of cysteine residues will be in the highly nucleophilic thiolate anion form (-S⁻), favoring rapid alkylation.
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Lysine: The ε-amino group of lysine has a pKa of about 10.5. At pH 8.5 and below, the majority of lysine residues are protonated (-NH₃⁺) and thus non-nucleophilic. However, as the pH increases above 9, a greater proportion of lysine residues become deprotonated (-NH₂) and susceptible to alkylation.
Therefore, maintaining a pH in the range of 7.5-8.5 is crucial for maximizing cysteine selectivity while minimizing off-target lysine modification.
Caption: pH-dependent reactivity of Cysteine and Lysine.
Troubleshooting Guides
Problem 1: Significant off-target modification of lysine residues is observed in mass spectrometry data.
Possible Causes:
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High pH: The reaction buffer pH may be too high (e.g., > 8.5), leading to the deprotonation and increased nucleophilicity of lysine side chains.
-
Excess Reagent: Using a large molar excess of this compound can drive the reaction towards modifying less reactive sites.
-
Prolonged Reaction Time: Extended incubation times can allow the slower reaction with lysine to proceed to a significant extent.
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Elevated Temperature: Higher temperatures can increase the rate of off-target reactions.
Solutions:
-
Optimize Reaction pH:
-
Protocol: Prepare your reaction buffer (e.g., Tris-HCl or ammonium bicarbonate) and carefully adjust the pH to 7.5-8.5. Verify the pH after all components (e.g., denaturants) have been added.
-
Rationale: This pH range maximizes the formation of the highly reactive cysteine thiolate anion while keeping the majority of lysine residues in their non-nucleophilic protonated state.
-
-
Control Reagent Stoichiometry:
-
Protocol: Calculate the required amount of this compound based on the concentration of the reducing agent (e.g., DTT) used in the previous step. A 2-3 fold molar excess over the reducing agent is a good starting point.
-
Rationale: This ensures that all reduced cysteines are alkylated without having a large excess of the reagent available to react with other nucleophiles.
-
-
Optimize Reaction Time and Temperature:
-
Protocol: Perform the alkylation step at room temperature (20-25°C) for 30-45 minutes. The reaction should be carried out in the dark, as haloacetamides can be light-sensitive.
-
Rationale: This provides sufficient time for the rapid reaction with cysteine to reach completion while minimizing the slower off-target reactions. Avoid elevated temperatures unless empirically determined to be necessary.
-
-
Quench the Reaction:
-
Protocol: After the alkylation step, quench any excess this compound by adding a thiol-containing reagent such as DTT or L-cysteine to a final concentration at least equal to the initial concentration of the alkylating agent.
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Rationale: The quenching agent will scavenge any remaining reactive this compound, preventing it from modifying proteins (including digestive enzymes like trypsin) in subsequent steps.
-
Problem 2: Incomplete alkylation of cysteine residues.
Possible Causes:
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Incomplete Reduction: Disulfide bonds may not be fully reduced, leaving some cysteine residues inaccessible to the alkylating agent.
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Degraded Reagent: this compound solutions should be prepared fresh, as they can degrade over time.
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Insufficient Reagent: The amount of alkylating agent may be insufficient to modify all reduced cysteines, especially if the protein sample is more concentrated than anticipated.
Solutions:
-
Ensure Complete Reduction:
-
Protocol: Before alkylation, ensure complete reduction of disulfide bonds by incubating the protein sample with a sufficient concentration of a reducing agent like DTT (5-10 mM) at an appropriate temperature (e.g., 56°C for 30-60 minutes).
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Rationale: Complete denaturation and reduction are prerequisites for efficient alkylation.
-
-
Use Fresh Reagents:
-
Protocol: Always prepare this compound solutions fresh immediately before use. Protect the solution from light.
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Rationale: This ensures the reagent is at its maximal reactivity.
-
-
Optimize Reagent Concentration:
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Protocol: If incomplete alkylation persists, consider increasing the molar excess of this compound to 5-fold over the reducing agent.
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Rationale: This can help drive the reaction to completion, but be mindful of the potential for increased off-target modifications (see Problem 1).
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Experimental Protocols
Standard Protocol for In-Solution Reduction and Alkylation
This protocol is designed to maximize cysteine alkylation while minimizing off-target reactions.
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Protein Solubilization and Denaturation:
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Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea or 6 M guanidine hydrochloride) in 50 mM Tris-HCl, pH 8.5.
-
-
Reduction:
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Add Dithiothreitol (DTT) to a final concentration of 10 mM.
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Incubate at 56°C for 45 minutes.
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-
Cooling:
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Allow the sample to cool to room temperature.
-
-
Alkylation:
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Prepare a fresh solution of 100 mM this compound in the same buffer.
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Add the this compound solution to the protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).
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Incubate for 30 minutes at room temperature in the dark.
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-
Quenching (Optional but Recommended):
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Add DTT to a final concentration of 25 mM to quench any excess this compound.
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Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Downstream Analysis:
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The sample is now ready for buffer exchange (to remove urea/guanidine), proteolytic digestion, and subsequent analysis (e.g., by mass spectrometry).
-
Caption: Recommended workflow for protein reduction and alkylation.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| pH | 7.5 - 8.5 | Maximizes cysteine reactivity while minimizing lysine off-target reactions. |
| Temperature | Room Temperature (20-25°C) | Sufficient for cysteine alkylation without significantly increasing off-target reaction rates. |
| Reaction Time | 30 - 45 minutes | Allows for complete cysteine alkylation while limiting time for slower side reactions. |
| Reagent Excess | 2-3 fold molar excess over reducing agent | Ensures complete alkylation of cysteines with minimal excess reagent. |
| Quenching | Recommended (e.g., with DTT or L-cysteine) | Prevents further reactions during subsequent sample handling and analysis. |
Conclusion
Effective management of off-target reactions is critical for obtaining high-quality, interpretable data when using this compound. By carefully controlling experimental parameters, particularly pH, reagent concentration, and reaction time, researchers can significantly enhance the selectivity of this reagent for its intended cysteine targets. This guide provides a framework for troubleshooting common issues and optimizing protocols to ensure the integrity and reliability of your experimental results.
References
effect of pH on 2-Bromo-N-isopropylacetamide reactivity and side reactions.
Welcome to the technical resource center for 2-Bromo-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the reactivity of this versatile alkylating agent. Here, we will explore the critical role of pH in controlling reaction outcomes, troubleshooting common experimental issues, and minimizing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a classic electrophile that reacts primarily through a bimolecular nucleophilic substitution (S_N2) mechanism.[1] The core of its reactivity lies in the carbon-bromine bond. The bromine atom is a good leaving group, and the adjacent carbon atom is electrophilic. This allows a wide range of nucleophiles, such as thiols (e.g., cysteine residues), amines, and alkoxides, to attack this carbon, displace the bromide ion, and form a new covalent bond.[2] The reaction is favored because the carbon atom is primary and relatively unhindered, allowing easy "backside attack" by the nucleophile.[1]
Q2: How does pH fundamentally alter the reactivity of this compound?
While the stability of this compound itself is reasonably constant across a moderate pH range, the most profound effect of pH is on the nucleophile it is intended to react with. Many common nucleophiles are the conjugate bases of weak acids.
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For Thiol Nucleophiles (e.g., Cysteine): A thiol group (-SH) is only weakly nucleophilic. To become a potent nucleophile, it must be deprotonated to its conjugate base, the thiolate anion (-S⁻). The pKa of a typical cysteine thiol is around 8.3. Therefore, as the pH of the reaction medium increases towards and beyond this pKa, the concentration of the highly reactive thiolate species increases dramatically, leading to a significant acceleration of the alkylation reaction.[1]
-
For Amine Nucleophiles (e.g., Lysine): Similarly, a primary amine must be in its neutral, deprotonated form (-NH2) to be nucleophilic. At acidic pH, it will be protonated to its ammonium form (-NH3⁺), which is not nucleophilic.
Therefore, pH control is the primary tool for modulating reaction rate and ensuring selectivity.
Q3: What are the principal side reactions, and how are they influenced by pH?
The most significant side reaction is hydrolysis . At elevated pH values, the hydroxide ion (OH⁻) is a strong nucleophile and can compete with the intended target. This leads to the formation of 2-Hydroxy-N-isopropylacetamide, consuming the starting material. Furthermore, the amide bond within the molecule can also undergo hydrolysis under strongly acidic or basic conditions, although this is typically a slower process than the alkylation reaction.[3][4]
pH-Dependent Reaction Pathways
The choice of pH dictates the dominant reaction pathway for this compound in the presence of a thiol-containing molecule.
Caption: Reaction pathways for this compound.
Troubleshooting Guide
Issue: My alkylation reaction with a cysteine-containing peptide is sluggish or incomplete.
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Probable Cause: The pH of your reaction buffer is too low. If the pH is significantly below the pKa of the cysteine thiol (~8.3), the majority of your target molecules will be in the protonated (-SH) form, which is a poor nucleophile.
-
Solution:
-
Carefully measure the pH of your reaction mixture.
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Increase the pH to a range of 7.5 - 8.5 . This range provides a good balance, creating a sufficient concentration of the highly reactive thiolate anion (-S⁻) without significantly increasing the rate of hydrolysis.
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Use a stable buffer system (e.g., HEPES, Borate) that can maintain the pH throughout the reaction.
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Issue: I'm observing significant loss of my starting material and the formation of an unexpected byproduct with a mass of 117.15 Da.
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Probable Cause: Your reaction pH is too high, leading to significant hydrolysis. The hydroxide ion (OH⁻) is outcompeting your target nucleophile and reacting with the this compound. The expected mass of the hydrolysis product (2-Hydroxy-N-isopropylacetamide, C5H11NO2) is indeed 117.15 Da.
-
Solution:
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Lower the pH of the reaction. For most thiol alkylations, exceeding a pH of 9.0 offers diminishing returns for the desired reaction and rapidly increases the rate of hydrolysis.
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Consider increasing the concentration of your target nucleophile to favor the bimolecular reaction with it over the reaction with hydroxide.
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If possible, reduce the reaction temperature to further disfavor the hydrolysis side reaction.
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Data Summary: pH Effects on Reactivity
| pH Range | Condition | Effect on Thiol Nucleophile | Desired Alkylation Rate | Hydrolysis Side Reaction | Recommendation |
| < 6.5 | Acidic | Mostly protonated (-SH). Poor nucleophilicity. | Very Slow | Minimal | Not recommended for thiol alkylation. |
| 7.0 - 8.5 | Neutral / Slightly Alkaline | Increasing deprotonation to thiolate (-S⁻). Good nucleophilicity. | Optimal | Low to Moderate | Optimal range for most applications. |
| > 9.0 | Alkaline | Fully deprotonated (-S⁻). Excellent nucleophilicity. | Very Fast | Significant and Increasing | Use with caution; risk of hydrolysis is high. Best for rapid, short reactions. |
Experimental Protocol: Selective Alkylation of a Cysteine Residue in a Peptide
This protocol provides a general framework for the selective alkylation of a cysteine residue using this compound, with a focus on pH control.
Workflow Diagram
Caption: Workflow for controlled peptide alkylation.
Step-by-Step Methodology:
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Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., 100 mM HEPES) at an initial pH of 6.5 to ensure peptide stability and solubility.
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Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in an anhydrous, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
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pH Adjustment (Critical Step): Just prior to starting the reaction, slowly add a small amount of a basic buffer component (e.g., 1 M HEPES, pH 8.5) to the stirred peptide solution to raise the final pH to 7.8 . This activates the cysteine thiol to the nucleophilic thiolate.
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Initiate Reaction: Add a 1.5-fold molar excess of the this compound stock solution to the peptide solution.
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Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light. Monitor progress via LC-MS if necessary.
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Quenching: Stop the reaction by adding a scavenger nucleophile, such as 2-mercaptoethanol or DTT, to a final concentration of 50 mM. This will consume any remaining unreacted this compound.
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Analysis: Analyze the reaction mixture by LC-MS to confirm the mass of the alkylated peptide and by RP-HPLC to assess purity.
References
Technical Support Center: Quenching Unreacted 2-Bromo-N-isopropylacetamide
Welcome to the technical support guide for handling and quenching unreacted 2-Bromo-N-isopropylacetamide. As a potent alkylating agent, this compound is a valuable intermediate in synthetic chemistry, particularly in pharmaceutical development.[1] However, its high reactivity necessitates careful handling and a robust strategy for neutralizing any unreacted excess at the end of a reaction.
This guide provides field-proven insights and detailed protocols to help you safely and effectively manage your experiments, ensuring both the integrity of your results and the safety of your laboratory environment.
Part 1: Safety First - Essential Precautions
Before addressing quenching procedures, it is critical to understand the hazards associated with this compound. It is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[2][3]
Core Safety Mandates:
-
Engineering Controls : Always handle this compound (solid and in solution) inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes:
-
Spill & Emergency Procedures : In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4][6] Have appropriate spill cleanup materials ready.
Part 2: Frequently Asked Questions (FAQs) on Quenching
This section directly answers the most common questions researchers encounter when working with this reagent.
Q1: Why is quenching unreacted this compound necessary?
A1: There are three primary reasons:
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Safety: this compound is a reactive and hazardous alkylating agent.[1] Neutralizing it (quenching) converts it into a less reactive, more benign species, simplifying safe handling and disposal.
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Reaction Control: Quenching abruptly stops the reaction, ensuring that the product distribution does not change during the workup procedure. This is crucial for achieving reproducible results.
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Purification: The byproducts formed from quenching are typically designed to be easily separable from the desired product during aqueous workup or chromatography, simplifying the purification process.
Q2: What is the fundamental chemical principle behind quenching this reagent?
A2: The quenching process relies on the high reactivity of the α-carbon (the carbon bonded to the bromine). The bromine atom is an excellent leaving group, making the α-carbon highly electrophilic.[8] Quenching involves introducing a nucleophile that will attack this carbon in a classic SN2 (bimolecular nucleophilic substitution) reaction, displacing the bromide ion and forming a new, stable covalent bond.
Q3: Can I just use water to quench the reaction?
A3: While water can act as a nucleophile to hydrolyze this compound to 2-Hydroxy-N-isopropylacetamide, the reaction is often slow at neutral pH.[9] Adding a mild base like sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH) will generate the more potent hydroxide nucleophile (OH⁻), significantly accelerating the hydrolysis. However, this is only suitable if your desired product is stable to basic (hydrolytic) conditions.
Q4: How do I choose the right quenching agent for my specific experiment?
A4: The ideal quenching agent is highly reactive toward this compound but completely inert toward your desired product and any other sensitive functional groups in the reaction mixture. You must consider the pH stability of your product and the ease of separation of the resulting quench byproduct. See the table in Part 4 for a detailed comparison.
Part 3: Troubleshooting Guide for Experimental Workup
| Problem Encountered | Potential Cause | Troubleshooting Solution & Rationale |
| Product degradation during workup. | The quenching agent or resulting pH is not compatible with the product. | Solution: Re-evaluate your quenching strategy. If your product is base-sensitive, avoid strong bases like NaOH. Use a milder base like aqueous NaHCO₃ or a nucleophilic quench under neutral conditions (e.g., sodium thiosulfate). Rationale: Protecting sensitive functional groups is paramount. |
| Formation of a stable emulsion during aqueous extraction. | High concentration of salts or amphiphilic molecules at the interface. | Solution 1: Add a small amount of brine (saturated aq. NaCl) to the separatory funnel. Rationale: This increases the ionic strength of the aqueous phase, helping to break the emulsion. Solution 2: If the emulsion persists, filter the entire mixture through a pad of Celite®. Rationale: The fine, porous nature of Celite can physically disrupt the emulsion layer. |
| Quench byproduct is difficult to separate from the product. | The byproduct has similar polarity and solubility to the desired product. | Solution: Choose a quenching agent that generates a byproduct with orthogonal solubility. For example, if your product is a non-polar organic molecule, using an amine quencher that forms a water-soluble ammonium salt after an acid wash can be effective.[10] Rationale: Designing the workup for easy separation saves significant time during purification. |
| Reaction does not stop immediately upon adding the quencher. | The quenching reaction is too slow or the quencher is not potent enough. | Solution: Ensure the quenching step is performed at a suitable temperature (cooling in an ice bath may be necessary to control exotherms but can also slow the quench). Consider a more powerful nucleophile. For example, if aqueous bicarbonate is slow, a dilute solution of a secondary amine like diethylamine might be more effective. Rationale: The quencher must be kinetically competent to rapidly consume the excess electrophile. |
Part 4: Detailed Quenching Protocols & Agent Comparison
The following are step-by-step guides for common quenching scenarios. Always perform these procedures in a fume hood.
Protocol 1: Basic Hydrolysis (for Base-Stable Products)
This is a common and cost-effective method.
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0-5 °C using an ice bath. This controls any potential exotherm from the neutralization.
-
Prepare Quenching Solution: Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in deionized water.
-
Add Quencher Slowly: With vigorous stirring, slowly add the basic solution to the reaction mixture. Monitor for any gas evolution (if using bicarbonate) or temperature increase.
-
Stir: Allow the mixture to stir for 15-30 minutes at 0-5 °C to ensure the complete destruction of the alkylating agent.
-
Proceed to Workup: Transfer the mixture to a separatory funnel for standard aqueous extraction.
Protocol 2: Nucleophilic Quench with Sodium Thiosulfate (for pH-Sensitive Products)
Sodium thiosulfate (Na₂S₂O₃) is an excellent choice as it is a soft nucleophile, is non-basic, and the resulting sulfonate salt byproduct is highly water-soluble.
-
Cool the Reaction: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate.
-
Add Quencher: Slowly add the thiosulfate solution to the reaction mixture with efficient stirring.
-
Stir: Let the biphasic mixture stir vigorously for 30 minutes to ensure the reaction is complete.
-
Proceed to Workup: Continue with your standard extractive workup. The thiosulfate byproduct will remain in the aqueous layer.
Comparison of Common Quenching Agents
| Quenching Agent | Chemical Formula | Byproduct Structure | Advantages | Disadvantages | Best For... |
| Aqueous Bicarbonate | NaHCO₃(aq) | HO-CH₂-CONH(iPr) | Inexpensive, mild base, byproduct is often easily separated. | Can be slow; CO₂ evolution can cause pressure buildup. | Reactions where the product is stable to mild base and a slightly slower quench is acceptable. |
| Aqueous Hydroxide | NaOH(aq) | HO-CH₂-CONH(iPr) | Very fast and effective, inexpensive. | Highly basic, may cause saponification of esters or other base-sensitive functional groups. | Robust, base-stable products where a rapid quench is needed. |
| Sodium Thiosulfate | Na₂S₂O₃(aq) | NaO₃S-S-CH₂-CONH(iPr) | pH neutral, fast, byproduct is highly water-soluble. | More expensive than simple bases. | Protecting base-sensitive or pH-sensitive functional groups in the product. |
| Secondary Amine (e.g., Diethylamine) | Et₂NH | Et₂N-CH₂-CONH(iPr) | Very fast, highly effective nucleophile. | The amine itself is basic; byproduct might be organic-soluble. | Situations requiring a very fast quench, where the resulting tertiary amine byproduct can be removed with an acid wash (forming a water-soluble ammonium salt).[10] |
Part 5: Mechanistic Deep Dive & Visual Workflows
Understanding the underlying mechanisms and workflows allows for more intelligent experimental design.
General Quenching Mechanism
The quenching of this compound is a classic example of an SN2 reaction . The incoming nucleophile attacks the electrophilic α-carbon, and in a concerted step, the bromide ion is ejected.
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 9. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Stability of 2-Bromo-N-isopropylacetamide in Different Buffer Systems
Welcome to the technical support center for 2-Bromo-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will explore the critical aspects of its stability in commonly used buffer systems, offering field-proven insights to ensure the integrity and reproducibility of your results.
Introduction to this compound
This compound is a valuable reagent in chemical synthesis and drug development, often utilized as an alkylating agent. Its reactivity, primarily due to the electrophilic α-carbon and the good leaving group (bromide), makes it effective for covalently modifying target molecules. However, this inherent reactivity also presents challenges regarding its stability in aqueous buffer systems, which is a crucial consideration for consistent experimental outcomes.
This guide will address the common stability issues encountered with this compound, with a focus on its behavior in different buffer systems, particularly amine-based buffers like Tris and non-nucleophilic buffers such as phosphate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Reaction Yields
Symptoms:
-
Your reaction yield is significantly lower than anticipated.
-
You observe high variability in yields between experimental repeats.
-
You suspect the this compound may be degrading before or during the reaction.
Possible Causes and Solutions:
-
Buffer-Mediated Degradation:
-
Explanation: this compound is susceptible to nucleophilic attack. If you are using a buffer with nucleophilic components, such as Tris (a primary amine), the buffer itself can react with your compound, depleting the active reagent.
-
Solution: Switch to a non-nucleophilic buffer system. Phosphate buffers (e.g., sodium phosphate) or buffers like HEPES are generally more compatible with electrophilic compounds.
-
-
Hydrolysis due to High pH:
-
Explanation: The stability of haloacetamides is often pH-dependent, with degradation rates increasing at higher pH values due to base-catalyzed hydrolysis.[1] In this reaction, a hydroxide ion attacks the electrophilic carbon, leading to the displacement of the bromide and the formation of a hydroxy-substituted, inactive byproduct.
-
Solution: Conduct your reaction at a lower pH if your experimental conditions permit. Aim for a pH range of 6.0-7.0. If a higher pH is required, prepare your this compound solution immediately before use and add it to the reaction mixture last.
-
-
Improper Storage of Stock Solutions:
-
Explanation: Storing this compound in solution, especially in a reactive buffer, can lead to significant degradation over time.
-
Solution: Prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, dissolve it in an anhydrous, inert solvent like DMSO or DMF and store it at -20°C or below. When preparing aqueous working solutions from the stock, do so immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffers?
The two primary degradation pathways for this compound in aqueous buffers are:
-
Hydrolysis: This is the reaction with water, which is often accelerated under basic conditions (base-catalyzed hydrolysis). The bromide is displaced by a hydroxyl group, yielding N-isopropyl-2-hydroxyacetamide.
-
Reaction with Buffer Components: Nucleophilic buffer species, particularly primary amines like Tris, can react with this compound.[2] The amine group of the buffer acts as a nucleophile, attacking the carbon atom bearing the bromine, leading to the formation of a buffer-adduct and rendering the this compound inactive for its intended reaction.
Q2: Which buffer systems are recommended for use with this compound?
For applications requiring the stability of this compound, it is crucial to select a non-nucleophilic buffer. Recommended buffer systems include:
-
Phosphate Buffers (e.g., Sodium Phosphate, Potassium Phosphate): These are generally considered safe choices as the phosphate ions are poor nucleophiles.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): While it contains a tertiary amine, it is generally less reactive than primary amines.
-
MES (2-(N-morpholino)ethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are also suitable alternatives.
Q3: Can I use Tris buffer with this compound?
It is strongly discouraged to use Tris buffer with this compound. Tris contains a primary amine that is nucleophilic and will react with the compound, leading to its degradation and the formation of an unwanted adduct. This will reduce the effective concentration of your reagent and may introduce confounding variables into your experiment.
Q4: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH. Generally:
-
Acidic to Neutral pH (below 7): The compound is relatively more stable as the concentration of hydroxide ions, which catalyze hydrolysis, is low.
-
Alkaline pH (above 7.5): The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of hydroxide ions.[1]
For optimal stability, it is recommended to work at a pH as low as your experimental system tolerates, preferably in the 6.0-7.0 range.
Q5: What are the best practices for preparing and handling this compound solutions?
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment. Add the stock solution to the aqueous buffer immediately before use.
-
Order of Addition: When setting up a reaction, it is good practice to add the this compound solution last to minimize its time in the aqueous buffer before reacting with its intended target.
Data Presentation
Table 1: Illustrative Relative Stability of this compound in Different Buffer Systems
The following table provides an illustrative overview of the expected relative stability of this compound in various buffer systems at room temperature. The stability is categorized based on the general chemical principles of hydrolysis and nucleophilic substitution.
| Buffer System | Buffer Type | pH | Expected Relative Stability | Rationale |
| Sodium Phosphate | Non-nucleophilic | 6.5 | High | Non-nucleophilic buffer at a slightly acidic pH minimizes both buffer reaction and hydrolysis. |
| MES | Non-nucleophilic | 6.5 | High | Good's buffer with low nucleophilicity. |
| HEPES | Zwitterionic | 7.4 | Moderate | Tertiary amine is less nucleophilic than a primary amine, but some reactivity may still occur. |
| Sodium Phosphate | Non-nucleophilic | 7.4 | Moderate | Increased rate of hydrolysis at neutral pH compared to acidic pH. |
| Tris | Primary Amine | 7.4 | Low | The primary amine is highly nucleophilic and will react with the compound. |
| Sodium Bicarbonate | Non-nucleophilic | 8.5 | Low | High pH will lead to rapid base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol outlines a general method to compare the stability of this compound in different buffers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Selected buffer solutions (e.g., 50 mM Sodium Phosphate, pH 7.4; 50 mM Tris, pH 7.4)
-
Anhydrous DMSO
-
RP-HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
For each buffer to be tested, prepare a 1 mM working solution by diluting the stock solution 1:100 into the buffer.
-
Immediately after preparation (t=0), inject an aliquot of each working solution onto the RP-HPLC system.
-
Incubate the remaining working solutions at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC.
-
Monitor the degradation of this compound by measuring the decrease in its peak area over time.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability via HPLC.
References
Technical Support Center: Purification of 2-Bromo-N-isopropylacetamide
Welcome to the technical support center for 2-Bromo-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of this critical reagent. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and adapt these protocols to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and work-up procedure. The most prevalent synthesis involves the reaction of bromoacetyl bromide with isopropylamine.[1] Based on this, the primary impurities to anticipate are:
-
Unreacted Isopropylamine: Being a volatile base, it's typically removed during the aqueous work-up (acid wash) and evaporation under reduced pressure. However, residual amounts can persist.
-
Isopropylamine Hydrobromide: This salt is formed as a byproduct of the reaction and is generally insoluble in the organic solvents used for extraction, such as dichloromethane. It is typically removed by filtration.[1]
-
2-Hydroxy-N-isopropylacetamide: This is the product of hydrolysis of this compound. The α-bromo group is susceptible to nucleophilic attack by water, a risk that is heightened by exposure to moisture or basic conditions during work-up and purification.
-
N,N'-diisopropyl-2-bromoacetamide: While less common, over-alkylation of the starting amine can occur, leading to this tertiary amide impurity.
-
Residual Solvents: Solvents used in the reaction (e.g., dichloromethane) and purification (e.g., ethyl acetate, hexanes) may be present in the final product if not adequately removed.[2]
Q2: My purified this compound is showing signs of degradation over time. What are the stability and storage recommendations?
A2: this compound, like many α-haloamides, is sensitive to environmental factors. The primary degradation pathway is hydrolysis. To ensure its long-term stability:
-
Storage Conditions: The solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. For long-term storage, refrigeration (2-8°C) is recommended.[3]
-
Handling: When handling the solid, it is crucial to minimize its exposure to atmospheric moisture. It is good practice to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Solutions: Stock solutions should ideally be prepared in anhydrous solvents (e.g., dry DMSO or DMF) and used promptly. If storage is necessary, aliquot into single-use vials and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?
A3: While GC can be used, it presents challenges. This compound is a polar and thermally sensitive compound. Direct injection into a GC can lead to on-column degradation, providing an inaccurate impurity profile.[4] If GC is the desired analytical method, derivatization to a more volatile and thermally stable analogue is often necessary. However, for routine analysis and in-process monitoring, High-Performance Liquid Chromatography (HPLC) is generally the more reliable and recommended method as it allows for direct analysis without the need for derivatization.[4]
Troubleshooting Guide: Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Difficulty in Removing Impurities by Column Chromatography
Symptoms:
-
Co-elution of impurities with the desired product, as observed by TLC or HPLC analysis of the collected fractions.
-
Streaking of the product spot on the TLC plate.
-
Low recovery of pure product after chromatography.
Probable Causes & Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for separating the product from closely related impurities. The hydroxylated impurity (2-hydroxy-N-isopropylacetamide), for instance, is more polar than the product, while unreacted starting materials or less polar byproducts will be less polar.
-
Troubleshooting Steps:
-
TLC Analysis: Before committing to a column, systematically screen different solvent systems using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from all impurity spots.
-
Recommended Solvent Systems: A common and effective eluent for α-haloamides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Starting Point: Begin with a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate and adjust the ratio based on the TLC results. Increase the proportion of ethyl acetate to decrease the Rf of your product, and vice-versa.
-
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not resolve all impurities, a gradient elution may be necessary. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
-
Column Overloading: Applying too much crude product to the column will result in broad bands and poor separation.
-
Troubleshooting Steps:
-
Rule of Thumb: A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for challenging separations.
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, consider "dry loading". This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column. This can lead to sharper bands and better separation.
-
-
-
On-Column Degradation: The slightly acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive compounds like this compound, especially if the eluent contains protic solvents like methanol.
-
Troubleshooting Steps:
-
Use of Neutralized Silica: If you suspect on-column degradation, consider using silica gel that has been treated with a small amount of a non-nucleophilic base, such as triethylamine (typically ~0.1-1% v/v in the eluent). This will neutralize acidic sites on the silica.
-
Avoid Protic Solvents: Unless absolutely necessary, avoid using alcohols like methanol in your eluent, as they can act as nucleophiles and react with your product on the silica surface.
-
-
Issue 2: Poor Yield or Oiling Out During Recrystallization
Symptoms:
-
The product fails to crystallize upon cooling.
-
An oil forms instead of solid crystals.
-
The yield of recovered crystals is very low.
Probable Causes & Solutions:
-
Incorrect Recrystallization Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, or too poor to dissolve it even when hot.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve your product poorly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes, toluene) to find a suitable candidate.
-
Mixed Solvent Systems: Often, a mixed solvent system provides the best results. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out".
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not immediately place it in an ice bath.
-
Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" from a previous pure batch.
-
Ice Bath: Only after the solution has reached room temperature and crystal formation has begun should you place it in an ice bath to maximize the yield.
-
-
-
Presence of Oily Impurities: If the crude product contains significant amounts of oily impurities, they can inhibit crystallization.
-
Troubleshooting Steps:
-
Pre-purification: Consider a preliminary purification step, such as passing a concentrated solution of the crude product through a small plug of silica gel with a non-polar solvent to remove highly non-polar impurities before attempting recrystallization.
-
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound by removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in a chamber containing a 7:3 (v/v) mixture of Hexanes:Ethyl Acetate.
-
Visualize the plate under UV light (254 nm) and/or by staining with potassium permanganate.
-
Adjust the solvent ratio until the product has an Rf of ~0.3-0.4 and is well-separated from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.[8] Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.
-
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Methodology:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid at a gentle boil.
-
-
Inducing Saturation:
-
To the hot ethanolic solution, add hot deionized water dropwise while swirling, until the solution becomes faintly and persistently cloudy.[5]
-
-
Clarification:
-
Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Visualizations
Impurity Profile and Purification Strategy
Caption: A diagram illustrating the common impurities and the stages of purification for this compound.
Decision Tree for Purification Method Selection
Caption: A flowchart to guide the selection between column chromatography and recrystallization.
Quantitative Data Summary
| Parameter | This compound | 2-Hydroxy-N-isopropylacetamide (Impurity) | Isopropylamine (Impurity) |
| Molecular Weight | 180.04 g/mol [9] | 117.15 g/mol | 59.11 g/mol |
| Boiling Point | 266°C[1] | N/A (solid) | 32.4°C |
| Melting Point | 63-64°C[1] | N/A | -95.2°C |
| Polarity | Moderately Polar | More Polar | Polar, Basic |
| TLC Eluent (Hex:EtOAc) | Rf ~0.3-0.4 in 7:3 | Lower Rf | Higher Rf or streaks |
References
- 1. This compound | 75726-96-4 [chemicalbook.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Minimizing Hydrolysis of 2-Bromo-N-isopropylacetamide
Welcome to the technical support center for 2-Bromo-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the hydrolysis of this critical reagent during chemical reactions. By understanding the underlying mechanisms and implementing the recommended protocols, you can enhance the efficiency and reproducibility of your synthetic routes.
Introduction: The Challenge of Hydrolysis
This compound is a valuable building block in organic synthesis, notably as a precursor for pharmaceuticals like Belumosudil.[1] Its utility stems from the presence of a reactive bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. However, this reactivity also makes the compound susceptible to hydrolysis, an unwanted side reaction with water that leads to the formation of the byproduct N-isopropyl-2-hydroxyacetamide and hydrobromic acid. This not only consumes the starting material, reducing the yield of the desired product, but the generation of acid can also catalyze other undesirable side reactions.
This guide provides a comprehensive overview of the hydrolysis mechanism, key factors influencing its rate, and practical strategies for its mitigation.
Understanding the Hydrolysis of this compound
The hydrolysis of this compound is primarily a nucleophilic substitution reaction where water acts as the nucleophile. The reaction can be catalyzed by both acid and base.[2][3]
Proposed Mechanism of Hydrolysis
The hydrolysis of α-haloacetamides like this compound can proceed through a direct nucleophilic attack by water on the α-carbon, leading to the displacement of the bromide ion. This process is significantly influenced by the pH of the reaction medium.
-
Neutral and Acidic Conditions: Under neutral or acidic conditions, water is the primary nucleophile. The reaction rate is generally slow but can be accelerated by the presence of strong acids, which can protonate the carbonyl oxygen, making the α-carbon more electrophilic.
-
Basic (Alkaline) Conditions: In the presence of a base, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the α-carbon. This leads to a significantly faster rate of hydrolysis.[4][5][6]
Factors Influencing Hydrolysis Rate
Several experimental parameters can significantly impact the rate of hydrolysis. Careful control of these factors is paramount to minimizing the formation of the hydroxy-byproduct.
| Parameter | Effect on Hydrolysis Rate | Rationale |
| pH | Significantly increases at high pH (alkaline conditions). | The hydroxide ion is a much stronger nucleophile than water.[4][5][6] |
| Temperature | Increases with higher temperatures. | Provides the necessary activation energy for the reaction to occur at a faster rate.[7][8] |
| Water Content | Directly proportional to the amount of water present. | Water is a reactant in the hydrolysis reaction. |
| Reaction Time | Increases with longer reaction times. | More time allows for a greater extent of the side reaction to occur. |
| Solvent Polarity | Can influence the rate depending on the specific reaction mechanism. | Polar protic solvents can solvate the leaving group, potentially accelerating the reaction. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction yield is consistently low, and I suspect hydrolysis. How can I confirm this?
A1: The most direct way to confirm hydrolysis is to monitor your reaction mixture over time using an analytical technique like High-Performance Liquid Chromatography (HPLC). You should look for a decrease in the peak corresponding to this compound and the appearance and growth of a new, more polar peak corresponding to N-isopropyl-2-hydroxyacetamide.
Protocol: HPLC Monitoring of Hydrolysis
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to prevent further reaction.
-
HPLC System: A reverse-phase HPLC system with UV detection is suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective. A starting gradient could be 95:5 A:B, ramping to 5:95 A:B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject your quenched samples. The hydrolysis product, N-isopropyl-2-hydroxyacetamide, will elute earlier than the starting material due to its higher polarity. By integrating the peak areas, you can quantify the extent of hydrolysis.
Q2: I've confirmed hydrolysis is occurring. What are the first steps I should take to minimize it?
A2: Based on the factors influencing hydrolysis, here is a prioritized troubleshooting workflow:
Q3: What are best practices for ensuring anhydrous reaction conditions?
A3: The presence of water is a direct cause of hydrolysis. Implementing rigorous anhydrous techniques is crucial.
-
Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and allow it to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) or under a stream of inert gas.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents. Solvents can be further dried using molecular sieves.
-
Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
Q4: My reaction requires a base. How can I avoid base-catalyzed hydrolysis?
A4: If a base is necessary for your desired transformation, consider the following:
-
Non-Nucleophilic Bases: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles and promote hydrolysis.
-
Careful Stoichiometry: Use the minimum effective amount of base. An excess of base will increase the rate of hydrolysis.
-
Slow Addition: Add the base slowly to the reaction mixture, especially if the reaction is exothermic, to maintain temperature control.
Q5: Can I use a scavenger to remove trace amounts of water?
A5: Yes, in some cases, adding a water scavenger can be beneficial. Molecular sieves (3Å or 4Å) are commonly used and can be added to the reaction mixture to adsorb trace amounts of water. Ensure the sieves are properly activated before use by heating them under a vacuum.
Experimental Protocol: Minimizing Hydrolysis in a Typical Nucleophilic Substitution Reaction
This protocol provides a general framework for a reaction involving this compound where hydrolysis is a concern.
-
Preparation:
-
Thoroughly dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the reaction flask, add your nucleophilic substrate and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile, dimethylformamide).
-
If a non-nucleophilic base is required, add it to the reaction mixture.
-
Cool the reaction mixture to a suitable temperature (e.g., 0°C) using an ice-water bath.
-
-
Addition of this compound:
-
Dissolve this compound in a minimal amount of the anhydrous solvent in the dropping funnel.
-
Add the this compound solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes. Maintaining a low temperature during the addition is critical.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC (as described in the FAQ section).
-
Aim to stop the reaction as soon as the starting material is consumed to the desired extent to minimize the time for hydrolysis to occur.
-
-
Work-up:
-
Once the reaction is complete, proceed with the appropriate aqueous or non-aqueous work-up. Be mindful that prolonged contact with water during extraction should be avoided if the product is also susceptible to hydrolysis.
-
By implementing these strategies and carefully monitoring your reactions, you can significantly minimize the unwanted hydrolysis of this compound, leading to higher yields and purer products.
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: The Impact of Temperature on 2-Bromo-N-isopropylacetamide Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice on the critical role of temperature in the reaction kinetics of 2-Bromo-N-isopropylacetamide. Our goal is to empower you with the expertise to optimize your synthetic routes, minimize impurities, and ensure reproducible outcomes.
Foundational Principles: Understanding the Kinetics
This compound is a primary bromoalkane, and its reactions, particularly nucleophilic substitutions, are highly sensitive to temperature. The primary mode of reaction for this compound is the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion leaves simultaneously.
The rate of this reaction is described by the following rate law:
Rate = k[this compound][Nucleophile]
Here, 'k' is the rate constant, which is temperature-dependent. This relationship is quantitatively described by the Arrhenius equation :
k = A * exp(-Ea / RT)
Where:
-
k : Rate constant
-
A : Pre-exponential factor (related to collision frequency and orientation)
-
Ea : Activation energy (the minimum energy required for the reaction to occur)
-
R : Universal gas constant
-
T : Absolute temperature in Kelvin
A general rule of thumb is that for many organic reactions, the rate approximately doubles for every 10°C increase in temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for nucleophilic substitution reactions with this compound?
A1: The optimal temperature is a balance between achieving a practical reaction rate and minimizing side reactions. For most SN2 reactions involving primary alkyl halides, temperatures ranging from room temperature (approx. 20-25°C) to a moderate heat of 50-60°C are a good starting point.[2] However, the ideal temperature is highly dependent on the nucleophile's reactivity and the solvent used. Weakly nucleophilic reactants may require higher temperatures to proceed at a reasonable rate. It is always recommended to perform small-scale trials to determine the optimal temperature for a specific reaction.
Q2: I'm observing low yield in my reaction. Could the temperature be the cause?
A2: Yes, both excessively low and high temperatures can lead to low yields.
-
Too Low Temperature: The reaction may be too slow to reach completion within a practical timeframe. According to the Arrhenius equation, a lower temperature results in a smaller rate constant and, consequently, a slower reaction.[3]
-
Too High Temperature: This can promote undesirable side reactions, leading to the consumption of starting materials and the formation of impurities.[4]
Q3: What are the common side reactions at elevated temperatures?
A3: At higher temperatures, you may encounter the following side reactions:
-
Elimination (E2) Reactions: Instead of substitution, the nucleophile may act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of an alkene. This is more prevalent with sterically hindered or strong bases.[5]
-
Over-alkylation: If the product of the initial substitution is also nucleophilic (e.g., in the case of amination), it can react further with this compound, leading to di- and tri-alkylated products.[6]
-
Thermal Decomposition: Acetamides can undergo thermal decomposition at very high temperatures, breaking down into various products.[7][8] While this compound is relatively stable at typical reaction temperatures, prolonged exposure to high heat should be avoided.
-
Solvent-Related Side Reactions: At elevated temperatures, the solvent may participate in the reaction, leading to unexpected byproducts.
Q4: My reaction is highly exothermic. How can I effectively control the temperature?
A4: For exothermic reactions, maintaining a stable temperature is crucial to prevent thermal runaway.[1] Here are some key strategies:
-
Slow Addition of Reagents: Add the limiting reagent dropwise to the reaction mixture to control the rate of heat generation.[9]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the desired temperature. Ensure the reaction flask is adequately immersed. For larger scale reactions, a jacketed reactor provides more uniform temperature control.[4]
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent the formation of localized hot spots.[4]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solutions |
| Reaction is sluggish or not proceeding to completion. | Insufficient Temperature: The activation energy barrier is not being sufficiently overcome. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS.[10] |
| Poor Solubility: Reactants may not be fully dissolved at the current temperature. | Check the solubility of this compound and your nucleophile in the chosen solvent at different temperatures.[11] Consider a co-solvent if necessary. | |
| Formation of multiple products, including potential over-alkylation. | Excessive Temperature: Higher temperatures can accelerate the rate of subsequent alkylation reactions. | Lower the reaction temperature.[4] Consider using a larger excess of the nucleophile to favor the mono-alkylation product. |
| Significant formation of an elimination byproduct. | High Temperature & Strong Base: These conditions favor the E2 pathway. | Lower the reaction temperature. If possible, use a less basic nucleophile.[5] |
| Inconsistent results between batches. | Poor Temperature Control: Fluctuations in temperature can lead to varying ratios of products. | Calibrate your temperature monitoring equipment.[4] Ensure consistent stirring and bath temperature throughout the reaction. |
| Product degradation. | Prolonged exposure to high temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times at elevated temperatures.[4] |
Experimental Protocols & Visualizations
Protocol: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general method for studying the kinetics of a nucleophilic substitution reaction involving this compound.
-
Preparation: In a series of identical reaction vessels, dissolve this compound (1 equivalent) in a suitable solvent.
-
Temperature Equilibration: Place each vessel in a temperature-controlled bath set to a specific temperature (e.g., 20°C, 30°C, 40°C, 50°C). Allow the solutions to equilibrate for 15-20 minutes.
-
Reaction Initiation: To each vessel, add the nucleophile (e.g., 1.2 equivalents) and start a timer.
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture, quench the reaction (e.g., by adding a large volume of cold solvent), and analyze the sample using a suitable technique (e.g., HPLC, GC, or NMR) to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the initial rate of reaction from the slope of these curves.
-
Arrhenius Plot: Calculate the rate constant (k) for each temperature. Plot ln(k) versus 1/T (in Kelvin). The slope of this line will be -Ea/R, from which the activation energy (Ea) can be calculated.[12]
Diagrams
Caption: The concerted SN2 mechanism for this compound.
Caption: A generalized workflow for temperature-controlled reactions.
References
- 1. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 2. Amination [fishersci.co.uk]
- 3. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
Understanding the Challenge: The Reactivity of 2-Bromo-N-isopropylacetamide
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high specificity is critical for the success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth strategies and practical troubleshooting advice to minimize non-specific binding of the alkylating agent 2-Bromo-N-isopropylacetamide.
This compound is a valuable reagent used as a synthetic intermediate and as a covalent probe in chemical biology.[1][2] Its utility stems from its nature as an α-haloacetamide, which contains an electrophilic carbon atom susceptible to nucleophilic attack, leading to the displacement of the bromide ion.[3][4] This reactivity, while essential for its function, is also the primary source of non-specific binding.
Non-specific binding (NSB) with this compound occurs through two primary mechanisms:
-
Covalent Binding: The reagent can form stable covalent bonds with nucleophilic amino acid residues on off-target proteins. The most reactive of these is the thiol group of cysteine, but reactions can also occur with the amine groups of lysine and the N-terminus, especially at neutral to alkaline pH.[4][5]
-
Non-Covalent Interactions: Like any molecule, it can also bind non-specifically through weaker, reversible forces such as hydrophobic interactions (driven by its isopropyl group) and electrostatic or hydrogen bonding.[6][7]
High background from NSB can mask specific signals, reduce assay sensitivity, and lead to false-positive results. The following sections provide a structured approach to systematically identify and eliminate these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during experiments involving this compound.
Question 1: I'm observing high background across my entire blot/plate, even in my negative controls. What are the most likely causes?
Answer: Widespread high background typically points to a systemic issue with your blocking, washing, or buffer conditions. The primary culprits are insufficient blocking of non-specific sites and suboptimal buffer composition that promotes hydrophobic or electrostatic interactions.
-
Inadequate Blocking: The blocking agent may not be effectively coating all unoccupied surfaces on your solid support (e.g., beads, membranes, plates).[8][9]
-
Suboptimal Buffer Composition: Your buffers may lack the necessary components to disrupt weak, non-covalent interactions. This includes insufficient salt concentrations to shield electrostatic charges or a lack of detergents to mitigate hydrophobic binding.[10][11][12]
-
Excess Reagent: There may be an excess of unreacted this compound that was not adequately removed or quenched, leading to its binding during subsequent steps.
The following diagram outlines a logical workflow for troubleshooting high background.
Caption: A decision tree for troubleshooting high non-specific binding.
Question 2: My target-specific signal is good, but I'm seeing several distinct, reproducible off-target bands. What does this suggest?
Answer: This pattern often indicates specific, yet unintended, covalent interactions. Your off-target proteins likely have highly accessible and reactive nucleophilic residues (like cysteine) that are being modified by this compound.
-
Pre-clearing your lysate is a highly effective strategy here. This involves incubating your sample with control beads (without antibody or bait) to remove proteins that have a natural affinity for the solid-phase support.[13][14][15]
-
Quenching excess reagent is also critical. After your primary incubation with this compound, adding a small molecule thiol like DTT will scavenge any remaining reactive compound, preventing it from modifying other proteins in subsequent steps.[5]
Core Strategies and Protocols for Mitigation
This section provides detailed protocols and quantitative guidance to implement the troubleshooting strategies.
Strategy 1: Buffer Optimization
The composition of your binding and wash buffers is your first line of defense against non-covalent NSB.[10][12]
| Component | Recommended Range | Mechanism of Action & Rationale |
| Salt (NaCl, KCl) | 150 mM - 500 mM | Shields electrostatic charges on proteins and surfaces, disrupting non-specific ionic interactions.[10][11] Start at 150 mM and increase incrementally if background persists. |
| Non-ionic Detergent | 0.05% - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions by coating hydrophobic surfaces.[7][11] Tween-20 is common for washing, while Triton X-100 or NP-40 are often included in lysis buffers.[14] |
| pH | 6.5 - 8.5 | Modifies the net charge of proteins. Adjusting the pH away from the isoelectric point (pI) of major contaminating proteins can reduce their binding.[10][11] |
| Blocking Proteins | 1% - 5% (w/v) | Additives like BSA can act as "protein blockers" in solution, shielding the analyte from interacting with charged or hydrophobic surfaces.[10][11] |
Strategy 2: Effective Blocking of Surfaces
Blocking saturates unoccupied binding sites on your solid phase (membranes, beads, plates) to prevent analytes from adhering non-specifically.[8][9]
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1 - 5% in TBS/PBS | Highly purified, consistent performance, good for general use.[16] | Can cause background in phospho-antibody applications due to endogenous kinases; minor batch-to-batch variability. |
| Non-Fat Dry Milk | 3 - 5% in TBS/PBS | Inexpensive and very effective at blocking a wide range of sites.[16] | Contains phosphoproteins (interferes with phospho-detection) and endogenous biotin (interferes with avidin-biotin systems). |
| Fish Gelatin | 0.5 - 2% in TBS/PBS | Does not cross-react with mammalian antibodies, making it a good alternative to milk or BSA.[9] | May not be as effective a blocker as milk for some applications. |
| Synthetic Polymers (PEG, PVP) | Varies by product | Protein-free, eliminating cross-reactivity issues. Highly consistent.[9][17] | Can be more expensive; may require more optimization for specific assays. |
Strategy 3: Experimental Workflow Modifications
This protocol is highly recommended to remove proteins that non-specifically bind to the chromatography resin (e.g., Protein A/G beads).[13][15]
-
Prepare Beads: For each 1 mL of cell lysate, take 50-100 µL of a 50% bead slurry (e.g., Protein A/G agarose).
-
Wash Beads: Wash the beads twice with 1 mL of ice-cold PBS or lysis buffer. Centrifuge at a low speed (e.g., 1,000 x g for 1 minute) between washes to pellet the beads.
-
Incubate with Lysate: Add the washed bead pellet to the 1 mL of cell lysate.
-
Rotate: Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[14]
-
Pellet and Collect: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the beads and the proteins non-specifically bound to them.[13]
-
Transfer Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled tube. This lysate is now ready for your specific immunoprecipitation or pulldown experiment.
This step is crucial for preventing continued, non-specific covalent modification after your intended reaction is complete.
-
Complete Primary Reaction: Perform your labeling or pulldown experiment with this compound for the desired time.
-
Prepare Quenching Agent: Prepare a fresh, concentrated stock solution of Dithiothreitol (DTT) or L-cysteine (e.g., 1 M in a compatible buffer).
-
Add Quencher: Add the quenching agent to your reaction mixture to a final concentration of 10-20 mM.[5] The concentration should be in molar excess of the initial this compound concentration.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature in the dark.
-
Proceed: The excess this compound is now neutralized, and you can proceed to the next steps of your experiment (e.g., washing, elution, analysis).
Caption: Mechanisms of non-specific binding for this compound.
Frequently Asked Questions (FAQs)
Q: Can I increase the detergent concentration in my wash buffer indefinitely? A: No. While increasing detergent can reduce background, excessively high concentrations (e.g., >0.5% for Tween-20) can begin to disrupt specific, intended protein-protein interactions, leading to loss of your target signal. Optimization is key.
Q: Is it better to block for 1 hour at room temperature or overnight at 4°C? A: Both methods can be effective. Blocking overnight at 4°C is often more convenient and can be gentler on sensitive epitopes. However, 1-2 hours at room temperature is typically sufficient for most applications.[8] If you are experiencing high background, extending the blocking time is a valid troubleshooting step.
Q: I pre-cleared my lysate, but I still see non-specific bands. What else can I do? A: If pre-clearing is insufficient, consider a sequential pre-clearing step. First, pre-clear with beads alone, then pre-clear with beads plus a non-specific isotype control antibody.[14] This will remove proteins that bind to the beads and proteins that bind non-specifically to immunoglobulins of that isotype. Also, ensure your washing protocol is sufficiently stringent.
Q: My lab uses magnetic beads. Is pre-clearing still necessary? A: While magnetic beads often have lower intrinsic non-specific binding compared to porous agarose beads, pre-clearing is still highly recommended for complex samples like cell lysates to achieve the cleanest possible results.[15][18] It remains a best practice for minimizing background.
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. This compound | 75726-96-4 [chemicalbook.com]
- 3. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 4. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 17. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses [mdpi.com]
- 18. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Protein Alkylation: 2-Bromo-N-isopropylacetamide vs. Iodoacetamide
In the fields of proteomics, drug development, and fundamental biochemical research, the precise and irreversible modification of protein residues is a cornerstone of experimental design. Among the most critical of these modifications is the alkylation of cysteine residues. This process, by capping the highly reactive thiol group, prevents the formation or reformation of disulfide bonds, ensuring protein stability and enabling accurate downstream analysis via mass spectrometry or other techniques.[1][2]
Haloacetyl derivatives are the preeminent class of reagents for this purpose. While iodoacetamide (IAM) has long been the workhorse in laboratories worldwide, an objective evaluation of alternatives is crucial for optimizing specific workflows. This guide provides a data-driven, in-depth comparison between the industry standard, iodoacetamide, and a related bromo-derivative, 2-Bromo-N-isopropylacetamide. We will delve into the mechanistic underpinnings, comparative performance, and practical application of each reagent to guide your selection process.
The Core Mechanism: SN2 Alkylation of Cysteine
Both this compound and iodoacetamide alkylate cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The reaction is initiated by the nucleophilic thiol group (-SH) of a cysteine residue. Under appropriate pH conditions (typically neutral to slightly basic), this group is deprotonated to a more nucleophilic thiolate anion (-S⁻).[5] This thiolate then attacks the electrophilic α-carbon of the haloacetamide, displacing the halide (iodide or bromide) as a leaving group and forming a stable, irreversible thioether bond.[1][3]
This covalent modification effectively "caps" the cysteine, preventing its participation in disulfide bond formation and introducing a fixed mass modification that is readily identifiable in mass spectrometry.[1][2]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cysteine Alkylation: A Comparative Analysis of Alternatives to 2-Bromo-N-isopropylacetamide
For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a critical step in a multitude of experimental workflows, from foundational proteomics to the development of targeted covalent inhibitors. The choice of an alkylating agent is a pivotal decision, directly influencing reaction efficiency, specificity, and the integrity of the final data. While 2-Bromo-N-isopropylacetamide serves as a functional haloacetamide, the landscape of cysteine-reactive chemistries offers a diverse toolkit of alternatives, each with a distinct profile of advantages and liabilities.
This guide provides an in-depth, objective comparison of the most prevalent alternatives to this compound, grounded in experimental data and field-proven insights. We will dissect the mechanisms, compare performance metrics, and provide actionable protocols to empower you to select the optimal reagent for your specific research application.
The Benchmark: Understanding Haloacetamide Reactivity
This compound belongs to the haloacetamide class of alkylating agents. These reagents react with the nucleophilic thiol group of a deprotonated cysteine (thiolate anion) via a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon adjacent to the halogen is attacked by the sulfur atom, forming a stable, irreversible thioether bond and displacing the halide ion.
While quantitative kinetic data for this compound is not extensively documented in peer-reviewed literature, its reactivity can be inferred from its structure. As a bromoacetamide derivative, it is expected to have reactivity comparable to or slightly less than the more commonly used iodoacetamide, due to iodine being a better leaving group than bromine.[1] The primary function of these agents in proteomics is to "cap" cysteine residues after the reduction of disulfide bonds, preventing their re-oxidation and ensuring proteins remain in a linearized state for enzymatic digestion and subsequent mass spectrometry analysis.[2]
A Curated Selection of Alternatives
The most widely adopted alternatives to this compound are Iodoacetamide (IAA), Chloroacetamide (CAA), N-ethylmaleimide (NEM), and 4-vinylpyridine (4-VP). Each operates via a distinct mechanism, offering a unique balance of reactivity, specificity, and experimental convenience.
Iodoacetamide (IAA): The Proteomics Workhorse
Iodoacetamide is arguably the most common cysteine alkylating agent used in proteomics.[3] Its popularity stems from its high reactivity and the extensive historical data supporting its use.
-
Mechanism of Action: Like its bromo-counterpart, IAA reacts via an SN2 mechanism, forming a stable carboxyamidomethyl-cysteine adduct. This irreversible modification adds a mass of +57.02 Da to the cysteine residue.[2]
-
Advantages:
-
Disadvantages:
-
Off-Target Reactions: Known to react with other nucleophilic residues such as methionine, lysine, and histidine, especially at higher pH or concentrations.[2] This can complicate data analysis.
-
Light Sensitivity: IAA solutions are sensitive to light and should be prepared fresh and handled in the dark to prevent degradation.[6]
-
Methionine Modification: Iodine-containing reagents can induce a neutral loss during MS/MS fragmentation of methionine-containing peptides, potentially reducing their identification rates.[4]
-
Chloroacetamide (CAA): The Specificity-Focused Alternative
Chloroacetamide is often considered a milder and more specific alternative to iodoacetamide, making it a preferred choice in studies where off-target modifications are a significant concern.
-
Mechanism of Action: Reacts via the same SN2 mechanism as other haloacetamides, also resulting in a +57.02 Da mass shift.
-
Advantages:
-
Higher Specificity: Generally exhibits fewer off-target reactions compared to iodoacetamide.[3][7]
-
Superior Performance in Some Studies: In comparative proteomics studies, chloroacetamide has been shown to be superior in terms of the number of identified peptides and fewer undesirable side reactions.[7]
-
-
Disadvantages:
-
Methionine Oxidation: A significant drawback is its propensity to cause a substantial increase in the oxidation of methionine residues compared to iodoacetamide, which can be a critical artifact in certain experiments.[8][9]
-
Slower Reactivity: Generally less reactive than iodoacetamide, which may require longer incubation times or higher concentrations.
-
N-Ethylmaleimide (NEM): The Rapid Michael Acceptor
N-ethylmaleimide operates through a different chemical principle, offering distinct advantages in terms of reaction speed and pH range.
-
Mechanism of Action: NEM is a Michael acceptor. It reacts with thiols via a Michael addition reaction, where the thiolate anion attacks one of the carbons of the maleimide double bond.[10] This forms a stable, irreversible thioether adduct, adding +125.05 Da to the cysteine residue.
-
Advantages:
-
Very High Reactivity: NEM reacts with thiols much faster than iodoacetamide, allowing for shorter incubation times.[10][11] Complete alkylation can often be achieved in minutes.[12]
-
Optimal at Neutral pH: The reaction is highly specific for thiols in the pH range of 6.5-7.5, minimizing off-target reactions with amines which become more prevalent at pH > 7.5.[10]
-
-
Disadvantages:
-
Potential for Reversibility (Debated): While generally considered irreversible, some studies suggest the maleimide-thiol bond can undergo retro-Michael reactions, potentially leading to adduct migration, though this is less of a concern in typical proteomics workflows.
-
Hydrolysis: The maleimide group can hydrolyze, especially at higher pH, rendering it unreactive. Solutions should be prepared fresh.[13]
-
4-Vinylpyridine (4-VP): The Stable and Hydrolysis-Resistant Option
4-Vinylpyridine is another Michael acceptor used for cysteine modification, particularly valued for the stability of the resulting adduct.
-
Mechanism of Action: Reacts with cysteine thiols via a Michael addition to form a stable S-pyridylethylcysteine derivative, adding +105.06 Da.
-
Advantages:
-
Stable Adduct: The resulting pyridylethylated cysteine is very stable to acid hydrolysis, making it suitable for applications requiring harsh downstream processing like amino acid analysis.[14]
-
Hydrolysis Resistance: More resistant to hydrolysis compared to NEM.
-
-
Disadvantages:
-
Lower Reactivity: Generally slower reaction kinetics compared to NEM and IAA.
-
Hydrophobicity: 4-VP is less water-soluble, often requiring the addition of an organic co-solvent like methanol or ethanol for efficient reaction.[15]
-
Comparative Performance Analysis
Choosing the right alkylating agent requires a careful consideration of the experimental goals. The following table summarizes the key characteristics of the discussed alternatives.
| Feature | This compound (Inferred) | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) | 4-Vinylpyridine (4-VP) |
| Reaction Mechanism | SN2 | SN2 | SN2 | Michael Addition | Michael Addition |
| Mass Shift (Da) | +121.01 | +57.02 | +57.02 | +125.05 | +105.06 |
| Relative Reactivity | Moderate | High | Moderate | Very High | Low to Moderate |
| Optimal pH | ~7.5 - 8.5 | ~7.5 - 8.5 | ~7.5 - 8.5 | 6.5 - 7.5 | 7.0 - 8.0 |
| Key Advantage | N/A | High reactivity, well-established | Higher specificity | Very fast reaction, specific at neutral pH | Stable adduct, hydrolysis resistant |
| Key Disadvantage | Lack of characterization | Off-target reactions, light sensitive | Induces methionine oxidation | Potential for hydrolysis | Lower reactivity, requires co-solvent |
| Primary Application | Chemical Synthesis[16] | Routine Proteomics[2] | High-Specificity Proteomics[7] | Rapid Alkylation, Enzyme Inhibition[12] | Amino Acid Analysis, Stable Labeling[14] |
Experimental Workflows & Methodologies
The successful application of any alkylating agent hinges on a robust and well-controlled experimental protocol. Below is a generalized workflow for protein alkylation in a proteomics context, followed by a detailed, adaptable protocol.
General Proteomics Workflow for Cysteine Alkylation
Caption: Generalized workflow for protein sample preparation involving reduction and alkylation prior to mass spectrometry.
Detailed In-Solution Alkylation Protocol
This protocol is a standard procedure for preparing protein samples for mass spectrometry and can be adapted for each of the discussed alkylating agents.
Materials:
-
Protein sample (in a suitable buffer, e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or 200 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Alkylation Agent Stock Solutions (prepare fresh):
-
Quenching Solution (optional but recommended): 200 mM DTT.
-
Ammonium Bicarbonate (50 mM, pH ~8) for dilution.
Procedure:
-
Protein Solubilization and Denaturation: Ensure your protein sample is fully solubilized and denatured. A common buffer is 8 M urea in 50 mM ammonium bicarbonate. The protein concentration should typically be between 1-5 mg/mL.
-
Causality: Urea is a chaotropic agent that disrupts non-covalent interactions, unfolding the protein to ensure all cysteine residues, including those within disulfide bonds, are accessible to reagents.
-
-
Reduction: Add the reducing agent stock solution to the protein sample to a final concentration of 5-10 mM (e.g., add 5 µL of 200 mM DTT to 195 µL of sample for a final concentration of 5 mM). Incubate at 56°C for 30 minutes.[5]
-
Causality: This step cleaves the disulfide bonds (cystine) to produce free thiol groups (cysteine), which are the reactive targets for alkylation.
-
-
Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-induced degradation of the alkylating agent and non-specific reactions.
-
Alkylation: Add the alkylating agent stock solution to the protein sample. This step should be performed in the dark to prevent degradation of light-sensitive reagents like IAA.[5]
-
For IAA/CAA: Add stock solution to a final concentration of 15-20 mM (approximately a 2-fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.[5]
-
For NEM: Add stock solution to a final concentration of 15-20 mM. Incubate for 1 hour at room temperature.[13]
-
For 4-VP: Add neat 4-VP in a 1:1 molar ratio with respect to total sulfhydryl groups. If precipitation occurs, add methanol to a final concentration of 10% (v/v). Incubate for 90-120 minutes at room temperature.[15]
-
Causality: The molar excess of the alkylating agent over the reducing agent ensures that all free thiols are rapidly capped, preventing re-formation of disulfide bonds and modification of newly exposed thiols from the quenching agent.
-
-
Quenching (Optional): To stop the alkylation reaction, add DTT stock solution to a final concentration of ~20 mM. Incubate for 15 minutes at room temperature in the dark.
-
Causality: This step consumes any excess, unreacted alkylating agent, preventing the non-specific modification of the proteolytic enzyme (e.g., trypsin) that will be added in the next stage.
-
-
Sample Preparation for Digestion: The sample is now ready for downstream processing, such as buffer exchange to remove urea (which inhibits trypsin) and subsequent enzymatic digestion.
Safety and Handling Considerations
Alkylating agents are, by their nature, reactive and hazardous compounds. They are toxic, mutagenic, and can cause severe irritation or burns.[1][10][16] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][11]
-
Ventilation: Handle these reagents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[11] Do not eat, drink, or smoke when handling these chemicals.
-
Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dry, dark place, and often under an inert atmosphere.[10]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion and Recommendations
The selection of a cysteine alkylating agent is not a one-size-fits-all decision. For routine, robust, and well-documented protein alkylation in standard proteomics, Iodoacetamide remains a justifiable choice despite its potential for off-target reactions. When specificity is paramount and methionine oxidation is not a critical concern, Chloroacetamide offers a cleaner modification profile. For applications demanding speed and high efficiency at neutral pH, such as in functional studies or when working with sensitive proteins, N-ethylmaleimide is often the superior option. Finally, for applications requiring exceptionally stable adducts, such as amino acid analysis, 4-vinylpyridine provides a reliable, albeit slower, alternative.
By understanding the distinct chemical mechanisms, performance characteristics, and handling requirements of these reagents, researchers can make an informed decision, optimizing their experimental design for the highest quality and most reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 75726-96-4 [chemicalbook.com]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. sfrbm.org [sfrbm.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy this compound | 75726-96-4 [smolecule.com]
- 13. 75726-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: 2-Bromo-N-isopropylacetamide vs. Iodoacetamide and N-Ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mass spectrometry-based proteomics, the precise and complete alkylation of cysteine residues is a critical step that profoundly impacts the quality and reliability of experimental outcomes. The prevention of disulfide bond reformation following reduction is paramount for accurate protein identification and quantification. While iodoacetamide (IAA) has long been the workhorse of proteomics workflows, and N-ethylmaleimide (NEM) valued for its rapid reactivity, the exploration of alternative reagents continues in the quest for improved specificity and efficiency. This guide provides an in-depth, objective comparison of a lesser-known reagent, 2-Bromo-N-isopropylacetamide (2-Br-N-IPA), with the established standards, IAA and NEM.
This analysis is grounded in the principles of chemical reactivity and draws upon available data for structurally similar compounds to project the performance of 2-Br-N-IPA. As a Senior Application Scientist, my goal is to provide you with the technical insights and experimental context necessary to make informed decisions for your proteomics studies.
The Imperative of Cysteine Alkylation in Proteomics
Cysteine residues, with their nucleophilic thiol groups (-SH), are hotspots of chemical reactivity within proteins. They are central to protein structure through the formation of disulfide bonds, and their modification plays a key role in various cellular processes. In bottom-up proteomics, where proteins are enzymatically digested into peptides prior to mass spectrometric analysis, the reduction of disulfide bonds is a prerequisite for complete protein denaturation and efficient enzymatic cleavage.[1] However, the newly freed thiols are prone to re-oxidation. Alkylation irreversibly caps these reactive groups, preventing disulfide bond reformation and ensuring that cysteine-containing peptides are consistently identified and quantified.[2]
A Head-to-Head Comparison of Alkylating Agents
The choice of alkylating agent can significantly influence the outcome of a proteomics experiment. An ideal reagent should exhibit high reactivity and specificity towards cysteine thiols, with minimal off-target reactions on other amino acid residues. Here, we compare this compound with iodoacetamide and N-ethylmaleimide based on their chemical properties and reaction mechanisms.
At a Glance: Key Differences in Cysteine Alkylating Agents
| Feature | This compound (2-Br-N-IPA) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction Product | N-isopropylacetamide-cysteine | Carboxyamidomethyl-cysteine | Thioether adduct |
| Monoisotopic Mass Shift of Cysteine | +99.06808 Da | +57.02146 Da | +125.04768 Da |
| Optimal pH | Neutral to slightly basic (predicted) | Neutral to slightly basic (pH 7.0-8.5)[3] | Neutral (pH 6.5-7.5)[3] |
| Relative Reactivity | Moderate (predicted) | High[3] | Very High[3] |
| Known Off-Target Residues | Histidine, N-terminus, Methionine (inferred) | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3] | Lysine, Histidine (at pH > 7.5)[3] |
Mechanism of Action: A Tale of Two Reactions
The reactivity of these agents with cysteine is dictated by distinct chemical mechanisms, a crucial factor influencing their specificity and potential for side reactions.
References
A Researcher's Guide to Validating Covalent Modification by 2-Bromo-N-isopropylacetamide
In the landscape of chemical biology and drug discovery, the precise validation of covalent modification is paramount. Covalent probes, such as 2-Bromo-N-isopropylacetamide (2-bNIPAM), offer a powerful tool for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.[1] This guide provides a comprehensive framework for researchers to rigorously validate covalent modification by 2-bNIPAM, compare its performance with alternative covalent modifiers, and interpret the supporting experimental data. Our focus is on the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
The Principle of Covalent Labeling with this compound
This compound belongs to the class of haloacetamide electrophilic probes. Its mechanism of action hinges on the electrophilic bromoacetamide group, which acts as a "warhead." This group readily reacts with nucleophilic amino acid residues on a target protein, forming a stable covalent bond. The primary target for haloacetamides is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH.[1] The reaction proceeds via an SN2 mechanism, resulting in a stable thioether bond and the release of a bromide ion. While other nucleophilic residues like histidine, lysine, and methionine can also be targeted, their reactivity is generally lower than that of cysteine.[1]
Understanding this mechanism is the first step in designing experiments to validate covalent modification. The goal is to demonstrate not just that the compound binds to the protein, but that it does so through the formation of a permanent, covalent bond at a specific site.
A Multi-Pronged Approach to Validating Covalent Modification
A single experiment is rarely sufficient to unequivocally validate covalent modification. A robust validation strategy employs a combination of orthogonal techniques that, together, provide a compelling body of evidence. The core pillars of this strategy are mass spectrometry, immuno-blotting techniques, and functional assays.
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) is the most direct and informative method for confirming covalent modification.[2] It provides two critical pieces of information: confirmation that the compound has adducted to the protein and, with further analysis, the precise location of the modification.
The initial step is often an intact protein analysis. By analyzing the protein with and without the covalent modifier, a mass shift corresponding to the molecular weight of the modifier can be observed.
-
Why this is important: This experiment provides the first direct evidence of a covalent adduct. The mass of the labeled protein will increase by the mass of 2-bNIPAM (180.04 g/mol ) minus the mass of HBr.[1][3] This allows for confirmation of the covalent modification and can provide information on the stoichiometry of labeling (i.e., how many molecules of the probe have attached to a single protein).[1]
To identify the specific amino acid residue(s) modified by 2-bNIPAM, a bottom-up proteomics approach is employed.[4] This involves digesting the modified protein into smaller peptides, typically with an enzyme like trypsin, and then analyzing the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Why this is important: This technique pinpoints the exact site of modification. By comparing the MS/MS spectra of peptides from the modified and unmodified protein, one can identify the peptide that has been modified and, through fragmentation analysis, the specific amino acid carrying the modification.[4] This level of detail is crucial for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.[2]
Below is a workflow for the mass spectrometry-based validation of covalent modification.
Caption: Workflow for Mass Spectrometry Validation.
Western Blotting: A Readily Accessible Confirmation
While less detailed than mass spectrometry, western blotting can be a powerful and more accessible tool for confirming covalent modification, especially in a cellular context. This is often achieved by using a modified version of 2-bNIPAM that includes a reporter tag, such as biotin or a fluorophore.
-
Why this is important: This method allows for the visualization of the modified protein in complex mixtures like cell lysates.[5] If a tagged version of the probe is used, the modified protein can be detected using an antibody or streptavidin conjugate, confirming that the probe has attached to the protein of interest.[5] A higher molecular weight band on the western blot can also be indicative of a post-translational modification, which in this case would be the covalent adduction of the probe.[6]
Functional Assays: Linking Modification to Activity
For proteins with enzymatic activity, a functional assay is a critical component of the validation process. Covalent inhibitors are expected to show a time-dependent and irreversible inhibition of the protein's function.
-
Why this is important: This experiment connects the covalent modification event to a functional consequence. A common method is to perform an IC50 shift assay. In this assay, the protein is pre-incubated with the covalent modifier for varying amounts of time before measuring its activity. A true covalent inhibitor will show a leftward shift in its IC50 curve with increasing pre-incubation time, indicating a more potent inhibition as more protein becomes covalently modified.
Below is a diagram illustrating the principle of an IC50 shift assay for a covalent inhibitor.
Caption: Principle of IC50 Shift Assay.
Comparison of this compound with Alternative Covalent Probes
This compound is just one of many electrophilic "warheads" available to researchers. The choice of a covalent probe depends on the specific application, the target protein, and the desired reactivity and selectivity. Below is a comparison of 2-bNIPAM with other commonly used covalent modifiers.
| Feature | This compound | Iodoacetamide | Acrylamide | Vinyl Sulfone |
| Reactive Group | Bromoacetamide | Iodoacetamide | α,β-unsaturated amide | Michael acceptor |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine, Lysine, Histidine |
| Reactivity | High | Very High | Moderate | Moderate |
| Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition | Michael Addition |
| Bond Stability | High (Thioether) | High (Thioether) | High (Thioether) | High (Thioether/amino) |
| Selectivity | Generally good for reactive cysteines, but can have off-target reactivity due to high electrophilicity. | Similar to bromoacetamide, but often more reactive, leading to a higher potential for off-target labeling. | Generally more selective for thiols over other nucleophiles compared to haloacetamides. | Can be tuned for reactivity and selectivity. May react with a broader range of nucleophiles. |
| Key Advantage | Commercially available and well-characterized reactivity. | High reactivity can be useful for labeling less reactive cysteines. | Good balance of reactivity and selectivity, often used in targeted covalent inhibitors. | The reactivity can be modulated by the electronic properties of the sulfone group. |
| Consideration | High reactivity can lead to non-specific labeling, especially at high concentrations or long incubation times. | Even more prone to off-target effects than bromoacetamides. | Slower reaction kinetics compared to haloacetamides. | Can exhibit a broader reactivity profile with other nucleophilic residues. |
Detailed Experimental Protocols
The following are generalized protocols. Optimization of parameters such as incubation time, temperature, and reagent concentrations is highly recommended for each specific protein and experimental setup.[1]
Protocol 1: Covalent Labeling of a Purified Protein
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Labeling Reaction: In a microcentrifuge tube, add the purified protein to a final concentration of 1-10 µM in a suitable reaction buffer (e.g., PBS or Tris, pH 7.4).
-
Add the this compound stock solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.[1]
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM to consume any unreacted labeling reagent.[1]
Protocol 2: Intact Protein Mass Spectrometry
-
Following the labeling reaction and quenching, desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove excess reagents and buffer components.
-
Analyze the desalted, labeled protein by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species.[1]
Protocol 3: Bottom-Up Proteomics for Modification Site Identification
-
After the labeling reaction, denature the protein sample (e.g., with 8M urea).
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is to alkylate cysteines not modified by 2-bNIPAM).
-
Digest the protein into smaller peptides using a protease such as trypsin.[1]
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified by this compound.[1]
Conclusion
Validating covalent modification by this compound requires a systematic and multi-faceted approach. By combining the power of mass spectrometry for direct confirmation and site identification with functional assays to demonstrate a consequence of this modification, researchers can build a robust and compelling case for covalent labeling. Furthermore, a clear understanding of the properties of 2-bNIPAM in comparison to other covalent modifiers will enable the rational selection of the most appropriate chemical tool for the research question at hand. This rigorous approach to validation is essential for the continued development of novel covalent probes and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Cysteine Alkylation: Assessing the Specificity of 2-Bromo-N-isopropylacetamide
In the landscape of bioconjugation and proteomics, the selective modification of cysteine residues is a cornerstone technique for protein labeling, inhibition, and functional analysis. The unique nucleophilicity of the cysteine thiol group makes it an attractive target. Among the arsenal of reagents available for this purpose, haloacetamides, such as 2-Bromo-N-isopropylacetamide (2-BIA), are frequently employed. This guide provides a deep dive into the specificity of 2-BIA for cysteine, presenting a comparative analysis with other common alkylating agents and furnishing the experimental frameworks necessary to validate its performance in your research.
The Chemistry of Cysteine Alkylation
The reactivity of the cysteine thiol group is highly pH-dependent. For alkylation to occur efficiently, the thiol group must be in its deprotonated, thiolate form (S⁻), which is a potent nucleophile. The pKa of the cysteine thiol group in proteins typically ranges from 8 to 9, meaning that at physiological pH (~7.4), only a fraction of cysteine residues are in the reactive thiolate state. Consequently, performing alkylation reactions at a pH slightly above the pKa can significantly enhance the reaction rate. However, this increase in pH can also promote off-target reactions with other nucleophilic amino acid residues, such as lysine, histidine, and methionine, compromising the specificity of the labeling.
The general mechanism for cysteine alkylation by a haloacetamide like 2-BIA is a straightforward SN2 reaction. The nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.
Figure 1: SN2 reaction mechanism for cysteine alkylation.
Comparative Analysis of Cysteine Alkylating Reagents
While 2-BIA is an effective reagent, it is crucial to understand its performance in the context of other commonly used cysteine-modifying agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).
| Reagent | Chemical Structure | Reaction Mechanism | Primary Target | Potential Off-Targets (pH > 8) |
| This compound (2-BIA) | Br-CH₂-CONH-CH(CH₃)₂ | SN2 | Cysteine | Histidine, Lysine, Methionine |
| Iodoacetamide (IAM) | I-CH₂-CONH₂ | SN2 | Cysteine | Histidine, Lysine, Methionine |
| N-Ethylmaleimide (NEM) | Michael Addition | Cysteine | Lysine, Histidine |
Table 1: Comparison of common cysteine alkylating reagents.
Iodoacetamide is another widely used haloacetamide that functions similarly to 2-BIA. The choice between a bromo- or iodo- derivative often comes down to reactivity, with iodoacetamides generally being more reactive than their bromo counterparts due to iodine being a better leaving group. However, this increased reactivity can sometimes lead to lower specificity.
N-ethylmaleimide, on the other hand, reacts with cysteine via a Michael addition mechanism, which is generally faster and more specific for thiols at neutral pH compared to haloacetamides. This makes NEM a popular choice for applications requiring rapid and highly selective cysteine modification.
Assessing the Specificity of this compound: An Experimental Workflow
To rigorously assess the specificity of 2-BIA, a systematic experimental approach is required. The following protocol outlines a mass spectrometry-based strategy to identify both the intended cysteine modifications and any potential off-target reactions.
Figure 2: Workflow for assessing alkylation specificity.
Protocol: Mass Spectrometry-Based Specificity Assessment
This protocol assumes the use of a model protein with a known sequence and a sufficient number of cysteine and other potentially reactive residues.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 100 mM in a water-miscible organic solvent like DMSO or ethanol).
- Prepare a series of buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) to test the effect of pH on specificity.
2. Protein Alkylation:
- Dissolve the model protein in the chosen reaction buffer to a final concentration of 1-2 mg/mL.
- Add the 2-BIA stock solution to the protein solution to achieve a range of molar excesses (e.g., 10-fold, 50-fold, 100-fold over the protein).
- Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours), protected from light.
- Include a negative control with no 2-BIA added.
3. Quenching and Sample Cleanup:
- Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, in excess.
- Remove the excess reagent and byproducts by dialysis, buffer exchange, or using a desalting column.
4. Protein Digestion:
- Denature the protein using a suitable denaturant (e.g., urea, guanidinium chloride).
- Reduce any remaining disulfide bonds with DTT.
- Alkylate the newly exposed cysteine residues with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
- Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37°C.
5. LC-MS/MS Analysis:
- Acidify the digested peptide mixture (e.g., with formic acid) and analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Perform a database search of the MS/MS spectra against the sequence of the model protein.
- Specify the expected modification on cysteine by 2-BIA as a variable modification. The mass shift will be +99.068 Da for this compound.
- Crucially, also include potential off-target modifications on lysine, histidine, and methionine as variable modifications to detect any non-specific labeling.
- Quantify the relative abundance of modified peptides to assess the extent of on-target and off-target modifications under different experimental conditions.
Interpreting the Results
The data from the LC-MS/MS analysis will provide a detailed map of the modifications on the protein. By comparing the results from different pH conditions and reagent concentrations, you can determine the optimal conditions for achieving the highest specificity with 2-BIA.
| Condition | Cysteine Modification (%) | Histidine Modification (%) | Lysine Modification (%) | Methionine Modification (%) |
| pH 7.5, 10x excess | >95% | <1% | <1% | <1% |
| pH 8.5, 10x excess | >98% | 2-5% | 1-3% | <1% |
| pH 8.5, 50x excess | >99% | 5-10% | 3-7% | 1-2% |
Table 2: Example data for specificity assessment of 2-BIA.
Conclusion
This compound is a valuable tool for the alkylation of cysteine residues. However, like all reagents of its class, its specificity is not absolute and is highly dependent on the experimental conditions, particularly pH. By employing a rigorous analytical approach, such as the mass spectrometry-based workflow detailed here, researchers can precisely characterize the performance of 2-BIA and determine the optimal conditions to achieve clean and specific cysteine modification in their systems. This empirical validation is a critical step in ensuring the reliability and reproducibility of any study that relies on the chemical modification of proteins.
A Senior Application Scientist's Guide to Alkylating Agents: Unveiling the Advantages of 2-Bromo-N-isopropylacetamide
In the landscape of proteomics, drug discovery, and biochemical research, the precise and efficient modification of proteins is paramount. Alkylating agents, which covalently modify specific amino acid residues, are indispensable tools in this endeavor. Among these, reagents targeting the nucleophilic thiol group of cysteine residues are the most widely employed. The choice of alkylating agent is a critical decision that profoundly impacts experimental outcomes, influencing everything from reaction efficiency and specificity to the structural and functional integrity of the protein of interest.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of 2-Bromo-N-isopropylacetamide and other commonly used alkylating agents. We will delve into the mechanistic nuances, explore the practical implications of chemical structure on reactivity and selectivity, and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Landscape of Cysteine Alkylation
Cysteine residues, with their highly reactive thiol (-SH) groups, are frequent targets for alkylation. This modification serves several key purposes in modern research:
-
Preventing Disulfide Bond Reformation: In proteomics workflows, proteins are often denatured and their disulfide bonds reduced to facilitate enzymatic digestion and mass spectrometry analysis. Alkylation of the resulting free thiols prevents them from re-oxidizing and forming new disulfide bonds, which would complicate downstream analysis. [1]* Introducing Probes and Labels: Alkylating agents can be functionalized with reporter groups such as fluorophores, biotin, or affinity tags, enabling the study of protein localization, interactions, and quantification.
-
Enzyme Inhibition and Activity-Based Profiling: Many enzymes, particularly proteases, rely on a cysteine residue in their active site for catalysis. [2]Irreversible alkylation of this residue can be used to study enzyme function and to develop novel inhibitors. [3]* Drug Development: Covalent drugs that form a permanent bond with their target protein are a growing class of therapeutics. Many of these drugs utilize an electrophilic "warhead" that functions as an alkylating agent to target specific cysteine residues. [4] The ideal alkylating agent should exhibit high reactivity towards its intended target (typically cysteine) under physiological conditions, while minimizing off-target reactions with other nucleophilic amino acid residues.
A Closer Look at this compound
This compound is a haloacetamide-based alkylating agent that has garnered interest for its potential advantages in specific applications. [4]Its structure features a reactive bromoacetyl group, which is the electrophilic moiety responsible for alkylation, and an N-isopropyl group.
Mechanism of Action:
Like other haloacetamides, this compound reacts with nucleophiles, primarily the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) reaction. [5]The electron-rich sulfur atom of the deprotonated thiol (thiolate) attacks the electrophilic α-carbon, displacing the bromide leaving group and forming a stable thioether bond. [4][6]
Sₙ2 Alkylation of Cysteine
The Influence of the N-isopropyl Group:
While the bromoacetyl moiety dictates the fundamental reactivity, the N-isopropyl group is not merely a passive substituent. It can influence the physicochemical properties and reactivity of the molecule in several ways:
-
Steric Hindrance: The branched isopropyl group can introduce steric bulk around the amide bond. This may modulate the reactivity of the agent, potentially leading to increased selectivity by disfavoring interactions with sterically hindered nucleophiles.
-
Solubility: The hydrophobic nature of the isopropyl group can affect the solubility of the reagent in aqueous and organic solvents, which is a critical consideration for experimental design.
-
Electronic Effects: While modest, the electron-donating nature of the alkyl group can subtly influence the electrophilicity of the α-carbon.
Comparative Analysis with Other Alkylating Agents
The selection of an alkylating agent is a trade-off between reactivity, selectivity, and experimental convenience. Let's compare this compound with some of the most widely used alternatives.
| Feature | This compound | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) |
| Reaction Mechanism | S | S | Michael Addition | S |
| Primary Target | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) |
| Relative Reactivity | Moderate-High | High | Very High | Low |
| Optimal pH | Neutral to slightly basic (pH 7.0-8.5) | Neutral to slightly basic (pH 7.0-8.5) | Neutral (pH 6.5-7.5) | Neutral to slightly basic (pH 7.0-8.5) |
| Known Off-Target Residues | Methionine, Histidine, Lysine, N-terminus | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus [7][8] | Lysine, Histidine (at pH > 7.5) [7] | Lower off-target alkylation than IAM, but can cause significant methionine oxidation [9][10] |
Iodoacetamide (IAM): The Workhorse
Iodoacetamide is arguably the most common alkylating agent used in proteomics. [9]Its high reactivity ensures efficient and complete alkylation of cysteine residues. [11]However, this high reactivity comes at the cost of specificity. IAM is known to react with a number of other amino acid residues, leading to "overalkylation" or off-target modifications. [12][13][14][15]This can complicate data analysis in mass spectrometry and potentially alter protein function in unintended ways.
N-Ethylmaleimide (NEM): The Fast and Specific Agent (at Neutral pH)
N-Ethylmaleimide reacts with thiols via a Michael addition mechanism, which is generally more specific for cysteine than the SN2 reaction of haloacetamides, especially at neutral pH. [7][16]It is highly reactive and the reaction proceeds rapidly. [3]This makes NEM an excellent choice for applications requiring rapid and specific cysteine modification, such as in quantitative proteomics and enzyme inhibition studies. [2]However, its specificity decreases at pH values above 7.5, where it can react with lysine and histidine. [7] Chloroacetamide (CAA): The Milder Alternative
Chloroacetamide is less reactive than its bromo- and iodo- counterparts. This lower reactivity can translate to higher specificity, with fewer off-target modifications compared to IAM. [9][10]However, CAA has been shown to cause a significant increase in methionine oxidation, which can be a confounding factor in proteomics studies. [9][10] Advantages of this compound: A Niche Player with Potential
While direct, quantitative head-to-head comparisons in the literature are limited, we can infer the potential advantages of this compound based on its structure and the known properties of related compounds.
The key advantage of this compound likely lies in a fine-tuning of reactivity and selectivity. It is expected to be less reactive than iodoacetamide, potentially leading to a cleaner reaction profile with fewer off-target modifications. The steric hindrance provided by the N-isopropyl group could further enhance this selectivity by disfavoring reactions with more sterically accessible nucleophiles on the protein surface. This makes it an attractive candidate for applications where preserving the native protein structure and function is critical, such as in the development of covalent inhibitors or for studying the effects of specific cysteine modifications.
Experimental Protocols
The following are generalized protocols for protein alkylation. It is crucial to optimize the conditions for each specific protein and application.
Protocol 1: Alkylation with this compound or Iodoacetamide
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 4. Buy this compound | 75726-96-4 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 75726-96-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 12. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Step away from the iodoacetamide [matrixscience.com]
- 16. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Evaluating the Stability of 2-Bromo-N-isopropylacetamide Modified Peptides
In the landscape of targeted covalent inhibitors and advanced bioconjugation, the modification of peptides is a cornerstone of innovation. The choice of a reactive moiety to alkylate a cysteine residue is a critical decision that profoundly impacts the subsequent stability, efficacy, and overall developability of the therapeutic or probe. Among the arsenal of haloacetamide reagents, 2-Bromo-N-isopropylacetamide (2-BIA) presents a distinct profile.
This guide provides a comprehensive framework for evaluating the stability of 2-BIA modified peptides. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, establish a robust methodology for stability assessment through forced degradation, and objectively compare the performance of the resulting thioether linkage against common alternatives. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to validate the stability of their modified peptide candidates.
The Chemistry of Cysteine Alkylation: Why this compound?
Cysteine's thiol side chain is a uniquely potent nucleophile within a peptide, especially in its deprotonated thiolate form (S⁻). Haloacetamides, including 2-BIA, exploit this reactivity to form a stable covalent thioether bond through a bimolecular nucleophilic substitution (SN2) reaction.
The selection of 2-BIA over more common reagents like iodoacetamide (IAM) or chloroacetamide (CAA) is often driven by a desire to modulate reactivity and steric hindrance around the covalent bond. The isopropyl group introduces bulk compared to the simple acetamide, which can influence binding interactions and potentially shield the newly formed thioether bond from enzymatic or chemical degradation. The bromide leaving group makes 2-BIA a more reactive alkylating agent than its chloro- counterparts, allowing for faster and more efficient labeling, often at lower concentrations or temperatures.
Caption: SN2 reaction of 2-BIA with a peptide's cysteine residue.
The Core of Stability Assessment: Forced Degradation Studies
To truly understand the stability of a 2-BIA modified peptide, we must proactively challenge it. Forced degradation (or stress testing) is an indispensable tool that accelerates the degradation process to identify potential liabilities, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[1][2][3] This process is fundamental to biopharmaceutical development and is guided by ICH principles.[1][4]
The objective is not to destroy the molecule, but to induce a level of degradation (typically 5-20%) that allows for the confident identification and quantification of degradation products.[4]
Caption: Workflow for a forced degradation study of a modified peptide.
Comparative Stability: 2-BIA vs. Other Alkylating Agents
The stability of the thioether bond itself is generally robust. However, the choice of alkylating agent can introduce other vulnerabilities, primarily through off-target reactions during the initial labeling or by influencing the overall conformation of the peptide.[5][6] A direct comparison is essential for justifying the selection of 2-BIA.
| Feature | This compound (2-BIA) | Iodoacetamide (IAM) | Chloroacetamide (CAA) |
| Reactivity | High (Br is a good leaving group) | Very High (I is an excellent leaving group) | Moderate (Cl is a poorer leaving group) |
| Cysteine Selectivity | Generally high, but potential for off-target reactions exists. | High, but well-documented off-target reactions.[5][7] | Higher selectivity than IAM under optimized conditions.[5][7] |
| Known Side Reactions | Expected to be similar to IAM: Alkylation of Met, His, Lys, N-terminus.[8] | Carbamidomethylation of Met can be significant (>50% of Met-peptides).[5][7] Alkylation of other nucleophiles.[6] | Can significantly increase methionine oxidation compared to IAM.[9] |
| Steric Profile | Isopropyl group adds bulk near the modification site. | Minimal steric bulk (acetamide). | Minimal steric bulk (acetamide). |
| Stability Implication | The thioether bond is stable. The primary concern is the characterization of any side products formed during labeling. The bulky group may offer minor steric protection to adjacent residues. | The high reactivity can lead to a more heterogeneous product mixture if not carefully controlled, complicating stability analysis. | While potentially "cleaner" in terms of alkylation side-products, the increased oxidation is a significant stability concern.[9] |
Key Degradation Pathways to Monitor
While the S-alkylated cysteine is stable, the rest of the peptide remains susceptible to degradation. A robust stability study must be able to detect these changes.[10]
-
Oxidation : Methionine and non-alkylated Cysteine residues are primary targets.[10] The thioether bond formed by 2-BIA can also be oxidized to sulfoxide and sulfone under harsh oxidative stress.
-
Deamidation : Asparagine (Asn) and Glutamine (Gln) residues can deamidate, particularly in Asn-Gly sequences, causing a +1 Da mass shift.[10][11]
-
Hydrolysis : The peptide backbone can be cleaved, especially at aspartic acid (Asp) residues, under acidic conditions.[10][11]
-
N-terminal Cyclization : An N-terminal Gln can form pyroglutamate (-17 Da). An N-terminal S-alkylated cysteine can undergo an analogous reaction to form 5-oxothiomorpholine-3-carboxylic acid, also resulting in a -17 Da mass loss.[12]
Caption: Common chemical degradation pathways for modified peptides.
Experimental Protocols
Trustworthy data is built on meticulously executed, well-controlled experiments. The following protocols provide a validated starting point for your investigations.
Protocol 1: Forced Degradation Study
-
Preparation : Prepare a 1 mg/mL stock solution of the 2-BIA modified peptide in a relevant buffer (e.g., 20 mM phosphate, pH 7.4).
-
Aliquoting : Dispense the stock solution into separate, clearly labeled microfuge tubes for each stress condition and time point. Include a "T=0" control stored at -80°C.
-
Acid Hydrolysis : Add an equal volume of 0.2 M HCl to the designated aliquots to achieve a final concentration of 0.1 M HCl. Incubate at 80°C.[13]
-
Base Hydrolysis : Add an equal volume of 0.2 M NaOH to designated aliquots to achieve a final concentration of 0.1 M NaOH. Incubate at 80°C.[13]
-
Oxidation : Add 1/10th volume of 3% H₂O₂ to designated aliquots to achieve a final concentration of ~0.3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Stress : Incubate designated aliquots of the stock solution at 80°C.
-
Sampling : At specified time points (e.g., 0, 2, 8, 24 hours), remove an aliquot for each condition.
-
Quenching :
-
For acid/base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.
-
For oxidative samples, the reaction can be quenched by adding methionine or catalase, or often by immediate dilution and analysis.
-
Place all samples immediately in an HPLC autosampler cooled to 4°C or freeze at -80°C.
-
-
Analysis : Analyze all samples, including the T=0 control, using the HPLC-MS method described below.
Protocol 2: Stability-Indicating RP-HPLC-MS Method
This method must be capable of separating the main peptide peak from all process-related impurities and degradation products.[1]
-
Instrumentation : An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.[14][15]
-
Column : A C18 stationary phase with a pore size suitable for peptides (e.g., 130-300 Å) is recommended. (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[13]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Develop a shallow gradient capable of resolving closely eluting species. A starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-37 min: 65% to 95% B
-
37-40 min: 95% B
-
40-42 min: 95% to 5% B
-
42-50 min: 5% B (re-equilibration)
-
-
Flow Rate : ~0.3 mL/min for a standard 2.1 mm ID column.
-
Detection :
-
UV: Monitor at 214 nm and 280 nm.
-
MS: Acquire data in positive ion mode across a relevant m/z range (e.g., 300-2000 m/z). Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on observed parent ions to aid in identification.
-
-
Data Analysis :
-
Calculate the percent remaining of the main peak relative to the T=0 control.
-
Identify degradant peaks by their unique mass-to-charge ratios. A +16 Da shift suggests oxidation, while a +1 Da shift suggests deamidation.
-
Use MS/MS fragmentation data to pinpoint the exact site of modification or cleavage.
-
Conclusion and Expert Recommendations
The evaluation of a this compound modified peptide requires a systematic and scientifically rigorous approach. While the thioether bond formed is inherently stable, the true measure of the molecule's viability lies in its overall degradation profile and the purity of the initial conjugate.
Key Recommendations:
-
Prioritize Method Development : Before initiating a full stability study, invest time in developing a high-resolution, stability-indicating HPLC method. This is the foundation of reliable data.
-
Characterize Your Starting Material : Thoroughly characterize the initial 2-BIA modified peptide to identify and quantify any off-target modifications that occurred during the labeling step. These are process-related impurities, not degradation products, and must be distinguished.
-
Embrace Orthogonal Techniques : While RP-HPLC is the primary workhorse, consider using complementary techniques like size-exclusion chromatography (SEC) to detect aggregation or ion-exchange chromatography (IEX) to separate charge variants arising from deamidation.[14][15]
-
Context is Crucial : The "stability" of a peptide is not absolute. It must be evaluated in the context of its intended use and storage conditions. The data from forced degradation studies provides a worst-case scenario that informs formulation development, storage recommendations, and potential in vivo liabilities.
By following the principles and protocols outlined in this guide, you will generate the robust, trustworthy data necessary to confidently advance your 2-BIA modified peptide candidates through the development pipeline.
References
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cysteine Modification: 2-Bromo-N-isopropylacetamide vs. N-ethylmaleimide
In the landscape of protein chemistry and proteomics, the selective modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and interaction networks. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling. Among the diverse arsenal of reagents available, haloacetamides and maleimides are two of the most prevalent classes.
This guide provides an in-depth, objective comparison of two representative reagents: 2-Bromo-N-isopropylacetamide , a haloacetamide derivative, and N-ethylmaleimide (NEM) , a classic maleimide-based reagent. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
At a Glance: Core Differences
| Feature | This compound | N-ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction Product | Stable Thioether Bond | Stable Thioether Bond |
| Optimal pH | Neutral to slightly basic (pH 7.0-8.5) | Neutral (pH 6.5-7.5) |
| Relative Reactivity | High | Very High |
| Known Off-Target Residues | Histidine, Lysine, Methionine, N-terminus | Lysine, Histidine (primarily at pH > 7.5) |
| Key Advantage | Robust and widely used class of reagents. | Extremely rapid kinetics and high specificity at neutral pH. |
Deep Dive: Mechanism and Specificity
The choice between these two reagents fundamentally comes down to their distinct chemical reactivities, which dictate their speed, optimal reaction conditions, and potential for off-target modifications.
N-ethylmaleimide (NEM): The Michael Addition Pathway
NEM reacts with cysteine's sulfhydryl group via a Michael addition mechanism. The thiolate anion (Cys-S⁻) acts as a nucleophile, attacking one of the carbons of the electron-deficient double bond in the maleimide ring. This reaction is exceptionally rapid and forms a stable, irreversible thioether bond.
The key to NEM's high specificity lies in its optimal pH range of 6.5-7.5. Within this window, the cysteine thiol (pKa ~8.5) is sufficiently deprotonated to be reactive, while the ε-amino groups of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0) are less likely to compete. However, as the pH rises above 7.5, the reactivity of NEM with primary amines increases, leading to potential off-target labeling of lysine residues.
This compound: The SN2 Pathway
As a haloacetamide, this compound reacts with the cysteine thiolate via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion directly attacks the carbon atom bonded to the bromine, displacing the bromide leaving group and forming a stable thioether linkage.
This class of reagents is generally less reactive than maleimides but is still highly effective. The reaction is typically performed at a neutral to slightly basic pH (7.0-8.5) to ensure sufficient deprotonation of the cysteine thiol. However, this higher pH range also increases the likelihood of off-target reactions with other nucleophilic residues like histidine, lysine, and methionine, which can be a significant consideration for downstream analysis. The reactivity order for haloacetamides is generally Iodo- > Bromo- > Chloro-.
Experimental Design and Protocols
The trustworthiness of any labeling experiment relies on a protocol that is self-validating. This means including proper controls and understanding the critical parameters that ensure specificity and completeness of the reaction. The following protocols are designed as robust starting points.
Protocol 1: Cysteine Modification with N-ethylmaleimide (NEM)
This protocol is optimized for rapid and specific alkylation of cysteine residues at neutral pH.
Materials:
-
Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2).
-
N-ethylmaleimide (NEM).
-
Reducing agent (e.g., 5 mM Tris(2-carboxyethyl)phosphine - TCEP).
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in PBS to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 5 mM. Causality: TCEP is a stable and effective reducing agent that does not contain a free thiol, preventing it from reacting with the alkylating agent.
-
Incubate at room temperature for 30 minutes.
-
-
Alkylation:
-
Immediately before use, prepare a fresh 100 mM stock solution of NEM in water or DMSO. Causality: The maleimide group can hydrolyze in aqueous solution over time, so a fresh solution is critical for maximum reactivity.
-
Add a 10-fold molar excess of NEM over the total concentration of cysteine residues in your sample.
-
Incubate for 1 hour at room temperature in the dark. Causality: Light can degrade some reagents, so performing the reaction in the dark is a standard precaution.
-
-
Quenching:
-
Add a quenching solution (e.g., DTT) to a final concentration of 20-fold molar excess over the NEM to react with and consume any unreacted reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Cleanup:
-
Remove excess NEM and quenching reagent by passing the sample through a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Cysteine Modification with this compound
This protocol uses a slightly higher pH to facilitate the SN2 reaction.
Materials:
-
Protein sample.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
This compound.
-
Reducing agent (e.g., 5 mM TCEP).
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).
-
Desalting column or dialysis cassette.
Procedure:
-
Buffer Exchange & Reduction:
-
Exchange the protein sample into the Reaction Buffer (pH 8.0) to a concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes. Causality: A slightly elevated temperature can help accelerate the SN2 reaction.
-
-
Alkylation:
-
Prepare a fresh 200 mM stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile.
-
Add a 10-fold molar excess of the reagent to the protein solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Quenching:
-
Add DTT to a final concentration 20-fold higher than the alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Cleanup:
-
Remove excess reagent and byproducts using a desalting column or dialysis.
-
Field-Proven Insights & Application-Specific Choices
-
For Speed and Specificity in Proteomics: When preparing samples for mass spectrometry, complete and rapid blocking of cysteines is paramount to prevent disulfide bond reformation. NEM's very high reactivity and specificity at neutral pH make it an excellent choice. The reaction is often complete within minutes.
-
Probing Functional Thiols: Because of its rapid kinetics, NEM is widely used as a tool to probe the functional role of cysteine residues in enzymes. If enzyme activity is lost upon rapid treatment with NEM, it strongly suggests a cysteine is critical for its function.
-
When Off-Target Reactions are a Major Concern: While NEM is highly specific at pH ~7, if an experiment must be conducted at a higher pH, the risk of modifying lysines increases. In such cases, a haloacetamide might be considered, but one must be aware of its own set of potential off-target reactions. A thorough analysis, including control experiments, is always necessary.
-
Structural Studies: For applications where the primary goal is simply to cap all cysteines to prevent oxidation or disulfide formation, both reagents are effective. The choice may come down to cost, solubility, and familiarity. Haloacetamides like iodoacetamide (a close relative of this compound) have a long history of reliable use for this purpose.
Conclusion
Both this compound and N-ethylmaleimide are powerful tools for cysteine modification, but they are not interchangeable. N-ethylmaleimide stands out for its exceptional speed and high specificity under neutral pH conditions, making it a superior choice for time-sensitive applications and functional studies in proteomics. This compound , representing the haloacetamide class, is a robust and effective reagent, though it is generally less reactive and carries a different profile of potential off-target reactions, particularly at the slightly basic pH required for optimal performance.
The ultimate decision rests on a clear understanding of the experimental goals. By considering the underlying reaction mechanisms, kinetics, and potential side reactions detailed in this guide, researchers can select the most appropriate tool to ensure the integrity and validity of their results.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-N-isopropylacetamide
Executive Summary
As a key alkylating agent and an intermediate in the synthesis of various organic compounds, 2-Bromo-N-isopropylacetamide is a valuable tool in modern research and development.[1] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in safety, regulatory compliance, and operational efficiency. The cornerstone of this procedure is the unequivocal classification of this compound as halogenated organic waste , a distinction that dictates every subsequent step. Adherence to these guidelines is not merely a procedural formality but a foundational aspect of a safe and responsible laboratory environment.
Understanding the Compound: A Hazard-Based Rationale for Caution
Proper disposal procedures are derived directly from a compound's hazard profile. This compound is not benign, and its toxicological properties demand respect. The primary risks associated with this compound necessitate the stringent containment and disposal protocols outlined in this guide.[2]
According to Globally Harmonized System (GHS) classifications, the hazards are clear.[2][3]
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | H319 / H318 | Warning/Danger | Causes serious eye irritation or damage.[2][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][3] |
The causality is direct: because the compound can cause significant skin and eye damage, direct contact must be avoided, and all contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. Its oral toxicity and respiratory irritation potential underscore the need for containment to prevent ingestion or inhalation of dust or aerosols.[4][5]
The Cornerstone of Disposal: Segregation of Halogenated Waste
This compound is a brominated organic compound. This chemical characteristic places it squarely in the halogenated waste category.[6] This is the single most important factor determining its disposal pathway.
Why is segregation critical?
-
Disposal Methodology: Halogenated wastes are typically disposed of via high-temperature incineration with specific scrubbers to neutralize the resulting acid gases (like hydrogen bromide). This process is fundamentally different and more complex than the fuel blending used for non-halogenated solvents.[7]
-
Regulatory Compliance: Environmental regulations strictly mandate the correct identification and segregation of different waste streams. Misidentification can lead to significant penalties.
-
Cost Implications: The specialized incineration required for halogenated compounds makes their disposal significantly more expensive—often two to three times the cost of non-halogenated solvent disposal.[7][8] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, drastically increasing disposal costs.
Therefore, the first and most crucial step in the disposal workflow is to ensure that this compound and any materials contaminated with it are never mixed with non-halogenated waste streams.[8][9]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for identification, segregation, and disposal of this compound.
Standard Operating Procedure (SOP) for Disposal
This protocol provides step-by-step instructions for handling different forms of this compound waste.
4.1. Required Materials
-
Designated hazardous waste containers for:
-
Halogenated Solid Waste (e.g., wide-mouth glass or polyethylene container)
-
Halogenated Liquid Waste (e.g., glass or polyethylene carboy)[6]
-
-
Hazardous Waste Labels (provided by your institution's Environmental Health & Safety department)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
4.2. Protocol for Unused or Expired Pure Compound
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to mitigate inhalation risks.[4]
-
Container Labeling: Before transferring any waste, affix a "Hazardous Waste" label to the designated Halogenated Solid Waste container. Fill in the generator's name, location, and the full chemical name: "this compound."
-
Waste Transfer: Carefully transfer the solid this compound from its original container into the labeled waste container. If the original container is empty, it should also be disposed of in the same manner.
-
Container Sealing: Securely close the waste container. It must be vapor-tight at all times except when waste is actively being added.[9]
-
Storage: Place the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is stored away from incompatible materials like strong acids and oxidizers.[5]
4.3. Protocol for Contaminated Solid Waste This includes items such as gloves, weigh boats, pipette tips, and paper towels contaminated with this compound.
-
Segregation: Collect all contaminated solid materials in a dedicated container or bag lined within the Halogenated Solid Waste container. Do not dispose of these items in the regular trash.
-
Container Management: Follow steps 4.2.2 through 4.2.5 for labeling, sealing, and storing the Halogenated Solid Waste container. List "Contaminated Debris with this compound" on the label.
4.4. Protocol for Solutions Containing this compound This applies to reaction mixtures or solutions where this compound is a component.
-
Container Labeling: Affix a "Hazardous Waste" label to a designated Halogenated Liquid Waste container.
-
Content Declaration: On the label, list all chemical components of the solution with approximate percentages (e.g., "Methanol 80%, Dichloromethane 15%, this compound 5%").[7] Full chemical names must be used.[9]
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Perform this transfer within a chemical fume hood.
-
Incompatibility Check: Ensure that no incompatible chemicals are added to the container. Do not mix this waste with aqueous solutions of heavy metals, strong acids/bases, or oxidizers.[7]
-
Container Sealing and Storage: Securely cap the container and store it in the Satellite Accumulation Area with secondary containment (e.g., a spill tray).
Contingency Planning: Spill Management
An accidental spill is an uncontrolled disposal event that requires immediate and correct action.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.
-
Containment: For a solid spill, gently cover the material with an absorbent pad or inert material like sand or vermiculite to prevent dust from becoming airborne.[8]
-
Cleanup: Carefully sweep or scoop the contained material and place it into a new, designated container.[2][5] Label this container as "Spill Debris with this compound" and manage it as Halogenated Solid Waste.
-
Decontamination: Clean the spill area with an appropriate solvent and paper towels. Dispose of the towels as contaminated solid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this scientifically grounded and systematically structured disposal plan, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and contribute to the responsible management of chemical resources.
References
- 1. Buy this compound | 75726-96-4 [smolecule.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. capotchem.com [capotchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-N-isopropylacetamide
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 2-Bromo-N-isopropylacetamide, a key intermediate in various synthetic pathways, are tools of innovation.[1] However, with the power of such reactive molecules comes the profound responsibility of ensuring the safety of those who handle them. This guide moves beyond a simple checklist, offering a detailed, field-tested framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific causality.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. This compound is not a benign substance; its reactivity presents several potential routes of harm. Safety Data Sheets (SDS) classify it with multiple GHS hazard statements that demand our respect and attention.[2]
The primary hazards include:
-
Acute Toxicity (Oral): The compound is harmful if swallowed.[2]
-
Skin Irritation: Direct contact can cause significant skin irritation.[2]
-
Serious Eye Irritation: The chemical poses a serious risk to eye health upon contact.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
These classifications are the data points that inform our entire safety strategy. Each piece of Personal Protective Equipment (PPE) and every handling procedure is a direct countermeasure to these specific, documented risks.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. Reinforces the need for strict hygiene, such as no eating/drinking in the lab and thorough hand washing.[2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. Mandates the use of chemical-resistant gloves and protective clothing.[2] |
| H319 | Serious eye damage/eye irritation (Category 2) | Causes serious eye irritation. Requires the use of chemical splash goggles at a minimum.[2] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. Necessitates handling in a ventilated area, preferably a chemical fume hood.[2][3] |
Core Personal Protective Equipment (PPE): Your Primary Defense
PPE is the most direct barrier between you and the chemical. Its selection is not arbitrary; it is a carefully specified system designed to mitigate the hazards identified above. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
| Body Part | Recommended Protection | Specification & Rationale |
| Eyes/Face | Chemical Splash Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Standard safety glasses are insufficient as they do not protect against splashes and fine dust that can cause serious eye irritation.[2] A face shield should be worn over goggles if there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Gloves must be inspected for tears or degradation before each use.[3] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Body | Long-Sleeved Laboratory Coat | A lab coat provides a critical barrier against accidental skin contact from spills. For larger quantities, fire/flame resistant and impervious clothing should be considered.[4] |
| Respiratory | Engineering Controls / Respirator | The primary control is to handle the compound within a certified chemical fume hood to prevent the formation of dust and aerosols.[3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges for vapors) is required.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A disciplined, repeatable workflow is essential for minimizing exposure. The following protocol outlines the key stages of handling this compound.
Step 1: Preparation and Pre-Handling
-
Designate the Workspace: All handling of this compound must occur in a designated area, preferably a certified chemical fume hood.[3]
-
Verify Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[5]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent.
-
Inspect PPE: Don your lab coat and carefully inspect your chemical-resistant gloves for any signs of damage before putting them on. Finally, put on your chemical splash goggles.
Step 2: Handling the Compound
-
Minimize Dust: Open the container slowly within the fume hood. Handle the solid material carefully to avoid generating dust.[3] Do not crush or grind the material outside of a contained system.
-
Weighing and Transfer: Use a dedicated spatula for this compound. Weigh the desired amount onto a weigh boat or into a tared vessel.
-
Dissolution: If making a solution, add the solid to the solvent slowly. Cap the container immediately after use.
-
Maintain Control: Keep the container tightly closed when not in active use.[2]
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid self-contamination and dispose of them in a designated hazardous waste container.[3] Remove your lab coat and goggles.
-
Personal Hygiene: Wash your hands thoroughly with soap and water.[2] Never eat, drink, or smoke in the laboratory area.[2][6]
Caption: Workflow for Safely Handling this compound.
Emergency Procedures: Responding to Exposure and Spills
Preparedness is paramount. In the event of an accident, a swift and correct response can significantly mitigate harm.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
In Case of a Spill
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that spreads dust.
-
Protect: Wear full PPE, including respiratory protection if necessary.
-
Contain & Clean: Sweep or vacuum up the spilled material and place it into a suitable, closed, and labeled container for disposal.[2][3] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: From Cradle to Grave
The responsibility for a chemical does not end after its use. All waste, including the compound itself, any contaminated solutions, and used PPE, must be treated as hazardous.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container. This should be handled by a licensed professional waste disposal service.[3]
-
Contaminated PPE & Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, must be disposed of in a designated hazardous waste container.[3] Do not mix with general laboratory trash.
-
Containers: Dispose of the original container as unused product unless it has been properly decontaminated.[3]
By adhering to these rigorous protocols, we uphold our commitment not only to scientific discovery but also to the health and safety of ourselves and our colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
